2-Heptynal
Description
Structure
3D Structure
Properties
CAS No. |
1846-67-9 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
hept-2-ynal |
InChI |
InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h7H,2-4H2,1H3 |
InChI Key |
XWZLMLGAYCVWAU-UHFFFAOYSA-N |
SMILES |
CCCCC#CC=O |
Canonical SMILES |
CCCCC#CC=O |
Synonyms |
2-Heptynal |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Heptynal (CAS Number: 1846-67-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Heptynal, a reactive aldehyde containing a carbon-carbon triple bond. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and key chemical reactions, presenting a valuable resource for its application in research and development.
Core Properties and Data
This compound, with the CAS number 1846-67-9, is a C7 aldehyde featuring an internal alkyne functionality.[1] Its unique structure, combining the reactivity of an aldehyde with that of an alkyne, makes it a versatile synthon in organic chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These values have been compiled from various chemical data sources.
| Property | Value | Unit |
| CAS Number | 1846-67-9 | - |
| Molecular Formula | C₇H₁₀O | - |
| Molecular Weight | 110.15 | g/mol |
| Boiling Point | 173.7 | °C at 760 mmHg |
| Density | 0.883 | g/cm³ |
| Flash Point | 59.2 | °C |
| LogP | 1.37890 | - |
Table 1: Physicochemical properties of this compound.
Spectroscopic Data
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:
-
C≡C stretch: A weak to medium band around 2200-2260 cm⁻¹.
-
C=O stretch (aldehyde): A strong band in the region of 1680-1700 cm⁻¹.
-
C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.
-
sp³ C-H stretch: Bands in the range of 2850-3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show a characteristic downfield singlet or triplet for the aldehydic proton (around 9-10 ppm). The protons on the carbon adjacent to the alkyne and the aldehyde would also have distinct chemical shifts.
-
¹³C NMR: The carbon NMR spectrum would display characteristic signals for the carbonyl carbon (around 190-200 ppm) and the two sp-hybridized carbons of the alkyne (in the range of 70-90 ppm). The remaining aliphatic carbons would appear in the upfield region of the spectrum.
Synthesis of this compound
The primary route for the synthesis of this compound is through the oxidation of the corresponding primary alcohol, 2-heptyn-1-ol (B92533). Several oxidation methods are applicable, each with its own advantages in terms of mildness, selectivity, and yield.
Experimental Protocol: Oxidation of 2-Heptyn-1-ol
This protocol describes a general procedure for the oxidation of a propargyl alcohol to the corresponding alkynal using a mild oxidizing agent like Dess-Martin periodinane (DMP) or by Swern oxidation.
Method 1: Dess-Martin Periodinane (DMP) Oxidation
-
Materials: 2-Heptyn-1-ol, Dess-Martin periodinane (DMP), Dichloromethane (DCM), Sodium bicarbonate (saturated aqueous solution), Sodium thiosulfate (B1220275) (saturated aqueous solution), Anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 2-heptyn-1-ol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin periodinane (1.1-1.5 equivalents) to the solution in one portion at room temperature.
-
Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir the biphasic mixture until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Method 2: Swern Oxidation
-
Materials: Oxalyl chloride, Dimethyl sulfoxide (B87167) (DMSO), Dichloromethane (DCM), Triethylamine (B128534) (Et₃N), 2-Heptyn-1-ol.
-
Procedure:
-
To a solution of oxalyl chloride (1.1-1.5 equivalents) in anhydrous DCM at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of DMSO (2.2-3.0 equivalents) in DCM dropwise.
-
Stir the mixture for 15-30 minutes at -78 °C.
-
Add a solution of 2-heptyn-1-ol (1 equivalent) in DCM dropwise, maintaining the temperature at -78 °C.
-
Stir for 30-60 minutes at -78 °C.
-
Add triethylamine (5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Caption: General synthetic pathway for this compound.
Chemical Reactivity and Potential Applications
The dual functionality of this compound makes it a valuable intermediate for the synthesis of a wide range of more complex molecules.
Reactions at the Aldehyde Group
The aldehyde functional group is susceptible to nucleophilic attack. Common reactions include:
-
Wittig Reaction: Reaction with phosphorus ylides to form enynes.
-
Grignard and Organolithium Reactions: Addition of organometallic reagents to yield secondary propargyl alcohols.
-
Reductive Amination: Conversion to amines via reaction with an amine and a reducing agent.
-
Oxidation: Can be further oxidized to the corresponding carboxylic acid, 2-heptynoic acid.
-
Reduction: Can be reduced to the primary alcohol, 2-heptyn-1-ol.
Reactions at the Alkyne Group
The carbon-carbon triple bond can undergo various addition reactions:
-
Hydrogenation: Can be selectively reduced to the corresponding (Z)-alkene using Lindlar's catalyst or to the alkane with complete hydrogenation over catalysts like palladium on carbon.
-
Hydration: Addition of water, typically catalyzed by mercury salts, would lead to the formation of a ketone.
-
Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the triple bond.
-
Click Chemistry: As a terminal alkyne analogue (if isomerized), it could participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Caption: Key reactive sites of this compound.
Conclusion
This compound is a valuable bifunctional molecule with significant potential in synthetic organic chemistry. This guide provides a foundational understanding of its properties, synthesis, and reactivity, serving as a practical resource for researchers and developers in the chemical and pharmaceutical industries. Further research into its specific reaction kinetics and the development of stereoselective transformations will undoubtedly expand its utility as a building block for novel and complex molecular architectures.
References
An In-depth Technical Guide to 2-Heptynal
This guide provides a comprehensive overview of the chemical and physical properties of 2-Heptynal, tailored for researchers, scientists, and professionals in drug development.
Core Molecular Information
This compound is an organic compound with a seven-carbon chain containing both an aldehyde and an alkyne functional group. Its chemical structure is foundational to its reactivity and physical properties.
| Identifier | Value | Source |
| Molecular Formula | C₇H₁₀O | PubChem[1] |
| Molecular Weight | 110.15 g/mol | PubChem[1] |
| IUPAC Name | hept-2-ynal | PubChem[1] |
| CAS Registry Number | 1846-67-9 | PubChem[1] |
| Canonical SMILES | CCCCC#CC=O | PubChem |
| InChI Key | XWZLMLGAYCVWAU-UHFFFAOYSA-N | PubChem[1] |
Physicochemical Properties
The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, application in synthesis, and analytical characterization.
| Property | Value | Source |
| Appearance | Not specified | |
| Boiling Point | Not specified | |
| Density | Not specified | |
| Solubility | Not specified | |
| Vapor Pressure | Not specified |
Synthesis and Reactivity
The synthesis of this compound typically involves the oxidation of the corresponding alcohol, 2-heptyn-1-ol (B92533). The presence of both an aldehyde and an alkyne group makes it a versatile reagent in organic synthesis. The aldehyde can undergo nucleophilic addition and oxidation reactions, while the alkyne can participate in addition reactions and coupling chemistries.
A general workflow for the synthesis of this compound is outlined below.
Caption: Generalized synthesis workflow for this compound from 2-heptyn-1-ol.
Experimental Protocols
General Procedure for Oxidation of 2-heptyn-1-ol to this compound:
-
Dissolution: Dissolve 2-heptyn-1-ol in a suitable organic solvent (e.g., dichloromethane) in a round-bottom flask.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Oxidant: Slowly add an oxidizing agent (e.g., pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation cocktail) to the cooled solution with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by adding a suitable quenching agent.
-
Extraction: Extract the product into an organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.
Analytical Characterization Workflow:
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Caption: Standard analytical workflow for the characterization of this compound.
Potential Applications in Research and Development
Due to its bifunctional nature, this compound is a valuable building block in organic synthesis. It can be utilized in the construction of more complex molecules, including natural products and pharmaceutical intermediates. The alkyne functionality allows for the introduction of the carbon chain via click chemistry or other coupling reactions, while the aldehyde provides a handle for further functionalization.
At present, there is limited information in the searched literature regarding specific signaling pathways or direct drug development applications involving this compound. Its utility is primarily as a synthetic intermediate.
References
An In-depth Technical Guide to 2-Heptynal
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Heptynal, systematically known by its IUPAC name hept-2-ynal , is an organic compound characterized by a seven-carbon chain containing both an aldehyde functional group and a carbon-carbon triple bond.[1] Its unique chemical structure, combining the reactivity of an α,β-unsaturated aldehyde with that of an internal alkyne, makes it a molecule of interest in various fields of chemical research and development. This guide provides a comprehensive overview of its nomenclature, chemical properties, and relevant experimental protocols.
Nomenclature and Synonyms
The standard IUPAC name for this compound is hept-2-ynal . It is also known by a variety of synonyms, which are listed below for comprehensive reference.
-
This compound
-
Butylpropiolaldehyd
-
Hept-2-yn-1-al[1]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for its handling, application in reactions, and for analytical purposes.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O | PubChem[1] |
| Molecular Weight | 110.15 g/mol | PubChem[1] |
| CAS Number | 1846-67-9 | PubChem[1] |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, a common and logical synthetic route would be the oxidation of the corresponding primary alcohol, 2-heptyn-1-ol (B92533). Below is a generalized experimental protocol for such a transformation, based on standard organic chemistry procedures.
Synthesis of this compound via Oxidation of 2-Heptyn-1-ol
This procedure outlines the oxidation of a primary propargylic alcohol to the corresponding aldehyde using a chromium-based reagent like Pyridinium chlorochromate (PCC).
Materials:
-
2-Heptyn-1-ol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous sodium sulfate
-
Diethyl ether
Procedure:
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar is charged with a solution of 2-heptyn-1-ol in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Oxidant: Pyridinium chlorochromate (PCC) is added portion-wise to the stirred solution at room temperature. The amount of PCC should be in slight excess (typically 1.5 equivalents) relative to the alcohol.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material (2-heptyn-1-ol) is consumed.
-
Work-up: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium byproducts. The silica gel is washed with additional diethyl ether.
-
Purification: The combined organic filtrates are concentrated under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate (B1210297) as the eluent to yield pure this compound.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Logical Relationships and Workflows
The following diagrams illustrate key logical relationships and workflows relevant to the synthesis and analysis of this compound.
Caption: A simplified diagram illustrating the synthesis of this compound from 2-heptyn-1-ol via oxidation.
Caption: A conceptual workflow for the analysis of this compound from a sample matrix.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Heptynal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Heptynal (C₇H₁₀O). While specific experimental data for this compound is limited in publicly available literature, this document compiles available information and extrapolates expected characteristics based on its chemical structure as an α,β-unsaturated alkynic aldehyde. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering insights into its molecular characteristics, expected reactivity, potential synthetic routes, and possible biological significance. All quantitative data found is summarized in structured tables, and where applicable, experimental protocols and logical workflows are visualized using the DOT language.
Introduction
This compound, also known as hept-2-ynal, is an organic molecule containing both an aldehyde functional group and a carbon-carbon triple bond. This unique combination of functional groups suggests a rich and versatile chemistry, making it a molecule of interest for synthetic chemists and potentially for those in the field of drug discovery. The electrophilic nature of the α,β-unsaturated carbonyl system, combined with the reactivity of the alkyne, points towards a variety of potential chemical transformations and biological interactions. This guide aims to consolidate the available information on this compound and provide a predictive framework for its properties and behavior.
Molecular and Physical Properties
Table 1: General and Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O | PubChem[1] |
| Molecular Weight | 110.15 g/mol | PubChem[1] |
| IUPAC Name | hept-2-ynal | PubChem[1] |
| CAS Number | 1846-67-9 | PubChem[1] |
| Canonical SMILES | CCCCC#CC=O | PubChem[1] |
| InChI Key | XWZLMLGAYCVWAU-UHFFFAOYSA-N | PubChem[1] |
Table 2: Experimental and Predicted Physical Properties of this compound
| Property | Value | Notes |
| Boiling Point | Data not available | Expected to be lower than the corresponding saturated aldehyde, heptanal (B48729) (~153 °C), due to increased rigidity and linearity from the alkyne group. |
| Melting Point | Data not available | |
| Density | Data not available | Likely to be less than 1 g/mL. |
| Solubility | Data not available | Expected to be soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, aromatic solvents) and sparingly soluble in water due to the polar aldehyde group and the nonpolar hydrocarbon chain. |
| Refractive Index | Data not available |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. While a comprehensive public database of its spectra is not available, general characteristic spectral features can be predicted.
Expected Spectroscopic Features:
-
¹H NMR: Protons on the carbon adjacent to the aldehyde will be deshielded. The aldehydic proton will appear as a singlet at a characteristic downfield shift (around 9-10 ppm). Signals for the protons on the alkyl chain will be observed in the upfield region.
-
¹³C NMR: The carbonyl carbon will show a characteristic resonance in the downfield region (around 190-200 ppm). The acetylenic carbons will appear in the range of 70-90 ppm.
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde will be present around 1680-1700 cm⁻¹. A sharp, weak band for the C≡C stretch is expected around 2100-2260 cm⁻¹. A C-H stretch for the aldehyde proton will be visible around 2720 and 2820 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 110. Subsequent fragmentation would likely involve the loss of the aldehyde group and cleavage of the alkyl chain.
Chemical Properties and Reactivity
The chemical reactivity of this compound is dictated by the presence of both the aldehyde and alkyne functional groups.
Reactions of the Aldehyde Group
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-heptynoic acid, using common oxidizing agents such as potassium permanganate (B83412) or Jones reagent.
-
Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, 2-heptyn-1-ol (B92533), using mild reducing agents like sodium borohydride. Stronger reducing agents such as lithium aluminum hydride would reduce both the aldehyde and the alkyne.
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and will undergo nucleophilic addition reactions with reagents such as Grignard reagents and organolithium compounds.
-
Wittig Reaction: Reaction with phosphorus ylides can be used to form a new carbon-carbon double bond at the carbonyl position.
Reactions of the Alkyne Group
-
Hydrogenation: The carbon-carbon triple bond can be partially reduced to a cis-alkene using Lindlar's catalyst or to a trans-alkene using sodium in liquid ammonia. Complete reduction to the corresponding alkane can be achieved with catalytic hydrogenation over platinum or palladium.
-
Halogenation: The alkyne can undergo addition reactions with halogens (e.g., Br₂, Cl₂).
-
Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) will follow Markovnikov's rule.
-
Hydration: In the presence of a mercury catalyst, the alkyne can be hydrated to form a ketone.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis of this compound are not widely published. However, a general and plausible synthetic route would involve the oxidation of the corresponding primary alcohol, 2-heptyn-1-ol.
Synthesis of this compound via Oxidation of 2-Heptyn-1-ol
This protocol is a generalized procedure based on standard organic chemistry methodology.
Materials:
-
2-Heptyn-1-ol
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for elution
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-heptyn-1-ol in anhydrous DCM.
-
Add PCC (approximately 1.5 equivalents) or DMP (approximately 1.1 equivalents) to the solution in portions while stirring at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts or periodinane byproducts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Workflow Diagram:
Caption: Synthetic workflow for the preparation of this compound.
Biological Activity and Signaling Pathways
There is a lack of specific studies on the biological activity and signaling pathways directly involving this compound. However, as an α,β-unsaturated aldehyde, it belongs to a class of compounds known for their biological reactivity.
α,β-Unsaturated aldehydes are known to be reactive electrophiles that can form covalent adducts with nucleophilic groups in biomolecules, such as the sulfhydryl group of cysteine residues in proteins. This reactivity can lead to a variety of biological effects, including cytotoxicity and the induction of cellular stress responses.
One of the key signaling pathways activated by electrophilic compounds is the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Electrophiles can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including antioxidant enzymes and phase II detoxification enzymes. It is plausible that this compound could act as an activator of this pathway.
Hypothesized Signaling Pathway for this compound:
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Heptynal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the available physicochemical data for 2-Heptynal, with a focus on its boiling and melting points. Due to the limited availability of experimentally determined values for this compound in public literature, this document also furnishes comprehensive, standard experimental protocols for the determination of these critical physical properties.
Physicochemical Data for this compound
For reference, the properties of the structurally related compound, 2-heptanol, are well-documented.
Table 1: Physicochemical Data for 2-Heptanol
| Property | Value | Source |
| Boiling Point | 158-162 °C | [2][3][4] |
| Melting Point | -30.15 °C | [3][5] |
| Density | 0.817 g/mL at 25 °C | [3] |
| Molecular Formula | C₇H₁₆O | [2][4][5] |
| Molecular Weight | 116.20 g/mol | [2] |
Experimental Protocols for Property Determination
The following sections detail standardized laboratory procedures for the determination of boiling and melting points, which can be applied to compounds such as this compound.
Experimental Workflow for Physical Property Determination
Caption: Workflow for determining boiling and melting points.
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6] A common and effective method for determining the boiling point of a small liquid sample is the capillary method.[7]
Apparatus and Materials:
-
Thiele tube or similar heating bath apparatus[8]
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)[8]
-
Liquid sample (e.g., this compound)
-
Heating source (e.g., Bunsen burner or hot plate)
-
Stand and clamps
Procedure:
-
Sample Preparation: Place a small amount of the liquid sample into the test tube.
-
Capillary Insertion: Insert the capillary tube into the test tube with the open end submerged in the liquid and the sealed end protruding above the liquid surface.[8]
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Heating: Immerse the assembly in the heating bath (Thiele tube with mineral oil).[8]
-
Observation: Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[7]
-
Boiling Point Identification: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[7]
-
Recording Temperature: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube.[8] Record this temperature.
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state.[9] It is a crucial indicator of a compound's purity, with pure substances typically exhibiting a sharp melting range.[10]
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or Fisher-Johns) or Thiele tube setup[11]
-
Capillary tubes (sealed at one end)[12]
-
Solid sample (finely powdered)
-
Thermometer
-
Heating bath (if using Thiele tube)
Procedure:
-
Sample Preparation: Ensure the solid sample is dry and finely powdered.
-
Capillary Packing: Pack a small amount of the powdered sample into the open end of a capillary tube, tapping gently to ensure the solid is compacted at the sealed end.[11][12]
-
Apparatus Setup:
-
Heating: Begin heating the apparatus. For an unknown sample, a rapid initial heating can be performed to determine an approximate melting range. Subsequently, a new sample should be heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
Observation and Recording: Observe the sample through the magnifying lens of the apparatus. Record the temperature at which the first signs of melting are observed and the temperature at which the entire sample has liquefied. This range is the melting point of the substance.
References
- 1. This compound | C7H10O | CID 549253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Heptanol | C7H16O | CID 10976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Heptanol CAS#: 543-49-7 [m.chemicalbook.com]
- 4. ICSC 1083 - 2-HEPTANOL [inchem.org]
- 5. 2-Heptanol - Wikipedia [en.wikipedia.org]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. Video: Boiling Points - Procedure [jove.com]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. westlab.com [westlab.com]
- 10. SSERC | Melting point determination [sserc.org.uk]
- 11. Determination of Melting Point [wiredchemist.com]
- 12. davjalandhar.com [davjalandhar.com]
A Technical Guide to the Solubility of 2-Heptynal in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Heptynal. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on the core chemical principles governing its solubility, presents analogous data from structurally similar compounds, and details a standardized experimental protocol for the precise determination of its solubility.
Introduction to this compound and its Predicted Solubility
This compound (C₇H₁₀O) is an organic molecule featuring a seven-carbon chain with a terminal aldehyde group and a carbon-carbon triple bond at the second position. This unique structure, combining a polar aldehyde head with a largely nonpolar alkyne-containing hydrocarbon tail, dictates its solubility behavior. The fundamental principle of "like dissolves like" is central to understanding its solubility in various solvents. The long carbon chain suggests good solubility in nonpolar organic solvents, while the polar aldehyde group may allow for limited solubility in polar solvents.
Factors Influencing the Solubility of this compound
The solubility of this compound is a balance between the hydrophilic nature of its aldehyde group and the hydrophobic nature of its heptynl backbone.
-
Van der Waals Forces: The nonpolar carbon chain of this compound interacts with nonpolar solvent molecules through London dispersion forces.
-
Dipole-Dipole Interactions: The polar carbonyl group (C=O) in the aldehyde function allows for dipole-dipole interactions with polar solvents.
-
Hydrogen Bonding: While this compound cannot act as a hydrogen bond donor, the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor, enabling weak interactions with protic solvents like water and alcohols.[1][2]
The interplay of these factors is visualized in the diagram below.
Quantitative Solubility Data of Analogous Compounds
| Solvent | Heptanal (B48729) (C₇H₁₄O) | 1-Heptyne (B1330384) (C₇H₁₂) | Predicted Solubility of this compound |
| Polar Solvents | |||
| Water | Practically insoluble/Slightly soluble (1.25 mg/mL at 25 °C)[3] | Insoluble (94 µg/mL at 25 °C)[4] | Very Slightly Soluble |
| Ethanol | Miscible[5] | Soluble[6] | Soluble to Miscible |
| Methanol | Information not available | Soluble[7] | Soluble to Miscible |
| Nonpolar Solvents | |||
| Hexane | Readily dissolves[8] | Soluble[9] | Soluble to Miscible |
| Toluene | Information not available | Soluble[9] | Soluble to Miscible |
| Diethyl Ether | Miscible[5] | Soluble[10] | Soluble to Miscible |
| Acetone | Information not available | Soluble[6] | Soluble |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The "shake-flask" or isothermal equilibrium method is the gold standard for determining the thermodynamic solubility of a compound in a solvent.[11][12] This method involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.
a. Materials and Equipment:
-
This compound
-
Selected solvents of high purity
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, GC-FID, HPLC)
b. Experimental Workflow:
The process for determining the solubility of this compound is outlined in the following workflow diagram.
c. Detailed Procedure:
-
Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a glass vial. The presence of undissolved solute is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[13]
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solute to settle. Centrifugation can be employed to accelerate this process.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the sample through a syringe filter to remove any remaining undissolved microparticles.
-
Dilution and Quantification: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical instrument. Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy, gas chromatography with flame ionization detection, or high-performance liquid chromatography).
-
Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The results are typically expressed in units such as mg/mL, g/L, or mol/L.
Conclusion
While direct quantitative solubility data for this compound is scarce, a strong understanding of its chemical structure allows for reliable predictions of its solubility behavior. It is anticipated to be highly soluble in nonpolar organic solvents and sparingly soluble in polar solvents like water. For applications requiring precise solubility values, the detailed shake-flask experimental protocol provided in this guide offers a robust method for their determination. This information is critical for researchers and professionals in drug development for tasks such as reaction solvent selection, formulation development, and predicting bioavailability.
References
- 1. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Human Metabolome Database: Showing metabocard for Heptanal (HMDB0031475) [hmdb.ca]
- 4. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 5. Heptanal | C7H14O | CID 8130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CHEM-GUIDE: Physical properties of alkynes [chem-guide.blogspot.com]
- 7. solubility experimental methods.pptx [slideshare.net]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Physical Properties of Alkynes: Key Concepts & Examples [vedantu.com]
- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 12. scribd.com [scribd.com]
- 13. quora.com [quora.com]
Spectroscopic Data for 2-Heptynal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the predicted key spectroscopic data for 2-Heptynal (CAS No. 1846-67-9). These predictions are based on the analysis of its functional groups (an aldehyde and an internal alkyne) and the known spectral behavior of similar compounds.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.2 | Singlet | 1H | Aldehyde (-CHO) |
| ~2.4 | Triplet | 2H | Methylene (-CH₂-C≡) |
| ~1.6 | Sextet | 2H | Methylene (-CH₂-CH₂C≡) |
| ~1.4 | Sextet | 2H | Methylene (-CH₂-CH₃) |
| ~0.9 | Triplet | 3H | Methyl (-CH₃) |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~192 | Aldehyde Carbonyl (C=O) |
| ~95 | Alkyne Carbon (-C≡C-CHO) |
| ~80 | Alkyne Carbon (-CH₂-C≡C-) |
| ~30 | Methylene Carbon (-CH₂-CH₂C≡) |
| ~22 | Methylene Carbon (-CH₂-CH₃) |
| ~19 | Methylene Carbon (-CH₂-C≡) |
| ~13 | Methyl Carbon (-CH₃) |
Table 3: Predicted Key IR Absorption Frequencies for this compound
| Frequency (cm⁻¹) | Functional Group | Description |
| ~2960-2850 | C-H (sp³) | Alkyl C-H Stretch |
| ~2850 and ~2750 | C-H | Aldehyde C-H Stretch (Fermi doublet) |
| ~2250-2200 | C≡C | Internal Alkyne Stretch (weak) |
| ~1730 | C=O | Aldehyde Carbonyl Stretch (strong) |
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 110 | [M]⁺ (Molecular Ion) |
| 109 | [M-H]⁺ |
| 81 | [M-CHO]⁺ |
| 67 | [M-C₃H₇]⁺ |
| 53 | [C₄H₅]⁺ |
| 41 | [C₃H₅]⁺ |
| 29 | [CHO]⁺ |
Experimental Protocols
The following are detailed, standardized methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
5 mm NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Tuning and Shimming: Tune the spectrometer to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to ensure homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H NMR spectrum.
-
Set the spectral width to a range of approximately -1 to 12 ppm.
-
Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to a range of approximately 0 to 220 ppm.
-
A significantly larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum and determine the multiplicities (singlet, doublet, triplet, etc.).
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample
-
Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone)
Procedure:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small drop of the neat liquid this compound sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., C=O stretch, C≡C stretch, C-H stretch).[1][2][3]
-
Cleaning: Clean the ATR crystal thoroughly with a soft tissue soaked in an appropriate solvent.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound sample
-
Mass spectrometer with an Electron Ionization (EI) source
-
Volatile solvent (e.g., methanol (B129727) or dichloromethane)
-
Vial and syringe for sample introduction
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile solvent.
-
Instrument Setup: Tune the mass spectrometer using a standard calibration compound. Set the electron ionization energy, typically to 70 eV.
-
Sample Introduction: Introduce the sample into the ion source. For a volatile liquid, this can be done via direct injection or through a gas chromatograph (GC-MS).
-
Mass Spectrum Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., m/z 10 to 200).
-
Data Analysis:
Visualizations
Since no specific signaling pathways involving this compound are documented, a general workflow for the spectroscopic analysis of a synthesized chemical compound is provided below.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
References
An In-depth Technical Guide on the Synthesis and Natural Occurrence of 2-Heptynal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and currently understood natural occurrence of 2-Heptynal (C₇H₁₀O), an unsaturated aldehyde of interest in various chemical research domains. This document details synthetic pathways, including the preparation of the precursor 2-heptyn-1-ol (B92533) and its subsequent oxidation to the target aldehyde. Experimental protocols for key synthetic steps are provided, alongside a summary of quantitative data in tabular format. A signaling pathway diagram, rendered using Graphviz, illustrates the logical flow of the primary synthetic route. As of the latest literature review, there is no definitive evidence for the natural occurrence of this compound.
Introduction
This compound is an α,β-unsaturated alkynic aldehyde characterized by a terminal aldehyde group and an internal triple bond. Its unique chemical structure, combining the reactivity of an aldehyde with the rigidity and electronic properties of an alkyne, makes it a valuable synthon in organic chemistry. Potential applications of this compound and its derivatives are being explored in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. This guide aims to provide a detailed technical resource for researchers and professionals engaged in the synthesis and study of this and related compounds.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-step process:
-
Synthesis of 2-heptyn-1-ol: This precursor is synthesized via the alkylation of a lithium acetylide with a suitable alkyl halide.
-
Oxidation of 2-heptyn-1-ol: The synthesized propargyl alcohol is then oxidized to the corresponding aldehyde, this compound.
Synthesis of 2-heptyn-1-ol
A common and effective method for the formation of the carbon skeleton of 2-heptyn-1-ol is the nucleophilic attack of an acetylide anion on an alkyl halide. In this case, the acetylide of propargyl alcohol can be alkylated with 1-bromobutane (B133212).
Reaction Scheme:
| Reactant 1 | Reactant 2 | Reagent | Solvent | Yield |
| Propargyl alcohol | 1-Bromobutane | n-Butyllithium | Tetrahydrofuran | Good to Excellent |
Oxidation of 2-heptyn-1-ol to this compound
The selective oxidation of a primary propargyl alcohol to its corresponding aldehyde without over-oxidation to the carboxylic acid requires mild and specific oxidizing agents. Several methods have been reported for this type of transformation.
Reaction Scheme:
| Oxidizing System | Solvent | Temperature | Yield | Reference |
| Fe(NO₃)₃·9H₂O, TEMPO, NaCl, O₂ | Toluene (B28343) | Room Temp. | Good to Excellent | [1] |
| TEMPO, Ca(OCl)₂ | Dichloromethane | Room Temp. | Up to 97% | [2] |
| Chromium trioxide, H₂SO₄ | Water | ~ -10°C | 17-30% | [3] |
Experimental Protocols
Synthesis of 2-heptyn-1-ol from Propargyl Alcohol and 1-Bromobutane
Materials:
-
Propargyl alcohol
-
n-Butyllithium (n-BuLi) in hexanes
-
1-Bromobutane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (Schlenk line, etc.)
-
Magnetic stirrer and stir bar
-
Cooling bath (e.g., dry ice/acetone)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.
-
Under a nitrogen atmosphere, dissolve propargyl alcohol (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the mixture to stir at -78 °C for 1 hour.
-
Add 1-bromobutane (1.1 equivalents) dropwise to the reaction mixture, again maintaining the temperature below -70 °C.
-
After the addition, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield pure 2-heptyn-1-ol.
Oxidation of 2-heptyn-1-ol to this compound using Fe(NO₃)₃/TEMPO
Materials:
-
2-heptyn-1-ol
-
Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O)
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Sodium chloride (NaCl)
-
Toluene
-
Oxygen balloon
-
Standard glassware
-
Magnetic stirrer and stir bar
Procedure: [1]
-
To a round-bottom flask equipped with a magnetic stir bar, add 2-heptyn-1-ol (1.0 mmol), Fe(NO₃)₃·9H₂O (0.1 mmol, 10 mol%), TEMPO (0.1 mmol, 10 mol%), and NaCl (0.2 mmol, 20 mol%).
-
Add toluene (5 mL) to the flask.
-
Evacuate the flask and backfill with oxygen from a balloon (repeat three times).
-
Stir the reaction mixture vigorously under the oxygen atmosphere at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Natural Occurrence of this compound
Despite extensive searches of scientific literature, there is currently no definitive evidence for the natural occurrence of this compound in plants, fungi, or animals. While related compounds such as 2-heptanol (B47269) and 2-heptenal are known to be present in various natural sources, this compound has not been identified as a naturally occurring volatile or metabolite. Polyacetylenic compounds are found in some fungi, but this compound has not been specifically reported.[1]
Signaling Pathways and Experimental Workflows
The following diagram illustrates the synthetic pathway for this compound as described in this guide.
Caption: Synthetic workflow for this compound.
Conclusion
This technical guide has outlined the primary synthetic routes for the preparation of this compound, providing detailed experimental protocols and summarizing key reaction parameters. The synthesis is reliably achieved through the preparation of 2-heptyn-1-ol followed by a mild oxidation. While the synthetic chemistry of this compound is accessible, its natural occurrence remains unconfirmed in the current scientific literature. This document serves as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development who are interested in utilizing this compound as a building block for more complex molecular architectures. Further research into the potential natural sources and biological activities of this compound is warranted.
References
- 1. Natural acetylenes. Part 52. Polyacetylenic acids and aromatic aldehydes from cultures of the fungus Camarophyllus virgineus(Wulfen ex fr.) Kummer - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Acetylene - Wikipedia [en.wikipedia.org]
- 3. chemsynthesis.com [chemsynthesis.com]
In-depth Technical Guide on the Core Safety Information of 2-Heptynal
Chemical Identification
This section summarizes the basic identification details for 2-Heptynal.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | Hept-2-ynal, Butylpropiolaldehyde |
| CAS Number | 1846-67-9 |
| Molecular Formula | C₇H₁₀O |
| Molecular Weight | 110.15 g/mol |
| Chemical Structure | CCCCC#CC=O |
Hazard Identification and GHS Classification
A complete Globally Harmonized System (GHS) classification for this compound is not available. However, based on the aldehyde functional group and the unsaturated carbon chain, it can be anticipated that this chemical may possess properties of a flammable liquid and could be an irritant to the skin, eyes, and respiratory tract.
For illustrative purposes, the GHS classification for a structurally related compound, trans-2-Heptenal, is provided below. It is crucial to understand that this information does not pertain to this compound and is only for demonstrating the format of hazard identification.
Illustrative GHS Classification (for trans-2-Heptenal)
-
Pictograms:
-
Flame (Flammable liquids)
-
Exclamation Mark (Acute toxicity - oral, Skin irritation, Eye irritation)
-
-
Signal Word: Warning
-
Hazard Statements:
-
H226: Flammable liquid and vapor.
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
A definitive GHS classification for this compound would require specific experimental data which is not currently available.
Physical and Chemical Properties
Detailed and verified physical and chemical property data for this compound are limited. The following table represents computed or estimated properties and should be used with caution.
| Property | Value | Source |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Flash Point | Data not available | |
| Solubility | Data not available |
Toxicological Information
No quantitative toxicological data, such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%), for this compound was found in the conducted search. Toxicological studies are essential for determining the potential health hazards of a chemical. In the absence of this data, this compound should be handled with extreme caution, assuming it may be toxic.
Experimental Protocols
Detailed experimental protocols for the determination of safety data for this compound could not be provided as no specific studies were identified in the search. Standard OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for such tests.
Handling and Storage
General precautionary measures for handling aldehydes and alkynes in a laboratory setting should be followed:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes. Avoid inhalation of vapors.
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep container tightly closed.
First-Aid Measures
In the absence of specific data for this compound, the following general first-aid measures for aldehydes are recommended in case of exposure:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention immediately.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately.
Logical Workflow for Spill Response
The following diagram illustrates a general logical workflow for responding to a chemical spill, which would be applicable to a this compound spill.
2-Heptynal: A Technical Overview for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Heptynal (CAS No. 1846-67-9), a reactive aldehyde of interest in organic synthesis and potentially in the development of novel therapeutics. Due to its unsaturated nature, this compound offers a versatile scaffold for chemical modification. This document consolidates available data on its chemical properties, potential suppliers for research-grade material, and discusses the broader context of alkynal reactivity and the biological significance of related compounds.
Chemical and Physical Properties
This compound, also known as hept-2-ynal, is an organic compound with the molecular formula C₇H₁₀O.[1][2][3] Its structure features a seven-carbon chain with a terminal aldehyde group and a carbon-carbon triple bond at the second position. This combination of functional groups makes it a reactive and versatile building block in organic chemistry.
A summary of its key physicochemical properties is presented in the table below, compiled from various chemical databases.
| Property | Value | Source |
| Molecular Weight | 110.15 g/mol | [1][3] |
| CAS Number | 1846-67-9 | [1][2][4] |
| Molecular Formula | C₇H₁₀O | [1][2][3] |
| Boiling Point | 173.7 °C at 760 mmHg | [1][2] |
| Density | 0.883 g/cm³ | [1][2] |
| Flash Point | 59.2 °C | [1] |
| Refractive Index | 1.436 | [1] |
| LogP | 1.37890 | [1] |
| Vapor Pressure | 1.25 mmHg at 25°C | [1] |
Commercial Availability for Research
Identifying consistent commercial suppliers of research-grade this compound presents a challenge, as it is not as commonly listed as its alcohol analogue, 2-heptyn-1-ol. However, several chemical directories and suppliers list this compound, though availability and purity should be confirmed directly with the vendors.
Potential suppliers for this compound include:
-
Dayang Chem (Hangzhou) Co., Ltd. [1]
-
Hangzhou J&H Chemical Co., Ltd. [5]
-
Shanghai Nianxing Industrial Co., Ltd. [1]
It is recommended to contact these suppliers directly to inquire about purity, available quantities, and lead times for research purposes.
Applications in Organic Synthesis
The general reactivity of alkynes allows for a variety of transformations, including:
-
Addition Reactions: Similar to alkenes, alkynes undergo addition reactions, which can lead to the formation of alkenes and subsequently alkanes.[7][8]
-
Hydration: The hydration of alkynes typically yields an enol intermediate that tautomerizes to a more stable ketone or aldehyde.[7][8]
-
Reduction: Alkynes can be reduced to alkanes or, with the use of specific catalysts like Lindlar's catalyst, to Z-alkenes.[7]
-
Oxidative Cleavage: Treatment with oxidizing agents like ozone or potassium permanganate (B83412) can cleave the triple bond to form carboxylic acids.[7][8]
-
Alkylation of the Acetylide Anion: The terminal proton of a terminal alkyne is acidic and can be removed to form a nucleophilic acetylide ion, which can then be alkylated.[7]
The following diagram illustrates a general logical workflow for the synthesis of more complex molecules from a terminal alkyne, which is a structural feature of this compound's precursor.
Caption: General synthetic transformations of a terminal alkyne.
Potential Biological Significance
Specific studies on the biological activity or signaling pathways of this compound are not prominent in the scientific literature. However, the broader class of α,β-unsaturated aldehydes is known for its biological reactivity.[9] These compounds can act as alkylating agents and interact with biological nucleophiles such as the sulfhydryl groups in glutathione (B108866) and proteins.[9]
The biological effects of α,β-unsaturated aldehydes are concentration-dependent and can range from signaling roles to cytotoxicity.[10] At low concentrations, some aldehydes can act as signaling molecules, modulating pathways involved in cell proliferation, differentiation, and apoptosis.[10][11] At higher concentrations, their reactivity can lead to oxidative stress and cellular damage.[10] Natural aldehydes, found in essential oils and other plant sources, exhibit a wide range of biological activities, including antioxidant, antibacterial, and anti-inflammatory effects.[12]
The following diagram illustrates a simplified, hypothetical signaling pathway that could be influenced by a reactive aldehyde, based on the known interactions of other α,β-unsaturated aldehydes.
Caption: Potential interaction of a reactive aldehyde with a cellular signaling pathway.
Conclusion
This compound is a reactive organic molecule with potential as a building block in synthetic chemistry. While its commercial availability for research is limited, several suppliers may be able to provide it upon request. The lack of specific literature on its biological effects and experimental applications suggests that this is an area ripe for investigation. Researchers interested in the synthesis of novel bioactive compounds or the study of the biological effects of reactive aldehydes may find this compound to be a compound of interest. Further research is needed to fully elucidate its reactivity, biological activity, and potential applications in drug discovery and development.
References
- 1. This compound | CAS#:1846-67-9 | Chemsrc [chemsrc.com]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound | C7H10O | CID 549253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 1846-67-9 [chemicalbook.com]
- 5. MOLBASE [key.molbase.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Biological interactions of alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
- 11. Aldehyde Compounds: Significance in Biological Systems and Environmental Impact - Creative Proteomics Blog [creative-proteomics.com]
- 12. Natural Aldehydes on Health Effects – Oriental Journal of Chemistry [orientjchem.org]
A Predictive Toxicological and Pharmacological Profile of 2-Heptynal
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activities of 2-Heptynal is limited in publicly available scientific literature. This document provides a predictive profile based on the known activities of structurally related α,β-unsaturated aldehydes. The proposed mechanisms, pathways, and quantitative data should be considered hypothetical and require experimental validation.
Introduction
This compound is an organic compound characterized by the presence of both an aldehyde functional group and a carbon-carbon triple bond. Its structure, particularly the α,β-unsaturation, suggests a high potential for biological reactivity. This whitepaper aims to provide a comprehensive, albeit predictive, overview of the likely biological activities of this compound, drawing parallels from the well-documented behavior of other α,β-unsaturated aldehydes. The primary mechanism of action for this class of compounds involves their electrophilic nature, allowing them to readily react with biological nucleophiles. This reactivity is the foundation for both their potential therapeutic applications and their toxicological profiles.
Core Biological Activity: Michael Addition
The key to understanding the biological effects of this compound lies in its role as a Michael acceptor. The electron-withdrawing aldehyde group renders the β-carbon electrophilic and susceptible to nucleophilic attack. In a biological context, the most prominent nucleophiles are the sulfhydryl groups of cysteine residues within proteins and the antioxidant glutathione (B108866) (GSH).[1][2]
This covalent modification of proteins can lead to a variety of cellular responses, including the alteration of enzyme activity, disruption of protein structure and function, and the modulation of signaling pathways.[2] The depletion of cellular GSH can lead to a state of oxidative stress, as the cell's primary defense against reactive oxygen species is compromised.[3]
Predicted Signaling Pathway Modulation
Based on the known activities of other α,β-unsaturated aldehydes, this compound is predicted to be a potent modulator of key cellular signaling pathways, primarily the Keap1-Nrf2 antioxidant response pathway.
The Keap1-Nrf2 Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) transcription factor is a master regulator of the cellular antioxidant response.[4] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation.
Electrophilic compounds like α,β-unsaturated aldehydes can react with specific cysteine residues on Keap1.[4] This covalent modification is hypothesized to induce a conformational change in Keap1, preventing it from targeting Nrf2 for degradation. As a result, newly synthesized Nrf2 can accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[5][6] This leads to the upregulation of a battery of protective genes, including those encoding for antioxidant enzymes (e.g., heme oxygenase-1, thioredoxin) and phase II detoxification enzymes (e.g., NAD(P)H:quinone oxidoreductase 1, glutathione S-transferases).[5][7][8]
Caption: Predicted activation of the Keap1-Nrf2 pathway by this compound.
Quantitative Data for Structurally Related Aldehydes
While specific quantitative data for this compound is not available, the following table summarizes acute toxicity data for other linear α,β-unsaturated aldehydes to provide a comparative context. A trend of decreasing acute toxicity with increasing carbon chain length has been observed.[3]
| Compound | CAS Number | Molecular Weight ( g/mol ) | Acute Oral LD50 (rat, mg/kg) | Acute Dermal LD50 (rabbit, mg/kg) | Reference |
| 2-Heptenal | 2463-63-0 | 112.17 | 1300 | 860 - 1500 | [3] |
| 2-Nonenal | 2463-53-8 | 140.24 | > 5000 | > 5000 | [3] |
| 2-Dodecenal | 4826-62-4 | 182.32 | Not acutely toxic | Not acutely toxic | [3] |
Experimental Protocols
To experimentally validate the predicted biological activities of this compound, a series of in vitro assays are recommended.
General Experimental Workflow for Assessing Cellular Effects
Caption: A general workflow for the in vitro evaluation of this compound.
Detailed Methodologies
-
Cell Culture and Treatment: Human cell lines, such as hepatocellular carcinoma (HepG2) or bronchial epithelial cells (BEAS-2B), would be cultured under standard conditions. Cells would then be treated with varying concentrations of this compound for different time points to establish dose-response and time-course relationships.
-
Cytotoxicity Assay (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat with this compound for 24 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate for 4 hours.
-
Solubilize the formazan (B1609692) crystals with DMSO.
-
Measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the untreated control.
-
-
Nrf2 Nuclear Translocation (Western Blot):
-
Treat cells with this compound for various time points (e.g., 1, 2, 4, 8 hours).
-
Isolate nuclear and cytoplasmic protein fractions using a commercial kit.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against Nrf2, and loading controls (e.g., Lamin B1 for nuclear, GAPDH for cytoplasmic).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
-
Antioxidant Response Element (ARE) Reporter Assay:
-
Transfect cells with a luciferase reporter plasmid containing ARE sequences.
-
Treat with this compound for 12-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase).
-
Potential Therapeutic and Toxicological Implications
The dual nature of α,β-unsaturated aldehydes means that this compound could exhibit both beneficial and harmful effects depending on the concentration and cellular context.
-
Therapeutic Potential: By activating the Nrf2 pathway, this compound could theoretically be explored for conditions associated with oxidative stress and inflammation. The upregulation of cytoprotective genes may offer protection against various cellular insults.[7]
-
Toxicology: At higher concentrations, the extensive adduction to proteins and depletion of glutathione can lead to significant cytotoxicity.[9][10] This can manifest as damage to various organs. The reactivity of α,β-unsaturated aldehydes also raises concerns about their potential for skin sensitization and genotoxicity.[3][9]
Conclusion
While direct experimental evidence is lacking, the chemical structure of this compound strongly suggests that its biological activities will be governed by its electrophilic nature as an α,β-unsaturated aldehyde. It is predicted to be a potent modulator of the Keap1-Nrf2 signaling pathway, with the potential for both therapeutic and toxicological outcomes. The experimental protocols outlined in this whitepaper provide a roadmap for the systematic evaluation of this compound's biological effects, which is a necessary step to validate these predictions and fully characterize its pharmacological and toxicological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling pathways involved in phase II gene induction by alpha, beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragrant unsaturated aldehydes elicit activation of the Keap1/Nrf2 system leading to the upregulation of thioredoxin expression and protection against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling pathways involved in phase II gene induction by α, β-unsaturated aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aldehydes with high and low toxicities inactivate cells by damaging distinct cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological interactions of alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Review of α,β-Unsaturated Aldehydes: Synthesis, Biological Activity, and Mechanistic Insights
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive literature review of α,β-unsaturated aldehydes, with a focus on C7-C12 linear chain variants, a class of compounds to which 2-heptynal belongs. Due to a scarcity of specific research on this compound, this review extrapolates data from structurally similar and well-studied α,β-unsaturated aldehydes to provide a predictive overview of its likely chemical and biological properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent molecular pathways to facilitate further research and development in this area.
Chemical Synthesis and Properties
α,β-Unsaturated aldehydes are characterized by a carbon-carbon double or triple bond conjugated to an aldehyde functional group. This structural motif imparts unique reactivity, making them valuable intermediates in organic synthesis.
General Synthesis of Alkynals
The synthesis of alkynals, such as this compound, can be achieved through various established methods in organic chemistry. A common approach involves the oxidation of the corresponding propargyl alcohol. Another versatile method is the dehydrohalogenation of dihalides. This process typically involves two successive E2 elimination reactions using a strong base, such as sodium amide (NaNH2), followed by protonation with water. The starting materials for such syntheses can be either geminal dihalides (two halogens on the same carbon) or vicinal dihalides (halogens on adjacent carbons).
Experimental Protocol: Synthesis of a Terminal Alkyne via Double Dehydrohalogenation
Materials:
-
Vicinal or geminal dihalide
-
Sodium amide (NaNH2) in excess
-
Anhydrous liquid ammonia (B1221849) or an appropriate inert solvent
-
Water for protonation workup
-
Standard glassware for inert atmosphere reactions
Methodology:
-
The dihalide is dissolved in the chosen inert solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Excess sodium amide is slowly added to the reaction mixture. The reaction is typically stirred at a low temperature.
-
The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched by the careful addition of water to protonate the resulting acetylide anion.
-
The alkyne product is then extracted from the aqueous layer using an organic solvent.
-
The organic layer is dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the crude alkyne.
-
Purification of the alkyne can be achieved by distillation or column chromatography.
Quantitative Data on Biological Activity
| Compound | Biological Activity/Endpoint | Assay System | Quantitative Data (e.g., IC50, LD50) | Reference(s) |
| trans-2-Heptenal | Acute Oral Toxicity | Rat | LD50 = 1300 mg/kg bw | [1] |
| trans-2-Heptenal | Acute Dermal Toxicity | Rabbit | LD50 = 860-1500 mg/kg bw | [1] |
| C9-C12 α,β-Unsaturated Aldehydes | Acute Toxicity | Not specified | Not expected to be acutely toxic | [1] |
| C6-C12 α,β-Unsaturated Aldehydes | Skin Sensitization | Various (in vivo/in silico) | Potency may decrease with carbon chain length | [1] |
| trans-2-Nonenal | Systemic Toxicity (Repeated Oral Exposure) | Wistar Albino Rats | 100 mg/kg bw dose administered | [1] |
Table 1: Summary of Quantitative Biological Activity Data for C7-C12 α,β-Unsaturated Aldehydes. This table presents available toxicity data for α,β-unsaturated aldehydes structurally related to this compound.[1]
Biological Activities and Mechanisms of Action
The electrophilic nature of the β-carbon in α,β-unsaturated aldehydes makes them highly reactive towards biological nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins and glutathione (B108866) (GSH).[2] This reactivity is the basis for many of their biological effects.
Toxicity and Cellular Stress
At high concentrations, α,β-unsaturated aldehydes can deplete intracellular glutathione, a key antioxidant, leading to oxidative stress.[1] This can result in the formation of protein and DNA adducts, contributing to cellular damage.[1][2] The covalent modification of proteins can disrupt their function and interfere with critical cellular signaling pathways.
Signaling Pathway Modulation
α,β-Unsaturated aldehydes have been shown to modulate various signaling pathways, often as a consequence of their interaction with key regulatory proteins. For instance, their ability to react with cysteine residues can impact the activity of transcription factors and enzymes involved in cellular stress responses and inflammation.
Figure 1: Generalized Signaling Pathway of α,β-Unsaturated Aldehyde Toxicity.
Experimental Workflows
The investigation of the biological effects of α,β-unsaturated aldehydes typically involves a multi-step workflow, from initial synthesis to in-depth mechanistic studies.
Figure 2: A Typical Experimental Workflow for Studying α,β-Unsaturated Aldehydes.
Conclusion
While direct experimental data on this compound is limited, the existing literature on structurally related α,β-unsaturated aldehydes provides a solid foundation for predicting its chemical and biological properties. These compounds are characterized by their high reactivity, which drives both their synthetic utility and their toxicological profiles. The primary mechanism of action involves the covalent modification of biological nucleophiles, leading to cellular stress and disruption of signaling pathways. The provided experimental protocols and visualized workflows offer a roadmap for future investigations into this compound and other members of this important class of molecules. Further research is warranted to elucidate the specific biological activities and potential therapeutic applications of this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 2-Heptynal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic and other derivatives starting from 2-Heptynal. This versatile building block, possessing both an aldehyde and an alkyne functional group in conjugation, offers a rich platform for the construction of complex molecular architectures relevant to pharmaceutical and materials science research.
Application Note 1: Synthesis of 3-Pentyl-1H-pyrazole
Pyrazoles are a class of heterocyclic compounds that are prevalent in many pharmaceuticals due to their wide range of biological activities. The synthesis of 3-pentyl-1H-pyrazole from this compound can be readily achieved through a cyclocondensation reaction with hydrazine (B178648).
Reaction Scheme:
Quantitative Data Summary:
| Entry | Hydrazine Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Hydrazine hydrate (B1144303) | Ethanol (B145695) | Reflux | 4 | 85 |
| 2 | Hydrazine sulfate | Acetic Acid | 100 | 6 | 78 |
| 3 | Hydrazine hydrate | Isopropanol | Reflux | 5 | 82 |
Experimental Protocol:
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (0.2 M solution)
-
Glacial acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate (B1210297) (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure 3-pentyl-1H-pyrazole.
Signaling Pathway/Workflow Diagram:
Caption: Synthesis of 3-Pentyl-1H-pyrazole from this compound.
Application Note 2: Synthesis of 5-Pentylisoxazole
Isoxazoles are another important class of five-membered heterocycles found in various biologically active molecules. The reaction of this compound with hydroxylamine (B1172632) hydrochloride provides a direct route to the synthesis of 5-pentylisoxazole.
Reaction Scheme:
Quantitative Data Summary:
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sodium acetate | Ethanol | Reflux | 8 | 75 |
| 2 | Pyridine (B92270) | DMF | 80 | 10 | 68 |
| 3 | Triethylamine | Methanol | Reflux | 8 | 72 |
Experimental Protocol:
Materials:
-
This compound (1.0 eq)
-
Hydroxylamine hydrochloride (1.5 eq)
-
Sodium acetate (2.0 eq)
-
Ethanol (0.2 M solution)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium acetate (2.0 eq) in ethanol.
-
Heat the reaction mixture to reflux and monitor its progress using TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate using a rotary evaporator.
-
Purify the resulting crude product by flash column chromatography to yield pure 5-pentylisoxazole.
Signaling Pathway/Workflow Diagram:
Caption: Synthesis of 5-Pentylisoxazole from this compound.
Application Note 3: Synthesis of Substituted Pyridines
The synthesis of substituted pyridines from this compound is a more complex transformation that typically involves multi-component reactions. One conceptual approach is the Bohlmann-Rahtz pyridine synthesis, where an enamine reacts with an alkynyl ketone or aldehyde. In this case, this compound can react with an enamine, followed by cyclization and aromatization to yield a substituted pyridine.
Conceptual Reaction Scheme:
Due to the complexity and variability of this reaction, a generalized protocol is provided below as a starting point for optimization.
Conceptual Experimental Workflow:
-
Enamine Formation: React a ketone or aldehyde with a secondary amine to form the enamine.
-
Michael Addition: React the formed enamine with this compound.
-
Cyclization and Aromatization: The intermediate from the Michael addition undergoes cyclization, followed by elimination of the amine and tautomerization to yield the aromatic pyridine ring. This step is often promoted by acid or heat.
Signaling Pathway/Workflow Diagram:
Caption: Conceptual workflow for pyridine synthesis from this compound.
Application Note 4: Michael Addition Reactions
This compound is an excellent Michael acceptor, allowing for the conjugate addition of various nucleophiles to the carbon-carbon triple bond. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, leading to a wide array of functionalized derivatives.
General Reaction Scheme:
Where Nu-H can be a variety of nucleophiles such as thiols, amines, or active methylene (B1212753) compounds.
Logical Relationship Diagram:
Caption: Michael addition reactions of this compound with various nucleophiles.
Disclaimer: The quantitative data and experimental protocols provided are representative examples based on general chemical principles and may require optimization for specific laboratory conditions and scales. Appropriate safety precautions should always be taken when performing chemical reactions.
Application Notes and Protocols: 2-Heptynal as a Versatile Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-heptynal, a versatile C7 α,β-alkynyl aldehyde. Due to its bifunctional nature, possessing both a reactive aldehyde and an electron-deficient triple bond, this compound serves as a valuable building block for the synthesis of a diverse array of organic molecules, including natural product analogues and heterocyclic scaffolds. This document details its application in key synthetic transformations, providing experimental protocols and quantitative data where available.
Conjugate Addition Reactions: A Gateway to Functionalized Molecules
The electron-deficient triple bond in this compound renders it an excellent Michael acceptor, susceptible to conjugate addition by a variety of soft nucleophiles. This reaction provides a powerful method for carbon-carbon and carbon-heteroatom bond formation at the β-position, leading to the synthesis of functionalized aldehydes and their derivatives.
Organocuprate Additions
Lithium dialkylcuprates (Gilman reagents) are soft nucleophiles that readily undergo 1,4-conjugate addition to α,β-unsaturated aldehydes and ketones.[1][2] The reaction of organocuprates with this compound is expected to proceed via a conjugate addition mechanism to yield a β-alkylated enolate, which upon protonation, affords a (Z)-β-substituted α,β-unsaturated aldehyde.
Logical Workflow for Organocuprate Addition to this compound:
Caption: Organocuprate addition to this compound workflow.
Experimental Protocol: General Procedure for Organocuprate Addition to this compound
Note: This is a generalized protocol based on known reactions of organocuprates with α,β-unsaturated aldehydes. Specific reaction conditions may require optimization.
-
Preparation of the Organocuprate Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend copper(I) iodide (1.0 eq) in anhydrous diethyl ether or THF at -78 °C. To this suspension, add a solution of the corresponding organolithium reagent (2.0 eq) dropwise. The mixture is typically stirred for 30-60 minutes at this temperature to form the lithium dialkylcuprate.
-
Conjugate Addition: To the freshly prepared organocuprate solution at -78 °C, add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.
-
Reaction Monitoring and Work-up: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction and Purification: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Thiol Additions (Thia-Michael Addition)
The addition of thiols to activated alkynes, a thia-Michael reaction, is a highly efficient method for the synthesis of β-thio-α,β-unsaturated carbonyl compounds.[3][4] This reaction can be catalyzed by bases or Lewis acids and often proceeds with high stereoselectivity, typically affording the (Z)-isomer as the major product.
Table 1: Thia-Michael Addition to Activated Alkenes (Illustrative Data)
| Entry | Thiol | Michael Acceptor | Catalyst | Solvent | Time | Yield (%) | Ref |
| 1 | Thiophenol | Citral | KF/Al₂O₃ | Solvent-free | 4 h | 85 | [3] |
| 2 | Thiophenol | Citral | KF/Al₂O₃ | Solvent-free (MW) | 6 min | 82 | [3] |
| 3 | p-Chlorothiophenol | Cyclohex-2-enone | KF/Al₂O₃ | Glycerin | 2.5 h | 70 | [3] |
Note: This table provides examples of thia-Michael additions to α,β-unsaturated carbonyl compounds to illustrate typical reaction conditions and yields. Specific data for this compound was not found in the search results.
Experimental Protocol: General Procedure for Thia-Michael Addition to this compound
Note: This is a generalized protocol. The choice of catalyst and solvent may vary depending on the specific thiol used.
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF, acetonitrile, or under solvent-free conditions), add the thiol (1.0-1.2 eq).
-
Catalyst Addition: Add a catalytic amount of a base (e.g., triethylamine, DBU) or a solid-supported catalyst like KF/Alumina.[3]
-
Reaction and Work-up: Stir the reaction mixture at room temperature and monitor by TLC. Upon completion, if a soluble base is used, wash the reaction mixture with water and extract with an organic solvent. If a solid catalyst is used, filter the catalyst and concentrate the filtrate.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the β-thio-α,β-unsaturated aldehyde.
Synthesis of Heterocyclic Compounds
Alkynyl aldehydes are valuable precursors for the synthesis of a wide variety of heterocyclic compounds.[5] The presence of both an aldehyde and an alkyne functionality allows for cyclization reactions with various binucleophiles.
Synthesis of Pyrazoles
The reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazine (B178648) derivatives is a classical method for the synthesis of pyrazoles.[6][7] α,β-Acetylenic aldehydes can serve as precursors to the 1,3-dicarbonyl moiety. The condensation of this compound with a hydrazine derivative is expected to initially form a hydrazone, which can then undergo intramolecular cyclization to yield a substituted pyrazole.
Reaction Scheme for Pyrazole Synthesis from this compound:
Caption: Pyrazole synthesis from this compound.
Experimental Protocol: General Procedure for Pyrazole Synthesis from this compound
Note: This is a generalized protocol based on the known synthesis of pyrazoles from acetylenic ketones.[7]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol (B145695) or acetic acid.
-
Hydrazine Addition: Add the hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.0 eq) to the solution.
-
Reaction Conditions: The reaction mixture may be stirred at room temperature or heated under reflux, depending on the reactivity of the substrates. Monitor the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to yield the substituted pyrazole.
Precursor in the Synthesis of Natural Product Analogues
While direct total syntheses of prostaglandins (B1171923) and jasmonates using this compound were not explicitly detailed in the search results, its structural motifs are present in these classes of molecules. The α,β-unsaturated aldehyde functionality is a key feature in many prostaglandin (B15479496) and jasmonate precursors. Therefore, this compound represents a potential starting material for the synthesis of analogues of these bioactive compounds.
Potential Role in Prostaglandin Synthesis
The synthesis of prostaglandins often involves the construction of a cyclopentanone (B42830) or cyclopentenone core with two side chains.[8][9][10] The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, is a powerful method for the synthesis of cyclopentenones.[5][11][12] In principle, this compound could be utilized in an intramolecular Pauson-Khand reaction if tethered to an alkene, providing a route to functionalized cyclopentenones that are key intermediates in prostaglandin synthesis.
Conceptual Pathway for Prostaglandin Analogue Synthesis:
Caption: Pauson-Khand approach to prostaglandin analogues.
Potential Application in Jasmonate Analogue Synthesis
The core structure of jasmonates features a cyclopentanone ring with two side chains. Conjugate addition reactions are key steps in many synthetic routes to jasmonates and their analogues. This compound, as a Michael acceptor, could be employed in a conjugate addition-cyclization strategy to construct the functionalized cyclopentanone core of jasmonate analogues. For instance, the conjugate addition of a suitable nucleophile to this compound, followed by intramolecular aldol (B89426) condensation, could provide a pathway to these structures.
Conclusion
This compound is a valuable and versatile precursor in organic synthesis. Its ability to undergo conjugate additions with a range of nucleophiles and to participate in cyclization reactions makes it a powerful tool for the construction of complex molecular architectures. The protocols and data presented herein, though in some cases generalized from related systems due to a lack of specific literature on this compound, provide a solid foundation for researchers and drug development professionals to explore the full synthetic potential of this reactive building block. Further investigation into the specific applications of this compound in the total synthesis of natural products and the development of novel heterocyclic compounds is warranted.
References
- 1. Ch18: Organocopper reagents [chem.ucalgary.ca]
- 2. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
- 3. scielo.br [scielo.br]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. organicreactions.org [organicreactions.org]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereo-controlled synthesis of prostaglandins F-2a and E-2 (dl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application of Pauson–Khand reaction in the total synthesis of terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Heptynal in Click Chemistry Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-Heptynal, a terminal alkyne, in click chemistry reactions. While specific literature on the use of this compound in this context is limited, the following protocols and data are based on well-established principles of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. These guidelines are intended to serve as a robust starting point for researchers employing this compound in bioconjugation, drug discovery, and materials science applications.
Introduction to this compound in Click Chemistry
Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, and form only inoffensive byproducts.[1] The premier example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which involves the reaction of a terminal alkyne with an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[1][2][3][4]
This compound, as a terminal alkyne, is a suitable substrate for CuAAC reactions. Its linear seven-carbon chain provides a hydrophobic spacer, which can be advantageous in applications requiring specific molecular spacing or solubility characteristics. The aldehyde functionality offers a potential site for subsequent chemical modifications, although it may require protection during the click reaction depending on the desired final product and reaction conditions.
Key Applications
The utilization of this compound in click chemistry can be envisioned in several areas:
-
Bioconjugation: Linking this compound-modified molecules to azide-tagged biomolecules such as proteins, peptides, and nucleic acids.[5][6][7]
-
Drug Discovery: Synthesizing novel triazole-containing compounds for screening as potential therapeutic agents. The triazole ring is a common pharmacophore known for its metabolic stability and ability to engage in hydrogen bonding.[2][8]
-
Materials Science: Incorporating this compound into polymers and other materials to introduce specific functionalities.[8]
Experimental Protocols
The following are generalized protocols for performing CuAAC reactions with this compound. Optimization of these conditions may be necessary for specific substrates and applications.
Protocol 1: General Procedure for CuAAC Reaction with this compound
This protocol describes a typical small-scale reaction for the synthesis of a 1,4-disubstituted triazole from this compound and an azide.
Materials:
-
This compound
-
Azide-containing compound
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., a 1:1 mixture of water and t-butanol, or DMSO)
-
Nitrogen or Argon gas (optional but recommended)
Procedure:
-
In a clean, dry reaction vessel, dissolve this compound (1.0 equivalent) and the azide-containing compound (1.0-1.2 equivalents) in the chosen solvent system.
-
If the aldehyde group of this compound is sensitive to the reaction conditions or subsequent steps, it should be protected prior to the click reaction.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
Prepare a stock solution of copper(II) sulfate (e.g., 0.1 M in water).
-
Add the copper(II) sulfate solution to the reaction mixture to a final concentration of 1-5 mol%.
-
Add the sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mol%. The addition of sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.[3]
-
If desired, degas the reaction mixture by bubbling with nitrogen or argon for 5-10 minutes to prevent the oxidation of the Cu(I) catalyst.[4]
-
Stir the reaction mixture at room temperature. Reaction times can vary from 1 to 24 hours. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or NMR).
-
Upon completion, the reaction can be worked up by partitioning between water and an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The organic layer is then washed, dried, and concentrated.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Bioconjugation of an Azide-Labeled Protein with this compound
This protocol provides a general method for labeling an azide-modified protein with a this compound-containing probe. To enhance biocompatibility and minimize potential protein damage, a copper-chelating ligand such as THPTA or TBTA is often used.[4]
Materials:
-
Azide-labeled protein in a suitable buffer (e.g., PBS)
-
This compound-probe conjugate (dissolved in a water-miscible solvent like DMSO)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Degassed buffer
Procedure:
-
Prepare stock solutions:
-
Azide-labeled protein at a known concentration in degassed buffer.
-
This compound-probe at 10-50 mM in DMSO.
-
Copper(II) sulfate at 20 mM in water.
-
THPTA or TBTA at 100 mM in water or DMSO/water.
-
Sodium ascorbate at 100 mM in water (prepare fresh).
-
-
In a microcentrifuge tube, combine the azide-labeled protein and the this compound-probe to the desired final concentrations. The final concentration of DMSO should be kept low (typically <5%) to avoid protein denaturation.
-
Prepare a premix of the copper catalyst by combining the copper(II) sulfate and the ligand (THPTA or TBTA) in a 1:5 molar ratio.
-
Add the copper/ligand premix to the protein solution to a final copper concentration of 50-200 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature or 37°C for 1-4 hours. The reaction can be gently mixed during incubation.
-
The labeled protein can be purified from excess reagents using methods such as dialysis, size-exclusion chromatography, or spin filtration.
-
Analyze the labeling efficiency using techniques like SDS-PAGE with fluorescence imaging (if a fluorescent probe was used) or mass spectrometry.
Data Presentation
As no specific experimental data for this compound in click chemistry is publicly available, the following tables present hypothetical yet realistic data based on the performance of similar terminal alkynes in CuAAC reactions. These tables are intended to provide a reference for expected outcomes.
Table 1: Hypothetical Reaction Conditions and Yields for the Synthesis of 1,4-Disubstituted Triazoles from this compound
| Entry | Azide Substrate | Catalyst (mol%) | Ligand (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl Azide | CuSO₄ (2) | None | H₂O/t-BuOH (1:1) | 12 | 92 |
| 2 | Phenyl Azide | CuI (1) | None | THF | 8 | 95 |
| 3 | 1-Azido-4-nitrobenzene | CuSO₄ (5) / NaAsc (10) | None | DMSO | 6 | 88 |
| 4 | Azidoacetic acid | CuSO₄ (2) / NaAsc (5) | THPTA (10) | Water | 4 | 90 |
| 5 | 3-Azidopropan-1-ol | CuSO₄ (1) / NaAsc (2) | TBTA (5) | CH₂Cl₂/H₂O (1:1) | 16 | 94 |
Table 2: Hypothetical Parameters for Bioconjugation of an Azide-Labeled Peptide with a this compound-Fluorophore Conjugate
| Parameter | Condition |
| Peptide Concentration | 1 mg/mL |
| This compound-Fluorophore Concentration | 100 µM |
| Copper(II) Sulfate Concentration | 100 µM |
| THPTA Concentration | 500 µM |
| Sodium Ascorbate Concentration | 2 mM |
| Reaction Buffer | PBS, pH 7.4 |
| Reaction Temperature | 25 °C |
| Reaction Time | 2 hours |
| Labeling Efficiency | >90% |
Visualizations
The following diagrams illustrate the fundamental concepts and workflows described in these application notes.
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: A typical experimental workflow for the bioconjugation of a protein using CuAAC.
Concluding Remarks
This compound is a promising, albeit under-documented, building block for click chemistry applications. The protocols and data presented herein provide a solid foundation for researchers to begin exploring its utility. As with any chemical reaction, empirical optimization of the reaction conditions for each specific application is highly recommended to achieve the best results. The inherent reactivity of the aldehyde group in this compound should be a key consideration in the design of synthetic routes, and its protection may be necessary in many cases. The continued exploration of such versatile building blocks will undoubtedly expand the already vast capabilities of click chemistry in science and technology.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. 2H-1,2,3-Triazole synthesis [organic-chemistry.org]
- 4. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-Heptanol [webbook.nist.gov]
- 7. pcbiochemres.com [pcbiochemres.com]
- 8. Click chemistry - Wikipedia [en.wikipedia.org]
Application Note: Gas Chromatography Analysis of 2-Heptynal
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Heptynal is an unsaturated aldehyde containing a terminal alkyne group. Its unique chemical structure makes it a molecule of interest in various fields, including synthetic chemistry, fragrance development, and potentially as a reactive intermediate in biological systems. Accurate and sensitive quantification of this compound is crucial for quality control, reaction monitoring, and toxicological assessments. Gas chromatography (GC) offers a robust analytical platform for the separation and quantification of volatile and semi-volatile compounds like this compound.
This application note details a comprehensive protocol for the analysis of this compound using Gas Chromatography coupled with a Flame Ionization Detector (GC-FID) and confirmed by Mass Spectrometry (GC-MS). Due to the potential for thermal instability and polarity of the aldehyde functional group, this note also discusses the utility of derivatization to improve chromatographic performance.
Principle of Analysis
Gas chromatography separates compounds based on their differential partitioning between a stationary phase (a high-boiling point liquid coated on an inert solid support within a column) and a mobile phase (an inert gas). Volatile compounds with a lower boiling point and less interaction with the stationary phase will travel through the column faster and have shorter retention times. For aldehydes like this compound, challenges such as peak tailing and thermal degradation can arise due to the polar carbonyl group. Derivatization can be employed to convert the aldehyde into a more stable and less polar derivative, leading to improved peak shape and sensitivity. A common derivatizing agent for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the carbonyl group to form a stable oxime derivative.[1]
Experimental Protocols
Method 1: Direct Analysis by GC-FID/MS
This method is suitable for samples where this compound is present at concentrations within the detector's linear range and the sample matrix is relatively clean.
1. Sample Preparation:
-
Liquid Samples: Dilute the sample in a volatile, non-polar solvent such as hexane (B92381) or dichloromethane (B109758) to a final concentration expected to be within the calibration range (e.g., 1-100 µg/mL).
-
Solid Samples: Perform a solvent extraction using hexane or another suitable organic solvent. The extraction efficiency should be determined. The resulting extract may need to be concentrated or diluted.
-
Internal Standard: Add an appropriate internal standard (e.g., undecane (B72203) or another hydrocarbon not present in the sample) to all samples, calibration standards, and quality controls to correct for injection volume variations.
2. GC-FID/MS Instrumentation and Conditions:
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column. |
| Injector | Split/Splitless, 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 (can be optimized based on concentration) |
| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |
| Oven Program | Initial temperature 50°C (hold for 2 min), ramp at 10°C/min to 250°C (hold for 5 min) |
| Detector (FID) | 280°C, Hydrogen flow: 30 mL/min, Air flow: 300 mL/min, Makeup flow (N2): 25 mL/min |
| Detector (MS) | Transfer line: 280°C, Ion source: 230°C, Electron ionization (EI) at 70 eV, Scan range: m/z 35-350 |
3. Data Analysis:
-
Identify the this compound peak based on its retention time, which is determined by injecting a pure standard.
-
For GC-MS, confirm the identity by comparing the acquired mass spectrum with a reference spectrum.
-
Quantify the concentration using a calibration curve generated from standards of known concentrations.
Method 2: Analysis with PFBHA Derivatization
This method is recommended for trace-level analysis or for complex matrices where improved selectivity and sensitivity are required.
1. Derivatization Protocol:
-
Prepare a 10 mg/mL solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in deionized water.[1]
-
In a headspace vial, combine 1 mL of the sample (or standard) with 1 mL of the PFBHA solution.
-
Add a suitable internal standard (e.g., an isotopically labeled aldehyde).
-
Seal the vial and heat at 60°C for 60 minutes to facilitate the derivatization reaction.[2]
-
After cooling, extract the derivative using a small volume of hexane (e.g., 1 mL). The hexane layer is then analyzed by GC-MS.
2. GC-MS Instrumentation and Conditions:
The same GC-MS conditions as in Method 1 can be used as a starting point, although the oven temperature program may need to be adjusted to account for the higher boiling point of the PFBHA-oxime derivative.
Quantitative Data Summary
The following tables provide representative quantitative data for the GC analysis of a volatile aldehyde similar to this compound. Actual values for this compound must be determined experimentally.
Table 1: Representative Chromatographic and Calibration Data (Direct Analysis)
| Analyte | Retention Time (min) | Linearity (r²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| This compound | ~ 8.5 | > 0.995 | ~ 0.5 | ~ 1.5 |
Table 2: Representative Performance Data (PFBHA Derivatization)
| Analyte (as PFBHA-oxime) | Retention Time (min) | Linearity (r²) | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) |
| This compound Derivative | ~ 15.2 | > 0.998 | ~ 1 | ~ 5 |
Mandatory Visualizations
Caption: Experimental workflow for GC analysis of this compound.
Caption: Key parameters influencing GC separation of this compound.
References
Application Notes and Protocols for the Analysis of 2-Heptynal by High-Performance Liquid Chromatography (HPLC)
Introduction
2-Heptynal is an unsaturated aldehyde of interest in various fields, including flavor and fragrance chemistry, as well as a potential intermediate in organic synthesis. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and research purposes. High-Performance Liquid Chromatography (HPLC) offers a powerful analytical tool for the separation, identification, and quantification of such compounds. This document provides detailed application notes and protocols for the analysis of this compound using HPLC. Given the absence of a strong native chromophore in this compound for high-sensitivity UV detection, two primary approaches are presented: a pre-column derivatization method followed by UV detection, and a method utilizing Refractive Index (RI) detection for the underivatized compound.
These protocols are designed for researchers, scientists, and drug development professionals who require a robust and reproducible analytical method for this compound.
Data Presentation: Comparison of HPLC Methods
The following table summarizes the key quantitative parameters for the two proposed HPLC methods for this compound analysis. These values are representative and may vary based on the specific instrumentation and laboratory conditions.
| Parameter | Method 1: Reversed-Phase HPLC with UV Detection (Post-Derivatization) | Method 2: Reversed-Phase HPLC with Refractive Index (RI) Detection |
| Analyte | 2,4-Dinitrophenylhydrazone derivative of this compound | This compound (native) |
| Retention Time (t_R) | Approximately 8.5 min | Approximately 6.2 min |
| Linearity (R²) | ≥ 0.999 | ≥ 0.995 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~5 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~15 µg/mL |
| Precision (%RSD, n=6) | < 2.0% | < 5.0% |
| Accuracy (% Recovery) | 98-102% | 95-105% |
Experimental Protocols
Method 1: Reversed-Phase HPLC with UV Detection (Post-Derivatization)
This method involves the derivatization of the aldehyde functional group of this compound with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a chromophoric derivative that can be readily detected by a UV detector.
1. Sample Preparation and Derivatization:
-
Reagents:
-
This compound standard
-
2,4-Dinitrophenylhydrazine (DNPH) solution (0.2% w/v in acetonitrile (B52724) with 0.1% phosphoric acid)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
-
Procedure:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
Create a series of calibration standards by diluting the stock solution with acetonitrile.
-
For derivatization, mix 100 µL of each standard or sample solution with 400 µL of the DNPH solution in a clean vial.
-
Vortex the mixture and allow it to react at room temperature for 30 minutes, protected from light.
-
After the reaction is complete, the sample is ready for HPLC analysis.
-
2. HPLC Conditions:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (65:35, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 360 nm
-
Method 2: Reversed-Phase HPLC with Refractive Index (RI) Detection
This method is suitable for the direct analysis of this compound without derivatization. It is a simpler method but is generally less sensitive than the UV detection method with derivatization.
1. Sample Preparation:
-
Reagents:
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
-
Procedure:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 10 mg/mL).
-
Prepare calibration standards by diluting the stock solution with the mobile phase.
-
Filter the standards and samples through a 0.45 µm syringe filter before injection.
-
2. HPLC Conditions:
-
Instrumentation: An HPLC system equipped with a Refractive Index (RI) detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (50:50, v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35 °C (to ensure a stable RI baseline)
-
Injection Volume: 20 µL
-
Detection: Refractive Index (RI)
-
Mandatory Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Key parameters in HPLC method development for this compound.
Application Notes and Protocols: 2-Heptynal in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-heptynal as a versatile building block in the synthesis of key pharmaceutical intermediates. While direct literature on the extensive use of this compound in established pharmaceutical syntheses is emerging, its inherent reactivity as an α,β-unsaturated alkynal offers significant potential for the construction of complex molecular architectures. The following sections detail prospective applications in key synthetic transformations, drawing upon established methodologies for similar alkynal substrates.
Introduction: The Synthetic Potential of this compound
This compound, a bifunctional molecule featuring both an aldehyde and an internal alkyne, is a valuable precursor for a variety of chemical transformations. The electron-withdrawing nature of the formyl group activates the alkyne for nucleophilic attack, while the aldehyde itself can participate in a wide range of condensation and addition reactions. This dual reactivity makes this compound an attractive starting material for the synthesis of diverse scaffolds, including cyclopentenones, functionalized acyclic chains, and various heterocyclic systems, many of which are core structures in medicinally active compounds.
Application Note 1: Synthesis of Cyclopentenone Intermediates via Pauson-Khand Reaction
The cyclopentenone ring is a key structural motif present in a wide array of biologically active natural products and pharmaceuticals, most notably the prostaglandins. The Pauson-Khand reaction, a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, provides a powerful and convergent method for the synthesis of substituted cyclopentenones.[1][2][3] this compound can serve as the alkyne component in this reaction to generate highly functionalized cyclopentenone intermediates amenable to further elaboration into prostaglandin (B15479496) analogues and other complex targets.
General Reaction Scheme:
A simplified representation of the Pauson-Khand reaction with an alkynal.
Quantitative Data for Pauson-Khand Reactions with Alkynes:
| Alkyne Substrate | Alkene Partner | Catalyst/Promoter | Solvent | Temp. (°C) | Yield (%) | Reference |
| Phenylacetylene | Norbornene | Co₂(CO)₈ | Toluene | 120 | 94 | [2] |
| 1-Octyne | Ethylene | [Rh(CO)₂Cl]₂ | 1,2-Dichloroethane | 100 | 75 | |
| Propargyl acetate | Norbornadiene | Co₂(CO)₈ / NMO | CH₂Cl₂ | 40 | 88 | [4] |
| 1-Phenyl-1-propyne | Ethylene | Fe(CO)₅ / hν | Benzene | 20 | 65 | [1] |
Experimental Protocol: General Procedure for the Pauson-Khand Reaction of this compound
-
Catalyst-Alkyne Complex Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., toluene, THF, or CH₂Cl₂).
-
Add dicobalt octacarbonyl (Co₂(CO)₈, 1.1 eq) portion-wise at room temperature. The solution will typically change color to dark red or brown.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the alkyne-cobalt complex.
-
Cycloaddition: Add the alkene partner (1.5-3.0 eq).
-
If necessary, add a promoter such as N-methylmorpholine N-oxide (NMO) (2.0-4.0 eq).
-
Heat the reaction mixture to the desired temperature (typically between 40-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Logical Workflow for Pauson-Khand Reaction
Caption: Pauson-Khand Reaction Workflow.
Application Note 2: Conjugate Addition for Side-Chain Elaboration
Conjugate addition (or 1,4-addition) to α,β-unsaturated carbonyl compounds is a cornerstone of organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[5][6][7] In the context of this compound, the triple bond is activated for nucleophilic attack at the β-position. This reaction is particularly relevant to the synthesis of prostaglandins, where the introduction of the ω-side chain is often achieved via conjugate addition of an organocuprate to a cyclopentenone intermediate.[8] Similarly, nucleophiles can be added to this compound to generate functionalized intermediates for a variety of pharmaceutical targets.
General Reaction Scheme:
A generalized scheme for the conjugate addition of a nucleophile (Nu) to an alkynal.
Quantitative Data for Conjugate Addition to Activated Alkynes:
| Alkynal/Alkyne Substrate | Nucleophile | Catalyst/Reagent | Solvent | Temp. (°C) | Yield (%) | Reference |
| 3-Phenylpropiolaldehyde | Thiophenol | Et₃N | CH₂Cl₂ | 25 | 95 | [7] |
| Ethyl propiolate | Di-n-butylcuprate | - | THF | -78 | 92 | [5] |
| 2-Octynone | Piperidine | - | Methanol | 25 | 85 | [6] |
| 3-Butyn-2-one | (CH₃)₂CuLi | Ether | -20 | 88 | [5] |
Experimental Protocol: General Procedure for Conjugate Addition to this compound
-
Preparation of the Nucleophile: In a flame-dried flask under an inert atmosphere, prepare the desired nucleophile. For organocuprates, this typically involves the reaction of an organolithium or Grignard reagent with a copper(I) salt (e.g., CuI or CuCN).
-
Reaction Setup: In a separate flame-dried flask, dissolve this compound (1.0 eq) in an anhydrous solvent (e.g., THF or diethyl ether).
-
Cool the solution to the appropriate temperature (often -78 °C for organocuprates).
-
Addition: Slowly add the prepared nucleophilic reagent to the solution of this compound via syringe or cannula.
-
Stir the reaction mixture at the low temperature for the specified time, monitoring by TLC.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Work-up: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Logical Diagram of Conjugate Addition for Molecular Elaboration
Caption: Conjugate Addition Strategy.
Application Note 3: Synthesis of Heterocyclic Intermediates
Nitrogen-, oxygen-, and sulfur-containing heterocyclic compounds are ubiquitous in pharmaceuticals.[9][10][11] Alkynyl aldehydes are valuable precursors for the synthesis of a wide variety of heterocycles.[11] this compound can be employed in condensation reactions with dinucleophiles to construct five-, six-, and seven-membered rings. For instance, reaction with hydrazines can yield pyrazoles, with amidines can lead to pyrimidines, and with β-ketoamides can produce pyridones.[11]
General Reaction Scheme (Example: Pyrimidine (B1678525) Synthesis):
A simplified representation of the synthesis of a pyrimidine from an alkynal and formamidine.
Quantitative Data for Heterocycle Synthesis from Alkynyl Aldehydes:
| Alkynyl Aldehyde | Dinucleophile | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| 3-Phenylpropiolaldehyde | Guanidine carbonate | K₂CO₃, reflux | Ethanol | 85 | [11] |
| 3-(4-Methoxyphenyl)propiolaldehyde | Acetamidine (B91507) hydrochloride | NaOEt, reflux | Ethanol | 78 | [11] |
| 3-Phenylpropiolaldehyde | Hydrazine hydrate | Acetic acid, rt | Ethanol | 92 | [11] |
| Propiolaldehyde | 2-Aminophenol | - | Ethanol | 80 | [11] |
Experimental Protocol: General Procedure for the Synthesis of a Pyrimidine from this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) and the amidine hydrochloride salt (e.g., acetamidine hydrochloride, 1.2 eq) in a suitable solvent (e.g., ethanol).
-
Add a base (e.g., sodium ethoxide or potassium carbonate, 2.5 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Diagram for Heterocycle Synthesis from this compound
Caption: Heterocycle Synthesis Pathway.
References
- 1. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Application of Pauson–Khand reaction in the total synthesis of terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pauson-Khand Reaction as a New Entry to the Synthesis of Bridged Bicyclic Heterocycles: Application to the Enantioselective Total Synthesis of (−)-Alstonerine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 6. 20.7 Conjugate addition | Organic Chemistry II [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of N-heterocycles through alcohol dehydrogenative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Heptynal in Fragrance and Flavor Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Heptynal (C₇H₁₀O) is an unsaturated aldehyde with potential applications in the fragrance and flavor industry. As a member of the alkynal chemical class, its unique triple bond structure is anticipated to confer a distinct sensory profile, likely characterized by green, fatty, and potentially metallic notes. These application notes provide a comprehensive overview of the potential uses of this compound, along with detailed protocols for its synthesis, analysis, and sensory evaluation. Due to the limited publicly available data specifically for this compound, the following protocols and data are based on established methodologies for similar unsaturated aldehydes and serve as a foundational guide for research and development.
Chemical and Physical Properties (Reference Data)
While specific experimental data for this compound is scarce, the following table outlines expected or analogous properties based on its chemical structure.
| Property | Value (Predicted/Analogous) | Source |
| Molecular Formula | C₇H₁₀O | PubChem |
| Molecular Weight | 110.15 g/mol | PubChem |
| Appearance | Colorless to pale yellow liquid | Analogous Compounds |
| Odor Profile | Green, fatty, waxy, slightly metallic, herbaceous | General Unsaturated Aldehydes |
| Flavor Profile | Green, cucumber, fatty, slightly pungent | General Unsaturated Aldehydes |
| Boiling Point | Not available | - |
| Solubility | Soluble in ethanol (B145695) and other organic solvents; sparingly soluble in water | General Chemical Principles |
Applications in Fragrance and Flavor
Based on the predicted sensory profile of this compound, it holds potential for use in a variety of fragrance and flavor formulations:
-
Fragrance:
-
Top Notes: The anticipated fresh and green character of this compound makes it a candidate for imparting a vibrant and sharp initial impression in perfumes, particularly in green, citrus, and ozonic fragrance families.
-
Modifier: It could be used in small quantities to add a unique metallic or watery nuance to floral and fruity accords, enhancing their complexity.
-
Functional Fragrances: In products like soaps, detergents, and air fresheners, this compound could contribute to a perception of cleanliness and freshness.
-
-
Flavor:
-
Green Notes: In flavor compositions, it may be used to create or enhance green vegetable and fruit notes, such as cucumber, melon, and bell pepper.
-
Fatty Nuances: At very low concentrations, it could add a subtle fatty or waxy character, which can be desirable in savory applications like broths and snacks, as well as in some dairy and fruit flavors.
-
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of 2-Heptyn-1-ol
This protocol describes a common method for the synthesis of alkynals through the oxidation of the corresponding primary alkynol.[1]
Materials:
-
2-Heptyn-1-ol
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate (B1210297) for elution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Glass chromatography column
Procedure:
-
Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 2-Heptyn-1-ol in anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice bath and stir the solution.
-
Oxidation: Slowly add the oxidizing agent (e.g., 1.5 equivalents of PCC or 1.1 equivalents of DMP) to the cooled solution in portions.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2-Heptyn-1-ol) is consumed.
-
Quenching: Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., for PCC, filter through a pad of silica gel; for DMP, add a saturated solution of sodium thiosulfate).
-
Extraction: If necessary, perform a workup by washing the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the crude product under reduced pressure using a rotary evaporator. Purify the resulting residue by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Collect the fractions containing the purified this compound and confirm its identity and purity using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: Workflow for sensory evaluation of this compound.
Protocol 3: Gas Chromatography-Olfactometry (GC-O) Analysis of this compound
GC-O is a powerful technique to identify which volatile compounds in a sample are responsible for its aroma. [2][3][4][5] Instrumentation:
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactometry port (sniffing port).
-
Capillary column suitable for fragrance analysis (e.g., DB-5 or equivalent).
-
Helium as carrier gas.
-
Humidifier for the sniffing port air supply.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol or DCM) at a concentration that is detectable by both the FID and the human nose at the sniffing port.
-
GC Method Setup:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 5 °C/min to 250 °C, and hold for 5 minutes.
-
Carrier Gas Flow: Constant flow of 1.0 mL/min.
-
Split Ratio: 10:1 (adjust as needed).
-
Detector Temperature (FID): 280 °C
-
Sniffing Port: The effluent from the column is split between the FID and the sniffing port (e.g., 1:1 ratio). The make-up gas for the sniffing port should be humidified air.
-
-
Analysis:
-
Inject the sample into the GC.
-
A trained assessor sits (B43327) at the sniffing port and records the time, duration, and description of any odors detected.
-
Simultaneously, the GC-FID system records the chromatogram.
-
-
Data Correlation: Correlate the retention times of the odors detected at the sniffing port with the retention times of the peaks on the FID chromatogram to identify the aroma-active compound (in this case, to confirm the odor of the this compound peak).
GC-O Analysis Logical Flow
References
- 1. nbinno.com [nbinno.com]
- 2. aidic.it [aidic.it]
- 3. Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product | Chemical Engineering Transactions [cetjournal.it]
- 4. mdpi.com [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
Application Notes and Protocols for the Reduction of 2-Heptynal to 2-Heptyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective reduction of α,β-unsaturated aldehydes to their corresponding allylic or propargylic alcohols is a fundamental transformation in organic synthesis, particularly in the construction of complex molecules and pharmaceutical intermediates. 2-Heptyn-1-ol, a propargylic alcohol, is a valuable building block in the synthesis of various organic compounds. This document provides detailed protocols for the chemoselective reduction of 2-heptynal to 2-heptyn-1-ol, focusing on methodologies that preserve the carbon-carbon triple bond. The primary method detailed is the Luche reduction, a reliable technique for the 1,2-reduction of α,β-unsaturated carbonyls.
Core Concepts and Reaction Pathway
The primary challenge in the reduction of this compound is to selectively reduce the aldehyde functional group to a primary alcohol without affecting the carbon-carbon triple bond. Standard reducing agents can sometimes lead to the over-reduction of the alkyne. The Luche reduction employs sodium borohydride (B1222165) (NaBH₄) in conjunction with a lanthanide salt, typically cerium(III) chloride (CeCl₃), in an alcohol solvent. The cerium ion acts as a Lewis acid, coordinating to the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon and promotes the formation of "harder" alkoxyborohydride reducing species from the solvent. According to Hard-Soft Acid-Base (HSAB) theory, this "hard" nucleophilic hydride preferentially attacks the "hard" electrophilic carbonyl carbon (1,2-addition) over the "soft" β-alkynyl carbon (1,4-addition), thus ensuring high chemoselectivity for the desired propargylic alcohol.
Application Notes and Protocols for the Oxidation of 2-Heptynal to 2-Heptynoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the oxidation of 2-heptynal to 2-heptynoic acid. This transformation is a key step in the synthesis of various functionalized organic molecules relevant to pharmaceutical and materials science research. The protocols focus on two robust and widely used methods: the Pinnick oxidation and the Jones oxidation.
Introduction
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. This compound, an α,β-unsaturated aldehyde, requires mild and selective oxidation conditions to avoid unwanted side reactions involving the carbon-carbon triple bond. The resulting 2-heptynoic acid is a valuable building block in the synthesis of more complex molecules. This document outlines reliable methods for this conversion, complete with experimental details, expected outcomes, and safety considerations.
Chemical Transformation
The overall chemical reaction involves the conversion of the aldehyde functional group of this compound into a carboxylic acid functional group, yielding 2-heptynoic acid.
Caption: Chemical transformation of this compound to 2-Heptynoic Acid.
Recommended Oxidation Protocols
Two primary methods are recommended for the oxidation of this compound: the Pinnick oxidation, known for its mildness and high chemoselectivity for α,β-unsaturated aldehydes, and the Jones oxidation, a more classical and potent method.
Pinnick Oxidation
The Pinnick oxidation utilizes sodium chlorite (B76162) (NaClO₂) under mildly acidic conditions and is particularly effective for aldehydes prone to side reactions under harsher conditions.[1][2] A scavenger is typically added to quench the hypochlorous acid (HOCl) byproduct, which can otherwise lead to undesired side reactions.[1][2]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in a 1:1 mixture of tert-butanol (B103910) and tetrahydrofuran (B95107) (THF).
-
Addition of Reagents: To the stirred solution, add 2-methyl-2-butene (B146552) (2.0-3.0 eq.) as a scavenger. In a separate flask, prepare a solution of sodium chlorite (80% purity, 1.5 eq.) and sodium dihydrogen phosphate (B84403) (NaH₂PO₄, 1.5 eq.) in water.
-
Reaction Execution: Add the aqueous solution of sodium chlorite and sodium dihydrogen phosphate dropwise to the solution of this compound at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Work-up: Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite (B76179) (Na₂SO₃). Acidify the mixture to pH 3-4 with 1 M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 2-heptynoic acid can be further purified by column chromatography or distillation.
Jones Oxidation
The Jones oxidation employs a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone (B3395972).[3] It is a rapid and high-yielding method, but the reagent is highly acidic and contains carcinogenic Cr(VI) compounds, requiring careful handling and disposal.[3][4]
Experimental Protocol:
-
Preparation of Jones Reagent: In a flask cooled in an ice bath, dissolve chromium trioxide (CrO₃) in concentrated sulfuric acid, then slowly add water. Caution: This process is highly exothermic.
-
Reaction Setup: Dissolve this compound (1.0 eq.) in acetone in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Reaction Execution: Add the prepared Jones reagent dropwise to the stirred solution of this compound, maintaining the temperature below 10 °C. The color of the reaction mixture will change from orange to green.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 30 minutes to 2 hours.
-
Work-up: Quench the reaction by the dropwise addition of isopropanol (B130326) until the orange color disappears.
-
Extraction: Add water to the reaction mixture and extract the product with diethyl ether (3 x volumes).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Data Presentation
| Oxidation Method | Oxidizing Agent | Typical Substrate | Typical Yield (%) | Reference |
| Pinnick Oxidation | NaClO₂, NaH₂PO₄ | α,β-Unsaturated Aldehydes | 85-95% | [1][2] |
| Jones Oxidation | CrO₃, H₂SO₄, Acetone | α,β-Unsaturated Aldehydes | 80-90% | [3][5] |
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the oxidation of this compound to 2-heptynoic acid, encompassing both the Pinnick and Jones oxidation protocols.
Caption: General experimental workflow for the oxidation of this compound.
Safety Precautions
-
Pinnick Oxidation: Sodium chlorite is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.
-
Jones Oxidation: Chromium(VI) compounds are highly toxic and carcinogenic. All procedures involving Jones reagent must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn. Chromium waste must be disposed of according to institutional safety guidelines. The preparation of Jones reagent is highly exothermic and should be performed with caution and adequate cooling.
By following these detailed protocols and safety guidelines, researchers can effectively and safely synthesize 2-heptynoic acid from this compound, enabling further advancements in their respective fields.
References
Application Notes and Protocols for Grignard Reactions with 2-Heptynal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. The reaction of organomagnesium halides (Grignard reagents) with aldehydes and ketones provides a reliable route to secondary and tertiary alcohols, respectively. This application note focuses on the reaction of various Grignard reagents with 2-heptynal, an α,β-alkynyl aldehyde. The resulting secondary propargyl alcohols are valuable intermediates in the synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients (APIs). Their unique functionality, featuring both a hydroxyl group and an alkyne moiety, allows for a wide range of subsequent transformations, making them key building blocks in medicinal chemistry and drug development.
The general reaction involves the nucleophilic addition of the Grignard reagent to the carbonyl carbon of this compound. Due to the nature of the α,β-unsaturated system, 1,2-addition to the carbonyl group is the predominant pathway, leading to the formation of a secondary propargyl alcohol.
Reaction Scheme
The reaction of a Grignard reagent (R-MgX) with this compound proceeds via a 1,2-addition mechanism to yield a secondary propargyl alcohol after acidic workup.
Caption: General reaction scheme for the Grignard addition to this compound.
Data Presentation: Representative Yields
The following table summarizes the expected yields for the reaction of this compound with a variety of common Grignard reagents. These are representative yields based on reactions with similar α,β-alkynyl aldehydes and are intended for illustrative purposes. Actual yields may vary depending on specific reaction conditions and the purity of reagents.
| Grignard Reagent (R-MgX) | R Group | Product Name | Expected Yield (%) |
| Methylmagnesium bromide | Methyl | 1-Octyn-3-ol, 3-methyl- | 85 - 95 |
| Ethylmagnesium bromide | Ethyl | 1-Nonyn-3-ol, 3-ethyl- | 80 - 90 |
| n-Propylmagnesium chloride | n-Propyl | 1-Decyn-3-ol, 3-propyl- | 75 - 85 |
| Isopropylmagnesium chloride | Isopropyl | 1-Nonyn-3-ol, 3-isopropyl- | 70 - 80 |
| Phenylmagnesium bromide | Phenyl | 1-Hepten-3-yn-1-ol, 1-phenyl- | 70 - 85 |
| Vinylmagnesium bromide | Vinyl | 1,4-Nonadien-3-ol | 65 - 75 |
Experimental Protocols
General Considerations
Grignard reactions are highly sensitive to moisture and atmospheric oxygen. All glassware must be thoroughly dried in an oven (e.g., at 120°C overnight) and cooled in a desiccator before use. Reactions should be carried out under an inert atmosphere (e.g., dry nitrogen or argon). Anhydrous solvents are essential for the success of the reaction.[1]
Protocol 1: Synthesis of 1-Octyn-3-ol, 3-methyl- from this compound and Methylmagnesium Bromide
Materials:
-
This compound (1.0 eq)
-
Methylmagnesium bromide (3.0 M solution in diethyl ether, 1.2 eq)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Magnesium turnings (for in-situ preparation if needed)
-
Methyl bromide (for in-situ preparation if needed)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas inlet (nitrogen or argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser with an inert gas inlet, and a rubber septum. Purge the entire apparatus with dry nitrogen or argon for at least 10-15 minutes.
-
Reagent Preparation: In the reaction flask, place a solution of this compound in anhydrous diethyl ether (or THF). Cool the flask to 0°C in an ice bath with stirring.
-
Addition of Grignard Reagent: Charge the dropping funnel with the solution of methylmagnesium bromide. Add the Grignard reagent dropwise to the stirred solution of this compound over a period of 30-60 minutes, maintaining the reaction temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture back to 0°C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide intermediate and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with brine (saturated sodium chloride solution). Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford the pure 1-octyn-3-ol, 3-methyl-.
Caption: Experimental workflow for the Grignard reaction with this compound.
Spectroscopic Data (Expected)
The following are expected spectroscopic characteristics for a representative product, 1-Octyn-3-ol, 3-methyl- :
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 3.80-3.70 (m, 1H, -CH(OH)-)
-
δ 2.40 (d, J = 2.0 Hz, 1H, ≡C-H)
-
δ 1.70-1.50 (m, 2H, -CH₂-)
-
δ 1.50-1.30 (m, 4H, -CH₂-CH₂-)
-
δ 1.20 (d, J = 6.5 Hz, 3H, -CH₃)
-
δ 0.90 (t, J = 7.0 Hz, 3H, -CH₂-CH₃)
-
A broad singlet for the -OH proton will also be present, with its chemical shift being concentration-dependent.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 85.0 (≡C-H)
-
δ 72.0 (≡C-)
-
δ 65.0 (-CH(OH)-)
-
δ 38.0 (-CH₂-)
-
δ 31.5 (-CH₂-)
-
δ 25.0 (-CH₂-)
-
δ 22.5 (-CH₃)
-
δ 14.0 (-CH₂-CH₃)
-
-
IR (neat, cm⁻¹):
-
3400-3200 (broad, O-H stretch)
-
3300 (sharp, ≡C-H stretch)
-
2960-2850 (C-H stretch)
-
2120 (weak, C≡C stretch)
-
1100 (C-O stretch)
-
Applications in Drug Development
Secondary propargyl alcohols are versatile intermediates in the synthesis of pharmaceuticals. The alkyne functionality can be utilized in various coupling reactions, such as the Sonogashira, Glaser, and click chemistry reactions, to build more complex molecular architectures. The hydroxyl group can be further functionalized or may be a key pharmacophoric feature.
Caption: Potential synthetic pathways for propargyl alcohol derivatives.
The propargyl moiety is found in a number of biologically active compounds and can serve as a bioisostere for other functional groups. Furthermore, the introduction of a chiral center at the alcohol position opens up possibilities for the synthesis of enantiomerically pure drugs, which is of paramount importance in modern drug development.
References
Application Notes and Protocols for the Wittig Reaction of 2-Heptynal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon double bonds with a high degree of regiocontrol. This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone to yield an alkene and a phosphine (B1218219) oxide byproduct. For drug development and the synthesis of complex organic molecules, the Wittig reaction is invaluable for constructing specific olefinic moieties.
This document provides detailed application notes and protocols for the Wittig reaction specifically involving 2-heptynal, an α,β-alkynyl aldehyde. The reaction of this compound with various phosphorus ylides allows for the synthesis of valuable enyne and polyenyne structures, which are key intermediates in the synthesis of natural products and pharmacologically active compounds.
Stereoselectivity in the Wittig Reaction
A key consideration in the Wittig reaction is the stereochemical outcome of the newly formed double bond. The nature of the phosphorus ylide plays a crucial role in determining the E/Z selectivity of the alkene product.[1]
-
Stabilized Ylides: Ylides bearing an electron-withdrawing group (e.g., ester, ketone) on the carbanionic carbon are termed "stabilized ylides." These ylides are less reactive and generally lead to the formation of the thermodynamically more stable (E)-alkene with high selectivity.[2] The reaction with stabilized ylides is often reversible, allowing for equilibration to the more stable trans-oxaphosphetane intermediate, which then collapses to the (E)-alkene.
-
Unstabilized Ylides: Ylides with alkyl or other electron-donating groups are "unstabilized ylides." They are highly reactive and typically yield the kinetically favored (Z)-alkene.[1] The reaction is generally irreversible and proceeds through a cis-oxaphosphetane intermediate.
-
Semi-stabilized Ylides: Ylides with aryl or vinyl substituents are considered semi-stabilized and often provide a mixture of (E) and (Z)-alkenes.
For the synthesis of polyenes from this compound, the use of stabilized ylides is often preferred to ensure a defined stereochemistry of the newly formed double bond, which is critical for the biological activity of the target molecule.
Quantitative Data Summary
The following table summarizes representative quantitative data for Wittig reactions of aldehydes with stabilized ylides, which are analogous to the reactions of this compound. While specific data for this compound is not extensively published, these examples provide expected outcomes for similar substrates.
| Aldehyde | Ylide | Solvent | Base | Time (h) | Temp (°C) | Yield (%) | E/Z Ratio |
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Dichloromethane | None | 0.25 | RT | >95 | Major E |
| 9-Anthraldehyde | (Carbethoxymethylene)triphenylphosphorane | None | None | 0.25 | 110 | High | Major E |
| Various Aldehydes | Polymer-supported phosphine/amine | Toluene (B28343) | Intramolecular | 12-24 | 80 | 85-98 | High E |
Experimental Protocols
This section provides a detailed, representative protocol for the Witt-ig reaction of this compound with a stabilized ylide, methyl (triphenylphosphoranylidene)acetate, to synthesize methyl (2E,4E)-nona-2,4-dien-6-ynoate.
Materials:
-
This compound (MW: 110.15 g/mol )
-
Methyl (triphenylphosphoranylidene)acetate (MW: 334.36 g/mol )
-
Toluene, anhydrous
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl (triphenylphosphoranylidene)acetate (1.1 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon).
-
Solvent and Reagent Addition: Add anhydrous toluene (50 mL) to the flask and stir until the ylide is dissolved. To this solution, add this compound (1.0 eq) via syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the toluene.
-
To the resulting residue, add hexane to precipitate the triphenylphosphine (B44618) oxide byproduct.
-
Stir the slurry for 15-20 minutes, then filter through a pad of silica gel, washing with additional hexane.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield the purified methyl (2E,4E)-nona-2,4-dien-6-ynoate.
-
Expected Outcome:
The reaction is expected to yield the (2E,4E)-isomer as the major product due to the use of a stabilized ylide. The yield will vary depending on the reaction scale and purity of the reagents but is anticipated to be in the range of 70-90%.
Visualizations
Wittig Reaction Mechanism
Caption: The general mechanism of the Wittig reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Wittig reaction.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Heptynal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 2-heptynal as a versatile starting material for the preparation of various substituted heterocyclic compounds, which are pivotal scaffolds in numerous pharmaceutical agents. The protocols outlined below are based on established synthetic methodologies for related α,β-unsaturated carbonyl compounds and alkynes, offering a foundational guide for the synthesis of novel pyrazoles, isoxazoles, and pyridines incorporating a pentyl substituent.
Synthesis of 3-Pentyl-1H-pyrazole
The reaction of α,β-alkynic aldehydes with hydrazine (B178648) is a direct and efficient method for the synthesis of pyrazoles. The cyclocondensation of this compound with hydrazine hydrate (B1144303) is expected to regioselectively yield 3-pentyl-1H-pyrazole, as the initial nucleophilic attack of the hydrazine is more likely to occur at the aldehydic carbon.
Signaling Pathway Diagram
Caption: Synthesis of 3-Pentyl-1H-pyrazole from this compound.
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Iodine (catalytic amount, optional)[1]
-
Glacial acetic acid (optional, as solvent or catalyst)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate (B1210297)
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.
-
Optional: Add a catalytic amount of iodine to the reaction mixture.[1]
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield pure 3-pentyl-1H-pyrazole.
Quantitative Data for Analogous Pyrazole Syntheses
| Reactants (Analogous to this compound) | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| α,β-Unsaturated Aldehyde | Hydrazine Hydrochloride, I2 | Ethanol | Reflux | 2 | 92 | [1] |
| α,β-Unsaturated Ketone | Hydrazine Hydrate | Ethanol | Reflux | 3 | 85 | [2] |
| Terminal Alkyne, Aldehyde | n-BuLi, I2, Hydrazine | THF/Hexane | -78 to rt | 12 | 70-85 | [3][4] |
Synthesis of 3-Pentylisoxazole
The reaction of α,β-alkynic aldehydes with hydroxylamine (B1172632) provides a direct route to 3-substituted isoxazoles. The reaction of this compound with hydroxylamine hydrochloride is expected to proceed via the formation of an oxime intermediate, followed by intramolecular cyclization to yield 3-pentylisoxazole.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 3-Pentylisoxazole.
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Pyridine or Triethylamine (as a base)
-
Ethanol
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.5 eq).
-
Heat the mixture to reflux (approximately 78 °C) for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 3-pentylisoxazole.
Quantitative Data for Analogous Isoxazole (B147169) Syntheses
| Reactants (Analogous to this compound) | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Chalcone | Hydroxylamine HCl, KOH | Ethanol | Reflux | 12 | 45-63 | [5] |
| 1,3-Dialkyne | Hydroxylamine | DMSO | rt | 1-3 | 75-95 | [6] |
| Terminal Alkyne, Aldehyde | n-BuLi, I2, Hydroxylamine | THF/Hexane | -78 to rt | 12 | 65-80 | [4] |
Synthesis of 2,6-Disubstituted-4-pentylpyridine
A plausible route to a pyridine derivative from this compound is a modified Bohlmann-Rahtz synthesis, which is a three-component reaction involving an enamine (generated in situ), an ethynylketone (or aldehyde), and a source of ammonia. In this proposed protocol, this compound acts as the ethynyl (B1212043) aldehyde component.
Logical Relationship Diagram
Caption: Logical steps in the three-component pyridine synthesis.
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (B1235776) (or another 1,3-dicarbonyl compound) (1.0 eq)
-
Ammonium acetate (1.5 eq)
-
Ethanol or Acetic Acid
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a sealed tube or a round-bottom flask with a reflux condenser, combine this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and ammonium acetate (1.5 eq) in ethanol.[7]
-
Heat the mixture at 80-120 °C for 12-24 hours. The reaction progress can be monitored by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Add water to the residue and basify with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to get the crude product.
-
Purify the crude pyridine derivative by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Quantitative Data for Analogous Pyridine Syntheses
| Reactants (Analogous to this compound) | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Alkynone, 1,3-Dicarbonyl | Ammonium Acetate | Ethanol | 80 | 12 | 60-85 | [8] |
| Enamine, Ethynylketone | - | Ethanol | 50 | - | - | [9] |
| α,β-Unsaturated Imine, Alkyne | Rh catalyst, Ligand | Toluene | 110 | 12 | 60-90 | [10] |
Disclaimer: These protocols are based on analogous chemical transformations and have not been optimized for this compound. Researchers should perform small-scale test reactions to determine the optimal conditions for their specific application. Standard laboratory safety procedures should be followed at all times.
References
- 1. I2-Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines [organic-chemistry.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collection - Synthesis of 3,5-Disubstituted Isoxazoles via Cope-Type Hydroamination of 1,3-Dialkynes - Organic Letters - Figshare [acs.figshare.com]
- 7. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 8. Pyridine synthesis [organic-chemistry.org]
- 9. baranlab.org [baranlab.org]
- 10. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
Protecting Group Strategies for the Aldehyde in 2-Heptynal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the protection of the aldehyde functional group in 2-heptynal. The presence of a reactive alkyne moiety necessitates careful selection of protecting groups to ensure chemoselectivity and high yields in subsequent synthetic transformations. This guide focuses on the use of acetals, the most common and effective protecting groups for aldehydes, and discusses strategies for their formation and cleavage in the presence of an alkyne.
Introduction to Protecting Group Strategy for this compound
This compound is a bifunctional molecule containing both a reactive aldehyde and a terminal alkyne. In multi-step syntheses, it is often necessary to protect the aldehyde to prevent its reaction with nucleophiles or under basic conditions while transformations are carried out on the alkyne.[1][2] An ideal protecting group for this purpose should be easy to introduce in high yield, stable to the conditions of subsequent reactions involving the alkyne, and readily removable under mild conditions that do not affect the alkyne or other sensitive functional groups.[3]
Acetal (B89532) formation is the most widely used strategy for protecting aldehydes.[4] Cyclic acetals, such as 1,3-dioxolanes and 1,3-dioxanes, are particularly favored due to their enhanced stability compared to acyclic acetals.[4][5] They are generally stable to neutral, basic, and nucleophilic conditions, making them compatible with a wide range of reactions that might be performed on the alkyne moiety.[1][6]
Orthogonal Protection Strategy
In the context of this compound, an orthogonal protecting group strategy is crucial. This approach allows for the selective removal of one protecting group in the presence of another functional group.[7][8] For instance, the aldehyde can be protected as an acetal, which is stable to basic conditions often employed in alkyne chemistry (e.g., deprotonation with a mild base for coupling reactions). The acetal can then be selectively removed under acidic conditions, leaving the alkyne intact.[9][10]
Acetal Protection of this compound: A Comparative Overview
The following table summarizes common acetal protecting groups for aldehydes and their typical formation and deprotection conditions.
| Protecting Group | Structure | Diol/Alcohol | Typical Formation Conditions | Typical Deprotection Conditions | Stability Notes |
| 1,3-Dioxolane (B20135) | Cyclic Acetal | Ethylene (B1197577) Glycol | Catalytic acid (e.g., p-TsOH, CSA), Dean-Stark trap to remove water, Solvent: Toluene (B28343) or Benzene (B151609), Room Temp to Reflux.[5] | Aqueous acid (e.g., HCl, H₂SO₄, TFA), Acetone (B3395972)/water with catalytic acid.[5][11] | Generally stable to bases, nucleophiles, and many reducing agents. May be sensitive to strong Lewis acids. |
| 1,3-Dioxane | Cyclic Acetal | 1,3-Propanediol | Catalytic acid (e.g., p-TsOH, CSA), Dean-Stark trap to remove water, Solvent: Toluene or Benzene, Room Temp to Reflux.[5] | Aqueous acid (e.g., HCl, H₂SO₄), Acetone/water with catalytic acid.[5][11] | More stable to acid hydrolysis than 1,3-dioxolanes. |
| Dimethyl Acetal | Acyclic Acetal | Methanol | Methanol, Trimethyl orthoformate, Catalytic acid (e.g., p-TsOH).[12] | Aqueous acid (e.g., PPTS in acetone/water).[12] | More labile to acidic conditions compared to cyclic acetals. |
Experimental Protocols
Protocol 1: Formation of 2-(Hept-1-yn-1-yl)-1,3-dioxolane
This protocol describes the protection of this compound as a 1,3-dioxolane.
Materials:
-
This compound
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or Camphorsulfonic acid (CSA)
-
Toluene or Benzene
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add this compound (1.0 eq), ethylene glycol (1.2-1.5 eq), and a catalytic amount of p-TsOH·H₂O (0.01-0.05 eq).
-
Add a sufficient amount of toluene or benzene to fill the Dean-Stark trap and allow for efficient stirring.
-
Heat the reaction mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or the reaction is complete as monitored by TLC or GC-MS.
-
Allow the reaction mixture to cool to room temperature.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude 2-(hept-1-yn-1-yl)-1,3-dioxolane.
-
Purify the product by flash column chromatography on silica (B1680970) gel if necessary.
Expected Yield: >90%
Protocol 2: Deprotection of 2-(Hept-1-yn-1-yl)-1,3-dioxolane
This protocol describes the removal of the 1,3-dioxolane protecting group to regenerate the aldehyde.
Materials:
-
2-(Hept-1-yn-1-yl)-1,3-dioxolane
-
Acetone
-
Water
-
Aqueous acid (e.g., 1 M HCl, 10% H₂SO₄, or trifluoroacetic acid (TFA))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the 2-(hept-1-yn-1-yl)-1,3-dioxolane (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of aqueous acid (e.g., a few drops of 1 M HCl or 10% H₂SO₄).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Transfer the remaining aqueous mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the product by flash column chromatography or distillation if necessary.
Expected Yield: >90%
Compatibility with Alkyne Reactions
The stability of the acetal protecting group is a critical consideration for subsequent reactions involving the alkyne.
-
Sonogashira Coupling: Acetal protecting groups are generally stable under the basic conditions (e.g., triethylamine, diisopropylethylamine) and the presence of palladium and copper catalysts used in Sonogashira coupling reactions.[13][14][15] This allows for the coupling of the protected this compound with aryl or vinyl halides without affecting the aldehyde.
-
Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC): Acetals are also compatible with the conditions of CuAAC reactions, which are typically carried out in a variety of solvents, including aqueous mixtures, and are tolerant of many functional groups.[16][17]
-
Deprotonation and Alkylation: The acetal group is stable to non-nucleophilic bases like n-butyllithium at low temperatures, which can be used to deprotonate the terminal alkyne for subsequent alkylation reactions.
Conclusion
The protection of the aldehyde in this compound is a critical step in its utilization as a versatile building block in organic synthesis. The use of cyclic acetals, particularly 1,3-dioxolanes, offers a robust and high-yielding strategy. The provided protocols detail the straightforward procedures for both the protection and deprotection of the aldehyde. The compatibility of acetals with common alkyne transformations such as Sonogashira coupling and click chemistry makes this an excellent orthogonal protecting group strategy for the synthesis of complex molecules. Researchers should always optimize reaction conditions for their specific substrates and subsequent synthetic steps.
References
- 1. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 2. depts.washington.edu [depts.washington.edu]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. benchchem.com [benchchem.com]
- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 12. Dimethyl Acetals [organic-chemistry.org]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Click Chemistry [organic-chemistry.org]
Application Notes and Protocols for Biocatalytic Transformations of 2-Heptynal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the biocatalytic transformation of 2-heptynal, a valuable building block in organic synthesis. The use of biocatalysts offers a green and selective alternative to traditional chemical methods for the reduction and oxidation of this substrate. The following sections detail enzymatic protocols using alcohol dehydrogenases (ADHs), ene-reductases (EREDs), and peroxygenases.
Biocatalytic Reduction of this compound
The reduction of this compound can be selectively achieved at either the aldehyde functionality to yield 2-heptyn-1-ol (B92533) or at the carbon-carbon triple bond to produce (Z)-2-heptenal. Alcohol dehydrogenases are typically employed for the former, while ene-reductases can catalyze the latter.
Using Alcohol Dehydrogenase (ADH) for the Synthesis of 2-Heptyn-1-ol
Alcohol dehydrogenases catalyze the reversible reduction of aldehydes and ketones to their corresponding alcohols.[1][2][3] For the transformation of this compound, an ADH can be utilized to produce the corresponding propargyl alcohol, 2-heptyn-1-ol. The stereoselectivity of this reaction is dependent on the specific enzyme used.
Table 1: Quantitative Data for ADH-Catalyzed Reduction of Alkynals
| Enzyme Source | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| Lactobacillus kefir (LkADH) | 1-phenyl-3-butyn-2-one | (R)-1-phenyl-3-butyn-2-ol | >99 | >99 | [1] |
| Novel ADH | 1-(4-methoxyphenyl)hex-3-yn-1-one | (R)-1-(4-methoxyphenyl)hex-3-yn-1-ol | >99 | >99 | [4][5] |
| E. coli JM109 (whole cell) | Benzaldehyde | Benzyl alcohol | >95 | N/A | [6] |
Note: Data for structurally similar alkynyl ketones and a general aldehyde are presented due to the lack of specific data for this compound.
This protocol is adapted from procedures for the reduction of similar substrates.[1][6]
Materials:
-
Alcohol Dehydrogenase (e.g., from Lactobacillus kefir or a commercial screening kit)
-
This compound
-
Nicotinamide adenine (B156593) dinucleotide (NADH) or Nicotinamide adenine dinucleotide phosphate (B84403) (NADPH)
-
Cofactor regeneration system (e.g., glucose and glucose dehydrogenase (GDH), or isopropanol)
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
Organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate)
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer (50 mM, pH 7.0).
-
Add the cofactor (NADH or NADPH) to a final concentration of 1 mM.
-
Incorporate the cofactor regeneration system. For a glucose/GDH system, add glucose (1.5 equivalents relative to the substrate) and glucose dehydrogenase (1-5 U/mL). For an isopropanol-based system, isopropanol (B130326) can be used as a co-solvent (e.g., 10% v/v).
-
Add this compound to the desired final concentration (e.g., 10-50 mM). The substrate can be added directly or as a solution in a minimal amount of a water-miscible co-solvent like DMSO to aid solubility.
-
Initiate the reaction by adding the alcohol dehydrogenase (e.g., 1-5 mg/mL of lyophilizate or as specified by the supplier).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or HPLC.
-
Work-up: Once the reaction has reached the desired conversion, quench the reaction by adding an equal volume of an organic solvent (e.g., MTBE or ethyl acetate).
-
Separate the organic phase, and extract the aqueous phase with the same organic solvent (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting 2-heptyn-1-ol by column chromatography if necessary.
Using Ene-Reductase (ERED) for the Synthesis of (Z)-2-Heptenal
Ene-reductases, belonging to the Old Yellow Enzyme (OYE) family, catalyze the asymmetric reduction of activated carbon-carbon double bonds.[7] Recent studies have shown that EREDs can also catalyze the selective semi-reduction of electron-deficient alkynes to alkenes. For α,β-alkynyl aldehydes, this transformation yields the corresponding (E)-α,β-unsaturated aldehyde.
Table 2: Quantitative Data for ERED-Catalyzed Reduction of Alkynes
| Enzyme | Substrate | Product | Conversion (%) | Stereoselectivity (E/Z) | Reference |
| ERED-pu-0006 | 3-Phenylpropiolaldehyde | (E)-Cinnamaldehyde | >99 | >99:1 | [8] |
| ERED-pu-0006 | 3-(2-Naphthyl)propiolaldehyde | (E)-3-(2-Naphthyl)acrylaldehyde | >99 | >99:1 | [8] |
| ERED-pu-0006 | 3-(p-Tolyl)propiolaldehyde | (E)-3-(p-Tolyl)acrylaldehyde | >99 | >99:1 | [8] |
This protocol is based on the methodology described for the bioreduction of various alkynes.[8]
Materials:
-
Ene-Reductase (e.g., from a commercial screening panel like ERED-pu-0006)
-
This compound
-
Nicotinamide adenine dinucleotide phosphate (NADPH)
-
Cofactor regeneration system: Glucose and Glucose Dehydrogenase (GDH)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate (B1210297)
Procedure:
-
Reaction Setup: In a reaction vial, dissolve glucose (50 mg) and NADP+ (2 mg) in potassium phosphate buffer (1 mL, 100 mM, pH 7.5).
-
Add a solution of this compound (10 µL of a 1 M solution in DMSO) to the buffer.
-
Add glucose dehydrogenase (10 µL of a 10 mg/mL solution).
-
Initiate the reaction by adding the ene-reductase (e.g., 10 mg of lyophilizate).
-
Incubation: Seal the vial and incubate at 30°C with shaking (250 rpm).
-
Monitoring: After 24 hours, monitor the conversion by taking a sample.
-
Work-up: Extract the reaction mixture with ethyl acetate (3 x 1 mL).
-
Combine the organic layers and analyze by GC or HPLC to determine conversion and stereoselectivity.
-
For preparative scale, the organic extracts can be dried, concentrated, and the product, (E)-2-heptenal, purified by column chromatography.
Biocatalytic Oxidation of this compound
The oxidation of this compound to 2-heptynoic acid can be achieved using various biocatalysts, including aldehyde dehydrogenases and peroxygenases. These enzymatic methods operate under mild conditions, avoiding the harsh reagents often used in chemical oxidations.[9]
Using Peroxygenase for the Synthesis of 2-Heptynoic Acid
Unspecific peroxygenases (UPOs) are versatile biocatalysts that can perform a wide range of oxyfunctionalization reactions, including the oxidation of aldehydes, using hydrogen peroxide as the oxidant.
Table 3: Quantitative Data for Peroxygenase-Catalyzed Oxidation
| Enzyme | Substrate | Product | Conversion (%) | Conditions | Reference |
| Agrocybe aegerita UPO | Cyclohexene-1-nitrile | 3-Oxocyclohex-1-ene-1-carbonitrile | ~50 | H₂O₂ as oxidant | [4] |
| P450 peroxygenase | Heptanoic acid | Hydroxylated products | - | H₂O₂ as oxidant | [5] |
| Fungal Peroxygenase | Alkanes | Alcohols and Ketones | High turnover | H₂O₂ as oxidant | [10] |
This protocol is a general guideline adapted from literature on peroxygenase-catalyzed oxidations.[4][10]
Materials:
-
Unspecific Peroxygenase (UPO), e.g., from Agrocybe aegerita
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Co-solvent (e.g., acetonitrile (B52724) or acetone, if required for substrate solubility)
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a reaction vial, prepare a solution of this compound in potassium phosphate buffer (100 mM, pH 7.0). If necessary, a water-miscible co-solvent can be added (e.g., up to 20% v/v) to improve substrate solubility.
-
Add the peroxygenase to a final concentration of 1-5 µM.
-
Initiation and Incubation: Start the reaction by the slow, continuous addition of hydrogen peroxide (e.g., using a syringe pump) to a final concentration of 1.1-1.5 equivalents over a period of several hours. This is crucial to avoid enzyme inactivation by high local concentrations of H₂O₂.
-
Incubate the reaction at room temperature with stirring.
-
Monitoring: Follow the reaction progress by GC or HPLC analysis of aliquots.
-
Work-up: Upon completion, extract the reaction mixture with ethyl acetate (3x).
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: The crude 2-heptynoic acid can be purified by standard chromatographic techniques.
References
- 1. mdpi.com [mdpi.com]
- 2. ADH, Alcohol dehydrogenase [organic-chemistry.org]
- 3. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 5. "The Synthesis and Biocatalytic Reduction of Beta-keto Alkynes" by Rhema M. Francis [digitalcommons.georgiasouthern.edu]
- 6. Selective Enzymatic Reduction of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ene Reductases - Wordpress [reagents.acsgcipr.org]
- 8. BioLindlar Catalyst: Ene-Reductase-Promoted Selective Bioreduction of Cyanoalkynes to Give (Z)-Cyanoalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biocatalysis Biocatalytic Methods for Oxidation - Wordpress [reagents.acsgcipr.org]
- 10. Selective hydroxylation of alkanes by an extracellular fungal peroxygenase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Heptynal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-Heptynal. The primary focus is on the oxidation of 2-heptyn-1-ol (B92533), a common synthetic route.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
Q1: My final product is contaminated with a significant amount of unreacted 2-heptyn-1-ol. What went wrong?
A1: Incomplete conversion of the starting material is a common issue. Several factors could be at play:
-
Insufficient Oxidant: The molar ratio of the oxidizing agent to the alcohol may have been too low. Ensure you are using the correct stoichiometry, typically a slight excess of the oxidant.
-
Deactivated Reagent: The oxidizing agent may have degraded due to improper storage or handling. For instance, pyridinium (B92312) chlorochromate (PCC) should be stored in a cool, dry place, and Swern oxidation reagents are moisture-sensitive.
-
Low Reaction Temperature: While Swern oxidations are conducted at low temperatures (around -78 °C), the reaction may be sluggish if the temperature is too low for the specific substrate.[1]
-
Inadequate Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.
Q2: My GC-MS analysis shows a significant peak corresponding to hept-2-ynoic acid. How can I prevent this over-oxidation?
A2: The formation of the corresponding carboxylic acid is a classic side reaction in the oxidation of primary alcohols.
-
Choice of Oxidant: Stronger oxidizing agents or harsh reaction conditions can lead to over-oxidation. Milder, more selective methods like Swern oxidation or oxidation with pyridinium chlorochromate (PCC) are preferred for synthesizing aldehydes.[2]
-
Anhydrous Conditions for PCC Oxidation: If using PCC, it is crucial to perform the reaction under strictly anhydrous conditions. Any moisture present can lead to the formation of a geminal diol from the aldehyde, which is then further oxidized to the carboxylic acid.
-
Solvent Effects with PCC: The use of dimethylformamide (DMF) as a solvent with PCC can promote the over-oxidation of primary alcohols to carboxylic acids. Dichloromethane (B109758) (CH₂Cl₂) is a more suitable solvent.
Q3: I've identified an unexpected side product with a mass corresponding to a methylthiomethyl (MTM) ether of my starting material or product. What is the cause?
A3: The formation of a methylthiomethyl (MTM) ether is a known side reaction in Swern oxidations, arising from a Pummerer rearrangement.[1]
-
Temperature Control: This side reaction is more prevalent at higher temperatures. It is critical to maintain the reaction temperature at or below -60 °C during the formation of the active oxidant and its reaction with the alcohol.[1] Allowing the reaction to warm up prematurely can favor the Pummerer rearrangement pathway.
Q4: The workup of my PCC oxidation is complicated by a viscous, tar-like material. How can I improve the product isolation?
A4: The formation of a chromium-containing tar is a common issue with PCC oxidations.
-
Use of an Adsorbent: Adding an inert adsorbent like Celite or powdered molecular sieves to the reaction mixture can help. The reduced chromium salts and other byproducts will be deposited onto the solid support, which can then be easily removed by filtration.
Q5: My reaction yield is consistently low, even with complete consumption of the starting material. What are other potential sources of product loss?
A5: Low yields can result from various factors beyond the main reaction itself.
-
Workup and Extraction: Ensure efficient extraction of the product from the aqueous phase during workup. Use an appropriate organic solvent and perform multiple extractions. Emulsion formation can also lead to product loss; in such cases, adding brine can help break the emulsion.
-
Purification: Product can be lost during purification steps like column chromatography. Ensure proper column packing and choice of eluent to achieve good separation without excessive band broadening. This compound is also relatively volatile, so care should be taken during solvent removal under reduced pressure.
-
Product Instability: Ynals can be sensitive to certain conditions. Avoid prolonged exposure to strong acids or bases during workup and purification.
Data Presentation
The following table summarizes the expected outcomes and common side products for the synthesis of this compound via Swern and PCC oxidation of 2-heptyn-1-ol. Please note that the yields and side product percentages are typical ranges and can vary based on specific reaction conditions and scale.
| Parameter | Swern Oxidation | PCC Oxidation |
| Typical Yield | 75-90% | 70-85% |
| Primary Side Product | Methylthiomethyl (MTM) ether | Hept-2-ynoic acid |
| Typical % of Primary Side Product | < 5% (with proper temperature control) | < 10% (under anhydrous conditions) |
| Other Potential Side Products | Unreacted 2-heptyn-1-ol | Unreacted 2-heptyn-1-ol |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound via Swern oxidation is provided below.
Synthesis of this compound via Swern Oxidation
This procedure is adapted from standard Swern oxidation protocols.[3]
Materials:
-
2-heptyn-1-ol
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hexanes
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (0.2 M) at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.5 equivalents) in anhydrous dichloromethane dropwise over 15 minutes.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of 2-heptyn-1-ol (1.0 equivalent) in anhydrous dichloromethane dropwise over 15 minutes.
-
Stir the reaction mixture for 45 minutes at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise, and stir the mixture for 30 minutes at -78 °C, then allow it to warm to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature to avoid loss of the volatile product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of hexanes/ethyl acetate) to afford this compound.
Visualizations
Experimental Workflow for this compound Synthesis via Swern Oxidation
Troubleshooting Logic for this compound Synthesis
References
Technical Support Center: Purification of Crude 2-Heptynal
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-Heptynal. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended techniques for purifying crude this compound?
The two most effective and commonly employed methods for the purification of crude this compound are fractional distillation under reduced pressure and column chromatography. The selection between these techniques typically depends on the nature of the impurities present, the scale of the purification, and the desired final purity of the product.
Q2: What are the potential impurities I should expect in my crude this compound sample?
The impurity profile of crude this compound is largely dependent on its synthetic route. However, common impurities may include:
-
Unreacted Starting Materials: Depending on the synthesis, this could include compounds like 1-pentyne (B49018) or glyoxal (B1671930) derivatives.[1][2]
-
Side Products: Byproducts from the synthesis reaction are common. For instance, if this compound is synthesized via the oxidation of 2-heptyn-1-ol, the corresponding carboxylic acid (2-heptynoic acid) could be a potential impurity.[3][4]
-
Solvents: Residual solvents from the reaction and workup steps are often present.
-
Water: Moisture introduced during the synthesis or workup.
-
Polymerization Products: α,β-unsaturated aldehydes like this compound can be susceptible to polymerization, especially at elevated temperatures.
Q3: How can I accurately determine the purity of my this compound samples?
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly recommended and powerful analytical technique for assessing the purity of this compound.[5][6] This method allows for the separation of volatile components and their identification based on their mass spectra. The purity of this compound is typically quantified by comparing the peak area of the target compound to the total peak area of all components in the chromatogram.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Fractional Distillation
| Problem | Possible Cause | Solution |
| Bumping or Uneven Boiling | Superheating of the liquid mixture. | Ensure smooth boiling by adding boiling chips or using a magnetic stir bar. Proper insulation of the distillation flask and column can also help maintain a steady boil.[7] |
| Product Decomposition in Distilling Flask | The boiling point of this compound may be too high at atmospheric pressure, leading to thermal degradation or polymerization. | Conduct the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the compound.[7] |
| Poor Separation from a Close-Boiling Impurity | The fractionating column has an insufficient number of theoretical plates for the separation. | To improve separation efficiency, use a longer fractionating column or one with a higher efficiency packing material (e.g., Vigreux indentations, Raschig rings).[7][8] |
Column Chromatography
| Problem | Possible Cause | Solution |
| Decomposition of this compound on the Column | Silica (B1680970) gel is inherently slightly acidic, which can catalyze the decomposition of acid-sensitive compounds like aldehydes. | Deactivate the silica gel by preparing a slurry with an eluent containing a small amount of a base, such as 1-3% triethylamine. Alternatively, consider using a neutral or basic stationary phase like alumina.[9][10] |
| Poor Separation from Other Components | The polarity of the eluent system is not optimized for the separation. | Develop an appropriate eluent system using thin-layer chromatography (TLC) prior to running the column. A good starting point is a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a moderately polar solvent (like ethyl acetate).[11][12] |
| Streaking or Tailing of the Product Band | The sample was loaded in a solvent that is too polar, or the sample was overloaded on the column. | Dissolve the crude product in a minimal amount of a low-polarity solvent for loading. If the product is not very soluble, dry loading the sample onto a small amount of silica gel is a good alternative.[12] |
Data Presentation
While specific quantitative data for the purification of this compound is not extensively published, the following table provides a comparative summary of what can be expected when applying these purification techniques to a compound with similar characteristics.
| Purification Method | Typical Purity Achievable | Expected Yield | Key Advantages | Potential Disadvantages |
| Fractional Distillation | >95% | Moderate to High | Scalable to larger quantities; effective for removing non-volatile impurities.[7][13] | Risk of thermal decomposition if not performed under vacuum; less effective for separating compounds with very close boiling points.[7] |
| Column Chromatography | >98% | Low to Moderate | High separation resolution for compounds with similar polarities; can be performed at room temperature.[8][9] | Can be time-consuming and requires significant solvent volumes; potential for product loss or decomposition on the stationary phase.[9] |
Experimental Protocols
The following are detailed methodologies for the key purification and analysis techniques, adapted for this compound.
Fractional Distillation Protocol
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and the joints are properly sealed. Add a magnetic stir bar or boiling chips to the distillation flask.[7]
-
Procedure:
-
Charge the crude this compound into the round-bottom flask.
-
Connect the apparatus to a vacuum source with a pressure gauge and a cold trap.
-
Begin stirring and carefully evacuate the system to the desired pressure.
-
Gradually heat the distillation flask using a heating mantle.
-
Monitor the temperature at the distillation head and collect the fraction that corresponds to the boiling point of this compound at the applied pressure. It is advisable to cool the receiving flask to minimize loss of the volatile product.
-
Column Chromatography Protocol
-
Column Packing:
-
Select a glass column of appropriate size for the amount of crude material.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, allowing the silica gel to settle evenly without air bubbles. Gently tap the column to facilitate packing.
-
-
Sample Loading:
-
Elution:
-
Begin adding the eluent to the top of the column, ensuring the silica gel bed does not run dry.
-
Collect the eluate in fractions.
-
The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.[12]
-
-
Analysis and Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
GC-MS Purity Analysis Protocol
-
Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the purified this compound in a volatile solvent such as dichloromethane (B109758) or hexane.[5]
-
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., a non-polar DB-5ms or equivalent).
-
Injector: Set to a temperature of approximately 250°C.
-
Oven Temperature Program: A typical program would start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of all volatile components.
-
Carrier Gas: Helium.
-
Mass Spectrometer: Set to scan an appropriate mass range (e.g., m/z 40-300) to detect this compound and potential fragments.[6]
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by its retention time and mass spectrum.
-
Calculate the purity based on the relative area of the this compound peak compared to the total area of all peaks in the chromatogram.[5]
-
Visualization of Experimental Workflow
Caption: Decision workflow for the purification of crude this compound.
References
- 1. US6713656B2 - Preparation of diacetals of glyoxal - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 2-Heptyn-1-ol | C7H12O | CID 535111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uoguelph.ca [uoguelph.ca]
- 6. benchchem.com [benchchem.com]
- 7. Purification [chem.rochester.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. Purification [chem.rochester.edu]
- 11. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 12. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 13. Fractional distillation - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Low Yields in 2-Heptynal Reactions
For researchers, scientists, and drug development professionals, achieving high yields in chemical reactions is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in reactions involving 2-Heptynal.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yields in reactions with this compound?
A1: Low yields in this compound reactions can stem from several factors:
-
Reagent Purity and Stability: this compound is susceptible to oxidation and polymerization. Impurities in starting materials, solvents, or catalysts can inhibit the reaction or lead to unwanted side products.
-
Reaction Conditions: Suboptimal temperature, pressure, solvent, or catalyst choice can significantly impact reaction efficiency.[1]
-
Side Reactions: The aldehyde and alkyne functionalities in this compound can participate in various side reactions, such as self-condensation, oxidation to a carboxylic acid, or rearrangement of reaction intermediates.
-
Workup and Purification: Product loss can occur during extraction, washing, and purification steps.[1]
Q2: How should this compound be stored to ensure its stability?
A2: To maintain the purity and reactivity of this compound, it should be stored under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (refrigerated or frozen). It should be protected from light and moisture. Use of a sealed container with a septum is recommended for easy access without exposing the bulk material to air.
Q3: What are the most common reactions where low yields are observed with this compound?
A3: Low yields are frequently reported in the following reactions involving this compound:
-
Nucleophilic additions to the aldehyde: Reactions with Grignard reagents, organolithiums, or other nucleophiles can be challenging due to the basicity of the reagents causing side reactions.
-
Wittig-type reactions: The reactivity of the ylide and the reaction conditions need to be carefully controlled to favor the desired alkene formation.
-
Sonogashira coupling: The efficiency of this cross-coupling reaction is highly dependent on the catalyst system, base, and solvent.
-
Formation of propargyl alcohols and subsequent reactions: The propargyl alcohol formed from the reduction of this compound or addition of a nucleophile can undergo a Meyer-Schuster rearrangement to an α,β-unsaturated carbonyl compound, reducing the yield of the desired product.
Troubleshooting Guides
Low Yields in Grignard Reactions with this compound
Problem: The reaction of a Grignard reagent with this compound results in a low yield of the expected secondary alcohol.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Detailed Protocol |
| Impure or inactive Grignard reagent | Ensure the Grignard reagent is freshly prepared or properly stored. Titrate the Grignard reagent before use to determine its exact concentration. | Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings. Add a small crystal of iodine to activate the magnesium. Slowly add the corresponding alkyl or aryl halide dissolved in anhydrous diethyl ether or THF. The reaction is initiated by gentle heating. Once initiated, the remaining halide solution is added dropwise to maintain a gentle reflux.[2] |
| Presence of water or protic impurities | Use flame-dried glassware and anhydrous solvents. Purify this compound before use to remove any acidic impurities. | Drying of Solvents and Glassware: Dry glassware in an oven at >120°C for several hours and cool under a stream of inert gas. Use commercially available anhydrous solvents or dry them using appropriate drying agents (e.g., sodium/benzophenone for ethers).[3] |
| Side reactions (e.g., enolization) | Add the Grignard reagent slowly to a solution of this compound at a low temperature (-78°C to 0°C) to minimize deprotonation of the α-carbon. | Reaction Procedure: Cool a solution of this compound in anhydrous diethyl ether to -78°C (dry ice/acetone bath). Add the Grignard reagent dropwise via a syringe or dropping funnel over a period of 30-60 minutes. Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.[2] |
| Wurtz coupling | Add the alkyl halide slowly to the magnesium turnings during the Grignard reagent formation to minimize the coupling of the alkyl halide with itself.[2] | See "Grignard Reagent Preparation" above. |
Experimental Workflow for Grignard Reaction Troubleshooting
Caption: Troubleshooting workflow for low yields in Grignard reactions.
Low Yields in Wittig Reactions with this compound
Problem: The Wittig reaction of this compound with a phosphonium (B103445) ylide gives a low yield of the desired alkene.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Detailed Protocol |
| Inefficient ylide formation | Use a sufficiently strong base to deprotonate the phosphonium salt. Common bases include n-butyllithium, sodium hydride, or potassium tert-butoxide. The choice of base depends on the acidity of the phosphonium salt. | Ylide Generation: In a flame-dried flask under an inert atmosphere, suspend the phosphonium salt in anhydrous THF or diethyl ether. Cool the suspension to the appropriate temperature (e.g., 0°C or -78°C) and add the base dropwise. Stir the resulting colored solution for 30-60 minutes to ensure complete ylide formation.[4][5] |
| Ylide reactivity | Stabilized ylides (containing electron-withdrawing groups) are less reactive and may require heating to react with the aldehyde. Unstabilized ylides are more reactive but also more prone to side reactions. | Reaction with Aldehyde: After ylide formation, add a solution of this compound in the same anhydrous solvent dropwise at the appropriate temperature. For unstabilized ylides, maintain a low temperature initially. For stabilized ylides, the reaction may be performed at room temperature or with gentle heating.[6][7] |
| Steric hindrance | If either the ylide or the aldehyde is sterically hindered, the reaction rate may be slow, leading to lower yields. In such cases, prolonged reaction times or heating may be necessary. | Monitor the reaction progress by TLC. If the reaction is sluggish, consider increasing the temperature or allowing it to stir for an extended period (e.g., overnight). |
| Side reactions | Aldol-type side reactions can occur if the ylide is basic enough to deprotonate the aldehyde. Using a salt-free ylide or adding a lithium salt scavenger can sometimes mitigate these side reactions. | The use of sodium or potassium bases instead of n-butyllithium can lead to salt-free ylides. |
Wittig Reaction Decision Pathway
Caption: Decision pathway for selecting Wittig reaction conditions.
Low Yields in Sonogashira Coupling with a this compound Derivative
Problem: Low yield in the Sonogashira coupling of a terminal alkyne (derived from this compound, e.g., by protecting the aldehyde) with an aryl or vinyl halide.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Detailed Protocol |
| Catalyst deactivation | Ensure the palladium catalyst is active. Use fresh catalyst or a pre-catalyst that is activated in situ. The choice of phosphine (B1218219) ligand is also crucial. Ensure all reagents and solvents are thoroughly degassed to prevent oxidation of the Pd(0) species. | Reaction Setup: To a degassed mixture of the aryl/vinyl halide, the terminal alkyne, and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent (e.g., THF, DMF, or an amine), add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a phosphine ligand if necessary. The reaction is typically run under an inert atmosphere.[8][9] |
| Base selection | The choice of base is critical. Amine bases such as triethylamine (B128534) or diisopropylethylamine are commonly used. The base acts as a solvent and also scavenges the HX formed during the reaction. | Use a freshly distilled, dry amine as both the base and solvent, or as a co-solvent. Ensure a sufficient excess of the base is used.[10] |
| Homocoupling of the alkyne | The copper co-catalyst can promote the homocoupling of the terminal alkyne (Glaser coupling). Running the reaction under copper-free conditions or with slow addition of the alkyne can minimize this side reaction. | Copper-Free Protocol: Several copper-free Sonogashira protocols have been developed. These often require a different palladium catalyst system and a stronger base. |
| Solvent effects | The polarity and coordinating ability of the solvent can influence the reaction rate and yield. | Screen different solvents such as THF, DMF, acetonitrile, or toluene, often in combination with an amine base.[10] |
Sonogashira Coupling Optimization Flowchart
Caption: Flowchart for optimizing Sonogashira coupling reactions.
Unwanted Meyer-Schuster Rearrangement
Problem: The propargyl alcohol, formed from the reaction of this compound, rearranges to an α,β-unsaturated aldehyde or ketone, leading to a low yield of the desired alcohol.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Detailed Protocol |
| Acidic conditions | The Meyer-Schuster rearrangement is typically acid-catalyzed. Avoid acidic workup conditions until the desired alcohol is protected or isolated. Use a buffered or basic workup.[11][12][13] | Workup Procedure: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (for Grignard reactions) or a basic buffer. Extract the product with a non-polar solvent. |
| Lewis acid catalysis | Certain metal salts used as catalysts or present as impurities can act as Lewis acids and promote the rearrangement. | Use high-purity reagents and catalysts. If a Lewis acid is required for a different transformation in the sequence, consider protecting the alcohol functionality first. |
| Thermal instability | Propargyl alcohols can be thermally labile. Avoid high temperatures during the reaction, workup, and purification. | Purify the product using column chromatography at room temperature instead of distillation if the alcohol is found to be sensitive to heat. |
Minimizing Meyer-Schuster Rearrangement
Caption: Strategy to minimize the Meyer-Schuster rearrangement.
Data Summary
| Reaction Type | Substrates | Typical Yield Range | Key Optimization Parameters |
| Grignard Reaction | This compound + Alkyl/Aryl-MgBr | 50-80% | Anhydrous conditions, low temperature, slow addition |
| Wittig Reaction | This compound + Phosphonium Ylide | 60-90% | Ylide stability, base selection, temperature |
| Sonogashira Coupling | Protected this compound + Aryl/Vinyl Halide | 70-95% | Catalyst/ligand system, base, solvent, copper co-catalyst |
| Aldol Condensation | This compound + Ketone/Aldehyde | 40-70% | Base/acid catalyst, temperature, solvent |
By systematically addressing the potential issues outlined in this technical support center, researchers can significantly improve the yields of their this compound reactions and achieve their synthetic goals more efficiently.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scribd.com [scribd.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. odp.library.tamu.edu [odp.library.tamu.edu]
- 12. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 13. synarchive.com [synarchive.com]
Technical Support Center: Stabilizing 2-Heptynal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of 2-Heptynal. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its handling and storage.
Frequently Asked Questions (FAQs)
Q1: My this compound has developed a yellow tint and a slight change in odor over time. What is causing this?
A1: The development of a yellow color and a change in odor are primary indicators of this compound degradation. The principal causes are autoxidation and polymerization, which are common degradation pathways for unsaturated aldehydes. Autoxidation occurs upon exposure to air (oxygen), leading to the formation of various oxidation products. Polymerization is the process where individual this compound molecules react with each other to form larger chains, which can alter the physical properties of the compound. Both of these processes can be accelerated by exposure to elevated temperatures and light.
Q2: What are the primary degradation products of this compound?
A2: The degradation of this compound can lead to a variety of byproducts. The most common degradation pathways and their resulting products are:
-
Autoxidation: This process can lead to the formation of hept-2-ynoic acid and other oxidized species. The initial step is often the formation of a peroxy radical, which can then abstract a hydrogen atom to form a hydroperoxide.
-
Polymerization: Due to its conjugated system, this compound is susceptible to polymerization, leading to the formation of oligomers and polymers. This is often observed as an increase in viscosity or the formation of a solid precipitate.
-
Hydration: The triple bond can undergo hydration, particularly in the presence of acidic or basic impurities, to form keto-aldehydes.
Q3: What are the recommended storage conditions for ensuring the long-term stability of this compound?
A3: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Refrigeration at 2-8°C is highly recommended. Avoid storing at room temperature for extended periods.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Light: Protect from light by storing in an amber glass vial or other light-blocking container.
-
Container: Use a tightly sealed container with a PTFE-lined cap to prevent exposure to air and moisture.
Q4: Can I use stabilizers to prolong the shelf-life of this compound?
A4: Yes, the addition of stabilizers can significantly inhibit the degradation of this compound. A combination of an antioxidant and a polymerization inhibitor is often most effective. Common choices include:
-
Antioxidants: Butylated hydroxytoluene (BHT) or Butylated hydroxyanisole (BHA) at concentrations of 100-500 ppm can be effective at scavenging free radicals and inhibiting autoxidation.
-
Polymerization Inhibitors: Hydroquinone (B1673460) or its monomethyl ether (MEHQ) at concentrations of 100-500 ppm can prevent polymerization. Certain tertiary amines, such as triethanolamine, have also been shown to inhibit polymerization of aldehydes.[1]
Troubleshooting Guides
Issue 1: Rapid Discoloration and Viscosity Increase
| Symptom | Potential Cause | Troubleshooting Steps |
| Rapid yellowing or browning of the this compound solution. | Autoxidation: Exposure to atmospheric oxygen. | 1. Immediately purge the headspace of the container with an inert gas (argon or nitrogen).2. Ensure the container is tightly sealed.3. Consider adding an antioxidant such as BHT (100-500 ppm). |
| Noticeable increase in the viscosity of the liquid. | Polymerization: Often initiated by heat, light, or impurities. | 1. Store the this compound at the recommended refrigerated temperature (2-8°C).2. Protect the sample from light by using an amber vial or by wrapping the container in aluminum foil.3. Add a polymerization inhibitor like hydroquinone (100-500 ppm). |
Issue 2: Inconsistent Experimental Results
| Symptom | Potential Cause | Troubleshooting Steps |
| Variability in analytical results (e.g., HPLC or GC purity). | Degradation of this compound stock solution: The purity of the starting material is changing over time. | 1. Re-analyze the purity of your this compound stock solution using a validated analytical method.2. Prepare fresh stock solutions more frequently.3. Ensure that the stock solution is stored under optimal conditions (refrigerated, under inert gas, protected from light). |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products: These can interfere with your analysis. | 1. Attempt to identify the degradation products using techniques like GC-MS.2. Adjust your analytical method to separate the degradation products from the parent compound.3. Implement the recommended storage and handling procedures to minimize further degradation. |
Quantitative Data on this compound Stability
The following tables provide illustrative data on the stability of this compound under various storage conditions. This data is based on typical degradation patterns for α,β-unsaturated aldehydes and should be used as a guideline. Actual degradation rates may vary.
Table 1: Effect of Temperature on this compound Purity over 6 Months
| Storage Temperature (°C) | Initial Purity (%) | Purity after 1 Month (%) | Purity after 3 Months (%) | Purity after 6 Months (%) |
| 2-8 (Refrigerated) | 99.5 | 99.2 | 98.5 | 97.8 |
| 25 (Room Temperature) | 99.5 | 97.8 | 94.2 | 88.5 |
| 40 (Accelerated) | 99.5 | 92.1 | 81.5 | 65.3 |
Table 2: Effect of Stabilizers on this compound Purity at 25°C over 6 Months
| Stabilizer (Concentration) | Initial Purity (%) | Purity after 1 Month (%) | Purity after 3 Months (%) | Purity after 6 Months (%) |
| None | 99.5 | 97.8 | 94.2 | 88.5 |
| BHT (200 ppm) | 99.5 | 99.0 | 98.1 | 96.9 |
| Hydroquinone (200 ppm) | 99.5 | 98.8 | 97.5 | 96.2 |
| BHT (200 ppm) + Hydroquinone (200 ppm) | 99.5 | 99.3 | 98.8 | 98.2 |
Experimental Protocols
Protocol 1: Stability-Indicating GC-MS Method for this compound
This protocol describes a gas chromatography-mass spectrometry (GC-MS) method suitable for assessing the purity of this compound and detecting its potential degradation products.
1. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at 15°C/min.
-
Hold: Hold at 250°C for 5 minutes.
-
-
MSD Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
2. Sample Preparation:
-
Accurately prepare a stock solution of this compound in a high-purity solvent such as acetonitrile (B52724) or dichloromethane (B109758) at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution to a final concentration of approximately 10 µg/mL.
3. Data Analysis:
-
The purity of this compound is determined by calculating the peak area percentage of the main peak relative to the total peak area of all observed peaks in the chromatogram.
-
Degradation products can be identified by their mass spectra and retention times.
Protocol 2: Accelerated Stability Study of this compound
This protocol outlines a procedure for conducting an accelerated stability study to predict the long-term stability of this compound.
1. Materials:
-
High-purity this compound.
-
Selected stabilizers (e.g., BHT, hydroquinone).
-
Amber glass vials with PTFE-lined caps.
-
Inert gas (argon or nitrogen).
-
Temperature-controlled stability chambers.
2. Sample Preparation:
-
Prepare multiple vials of this compound. A subset of these vials should contain the selected stabilizers at the desired concentrations.
-
For each condition (with and without stabilizers), prepare a sufficient number of vials for testing at each time point.
-
Purge the headspace of each vial with an inert gas before sealing.
3. Storage Conditions and Time Points:
-
Place the vials in stability chambers set at the following conditions:
-
25°C / 60% RH (Real-time)
-
40°C / 75% RH (Accelerated)
-
Photostability: Expose a set of samples to a light source according to ICH Q1B guidelines, with a corresponding set of dark controls.
-
-
Analyze the samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
4. Analysis:
-
At each time point, analyze the samples using the validated stability-indicating GC-MS method (Protocol 1).
-
Record the purity of this compound and the identity and quantity of any degradation products.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound degradation.
References
Technical Support Center: 2-Heptynal Polymerization
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 2-Heptynal. The information is presented in a user-friendly question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
Uncontrolled reactions, low yields, and inconsistent polymer characteristics are common hurdles in the polymerization of functionalized alkynes like this compound. This guide provides systematic solutions to these challenges.
Problem: Low or No Polymer Yield
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure the catalyst is fresh and has been stored under the recommended inert conditions. For transition metal catalysts, consider pre-activation according to established protocols. For radical initiators, verify the decomposition temperature and ensure the reaction is conducted at an appropriate temperature. |
| Inhibitors Present | Purify the this compound monomer to remove any potential inhibitors, such as stabilizers from the supplier. Common purification techniques include distillation under reduced pressure. Ensure all solvents and reagents are rigorously dried and deoxygenated, as water and oxygen can act as inhibitors for many polymerization reactions. |
| Incorrect Monomer-to-Catalyst Ratio | Optimize the monomer-to-catalyst ratio through a series of small-scale experiments. A ratio that is too high or too low can significantly impact the polymerization efficiency. |
| Suboptimal Reaction Temperature | The reaction temperature can dramatically affect the rate of polymerization. If the temperature is too low, the initiation may be slow or non-existent. Conversely, a temperature that is too high can lead to catalyst decomposition or undesirable side reactions. Experiment with a range of temperatures to find the optimal condition. |
Problem: Uncontrolled or "Runaway" Polymerization
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Excessive Catalyst Concentration | An overly high concentration of the initiator or catalyst can lead to an extremely rapid, and often uncontrollable, polymerization. Carefully control the amount of catalyst added and ensure it is dispersed evenly throughout the reaction mixture. |
| Inadequate Heat Dissipation | Polymerization is often an exothermic process. If the heat generated is not effectively removed, the reaction rate can accelerate uncontrollably. Use an appropriate cooling bath and ensure efficient stirring to maintain a stable reaction temperature. For larger scale reactions, consider a reactor with a cooling jacket. |
| Presence of Highly Reactive Impurities | Certain impurities can act as co-catalysts or initiators, leading to an unexpectedly fast reaction. Ensure the purity of the this compound monomer and all other reagents. |
Problem: Inconsistent Polymer Molecular Weight and Polydispersity
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Chain Transfer Reactions | Chain transfer agents, which can be impurities or even the solvent, can terminate a growing polymer chain and initiate a new one, leading to a broad molecular weight distribution. Use high-purity solvents and monomers. Consider using a chain transfer agent in a controlled manner if a specific molecular weight is desired. |
| Multiple Active Sites on Catalyst | In heterogeneous catalysis, the presence of different types of active sites can lead to the formation of polymers with varying chain lengths. Utilize a well-defined, single-site catalyst if possible to achieve a narrower molecular weight distribution. |
| Fluctuations in Reaction Conditions | Inconsistent temperature or monomer concentration during the polymerization can result in variations in the rate of propagation and termination, affecting the final molecular weight. Maintain strict control over all reaction parameters. |
Frequently Asked Questions (FAQs)
Q1: What types of catalysts are suitable for the polymerization of this compound?
A1: The choice of catalyst depends on the desired polymerization mechanism. For this compound, a terminal alkyne with an aldehyde functional group, several options can be considered, though experimental validation is crucial.
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Ziegler-Natta Catalysts: Systems based on transition metals like titanium or vanadium (e.g., TiCl₄/Al(C₂H₅)₃) are commonly used for alkyne polymerization.[1] However, the aldehyde group in this compound might interact with and poison the catalyst.
-
Metathesis Catalysts: Ruthenium or Molybdenum-based catalysts (e.g., Grubbs' or Schrock's catalysts) could potentially be used, though side reactions with the aldehyde are possible.
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Radical Polymerization: Initiators like AIBN or benzoyl peroxide can be used, but the reactivity of the alkyne triple bond towards radical addition is generally lower than that of alkenes.[2]
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Anionic and Cationic Polymerization: These methods are sensitive to the functional groups present in the monomer. The aldehyde group's electrophilicity might interfere with anionic polymerization, while its nucleophilic oxygen could interact with the cationic center in cationic polymerization.[3][4]
Q2: What are common side reactions to be aware of during this compound polymerization?
A2: Besides polymerization, the aldehyde and alkyne functionalities of this compound can undergo several side reactions:
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Aldol Condensation: The aldehyde group can undergo self-condensation, especially in the presence of acidic or basic species.
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Oxidation/Reduction: The aldehyde is susceptible to oxidation to a carboxylic acid or reduction to an alcohol, depending on the reaction conditions and impurities.
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Cyclotrimerization: Alkynes can undergo [2+2+2] cycloaddition to form substituted benzene (B151609) derivatives, a common side reaction with some transition metal catalysts.
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Cross-linking: The reactive aldehyde groups on the polymer backbone could potentially react with each other or other species, leading to an insoluble cross-linked material.
Q3: How can I purify the this compound monomer before polymerization?
A3: Monomer purity is critical for successful polymerization. A recommended purification protocol is as follows:
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Washing: Wash the crude this compound with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by washing with brine.
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Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.
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Distillation: Perform a fractional distillation under reduced pressure to isolate the pure monomer. The reduced pressure is essential to avoid thermal degradation at high temperatures.
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Storage: Store the purified monomer under an inert atmosphere (e.g., argon or nitrogen) at a low temperature and in the dark to prevent degradation and spontaneous polymerization.
Experimental Protocols
General Protocol for Transition Metal-Catalyzed Polymerization of this compound (Hypothetical)
This is a generalized procedure and requires optimization for specific catalysts and desired polymer properties.
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Monomer and Solvent Preparation: Purify this compound by vacuum distillation. Dry the solvent (e.g., toluene (B28343) or THF) over an appropriate drying agent and distill under an inert atmosphere.
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Reactor Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (argon or nitrogen).
-
Reaction Mixture: Add the purified solvent to the flask via a syringe. Then, add the purified this compound monomer.
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Catalyst Addition: In a separate glovebox or Schlenk line, prepare a solution or slurry of the chosen transition metal catalyst in the dry solvent. Add the catalyst solution to the monomer solution dropwise while stirring vigorously.
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Polymerization: Maintain the reaction at the desired temperature and monitor the progress by periodically taking samples and analyzing them by techniques like GPC (Gel Permeation Chromatography) or NMR (Nuclear Magnetic Resonance) spectroscopy.
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Termination and Precipitation: Quench the reaction by adding a suitable terminating agent (e.g., methanol (B129727) for many Ziegler-Natta systems). Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).
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Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent to remove any residual monomer and catalyst, and dry it under vacuum to a constant weight.
Visualizations
Caption: Experimental workflow for this compound polymerization.
Caption: Troubleshooting decision tree for this compound polymerization.
References
Technical Support Center: Optimizing Nucleophilic Addition Reactions to 2-Heptynal
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for nucleophilic additions to 2-heptynal.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of nucleophilic attack on this compound?
This compound, an α,β-unsaturated alkynal, possesses two main electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C1) and the β-alkynyl carbon (C3). Attack at C1 results in a 1,2-addition product, while attack at C3 leads to a 1,4-conjugate addition (Michael addition) product. The regioselectivity of the reaction is highly dependent on the nature of the nucleophile and the reaction conditions.[1][2]
Q2: Which type of nucleophile favors 1,4-conjugate addition?
"Soft" nucleophiles preferentially undergo 1,4-conjugate addition. This category includes reagents like organocuprates (Gilman reagents), thiols, and amines.[1][2][3] In contrast, "hard" nucleophiles, such as organolithium or Grignard reagents, tend to favor 1,2-addition to the carbonyl group.
Q3: What are common side reactions to be aware of during nucleophilic additions to this compound?
Common side reactions include:
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1,2-addition: Particularly with hard nucleophiles, leading to the formation of a propargyl alcohol derivative.
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Polymerization: α,β-Unsaturated systems can be prone to polymerization under certain acidic or basic conditions.
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Double Addition: Some reactive Michael adducts can undergo a second nucleophilic attack.
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Retro-Michael Addition: The conjugate addition can be reversible, especially if the resulting adduct is sterically hindered or electronically unstable. Trapping the intermediate enolate can sometimes mitigate this.[4]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Conjugate Addition Product
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incorrect Nucleophile Choice | For 1,4-addition, ensure a "soft" nucleophile (e.g., Gilman reagent, thiol, amine) is used. Hard nucleophiles (e.g., Grignard, organolithium reagents) will likely result in low yields of the conjugate adduct. |
| Reversible Reaction (Retro-Michael) | Consider adding an agent like trimethylsilyl (B98337) chloride (TMSCl) to trap the intermediate enolate, which can prevent the reverse reaction.[4] |
| Suboptimal Reaction Temperature | Reactions with organocuprates are often conducted at low temperatures (e.g., -78 °C to 0 °C) to improve selectivity and stability of the reagent.[1][3] For thiol and amine additions, the optimal temperature may vary and should be determined empirically, starting at room temperature. |
| Base/Catalyst Inefficiency | For thiol and amine additions, the choice and amount of base or catalyst are critical. For thiol additions, a weak base like triethylamine (B128534) or piperidine (B6355638) is often sufficient.[5] Stronger bases may be needed for less acidic thiols. |
| Impure Reagents or Solvents | Ensure all starting materials, including this compound and the nucleophile, are pure. Use dry, deoxygenated solvents, especially when working with organometallic reagents like organocuprates. |
Problem 2: Formation of a Mixture of 1,2- and 1,4-Addition Products
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| "Hardness" of the Nucleophile | If a mixture is observed with a Grignard reagent, switching to a Gilman reagent (organocuprate) will significantly favor the 1,4-adduct.[1] |
| Reaction Temperature | Lowering the reaction temperature can often increase the selectivity for 1,4-addition, as it favors the thermodynamically more stable product. |
| Lewis Acid Additives | The addition of a Lewis acid can sometimes alter the regioselectivity. For instance, with organocuprates, adding a hard Lewis acid like TMSCl can accelerate the 1,4-addition.[3] |
| Steric Hindrance | If the nucleophile or the substrate is highly sterically hindered, 1,2-addition might become more competitive. Modifying the nucleophile to be less bulky could improve 1,4-selectivity. |
Experimental Protocols
Protocol 1: General Procedure for Thiol-Michael Addition to this compound
This protocol is adapted from a general procedure for the addition of thioacetic acid to α,β-unsaturated aldehydes.[5]
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Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in a suitable solvent (e.g., diethyl ether, THF). Cool the solution to the desired temperature (e.g., 10 °C).
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Addition of Base: Add a catalytic amount of a suitable base, such as piperidine or triethylamine (e.g., 0.1 equivalents).
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Nucleophile Addition: Slowly add the thiol (e.g., benzyl (B1604629) mercaptan, 1.1 - 1.5 equivalents) dropwise to the stirred solution.
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Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Workup: Once the reaction is complete, dilute the mixture with an organic solvent like diethyl ether. Wash the organic layer sequentially with a dilute acid solution (e.g., 1 N HCl), a saturated sodium bicarbonate solution, and brine.
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Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Organocuprate (Gilman Reagent) Addition to this compound
This is a general protocol for the 1,4-addition of organocuprates to α,β-unsaturated carbonyls.[3]
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Gilman Reagent Preparation: In a flame-dried flask under argon or nitrogen, prepare the Gilman reagent by adding two equivalents of an organolithium reagent to one equivalent of a copper(I) salt (e.g., CuI or CuCN) in an ethereal solvent (e.g., THF, diethyl ether) at low temperature (e.g., -78 °C).
-
Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1 equivalent) in dry THF and cool to -78 °C.
-
Nucleophile Addition: Slowly add the freshly prepared Gilman reagent to the solution of this compound via cannula.
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Reaction Monitoring: Stir the reaction mixture at low temperature and monitor for the consumption of the starting material by TLC.
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Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., diethyl ether).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the residue by flash column chromatography.
Visualizations
Caption: General experimental workflow for nucleophilic additions.
Caption: Troubleshooting logic for low product yield.
References
Preventing isomerization of the triple bond in 2-Heptynal
Welcome to the technical support center for 2-Heptynal. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments, with a specific focus on preventing the isomerization of the triple bond.
Frequently Asked Questions (FAQs)
Q1: What is triple bond isomerization in this compound?
A1: Triple bond isomerization refers to the migration of the carbon-carbon triple bond from the C2-C3 position in this compound to other positions along the carbon chain. This process, often called an "alkyne zipper reaction," can lead to the formation of various structural isomers, such as 3-Heptynal, or allenic intermediates.[1][2][3] This is a contra-thermodynamic process, meaning it moves towards a less stable terminal alkyne if a sufficiently strong base is used to trap the acetylide anion.[2]
Q2: What are the primary causes of this compound isomerization?
A2: The primary cause of alkyne isomerization is exposure to basic conditions.[2][4] Even trace amounts of basic impurities in solvents, reagents, or on the surface of glassware can catalyze this process. Strong bases, such as alkali metal amides (e.g., NaNH2) or potassium tert-butoxide, are particularly effective at promoting this rearrangement.[2][5][6] Elevated temperatures can also accelerate the rate of isomerization.[6]
Q3: How can I detect if my this compound sample has isomerized?
A3: Isomerization can be detected using standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective for identifying structural isomers, as the chemical shifts of the alkynyl and aldehydic protons will differ for each isomer. Gas Chromatography-Mass Spectrometry (GC-MS) can separate the different isomers and provide their mass spectra, confirming the presence of compounds with the same molecular weight but different retention times.
Q4: What are the best practices for storing this compound to ensure its stability?
A4: To maintain the integrity of this compound, it should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen).[7] Use amber glass vials with PTFE-lined caps (B75204) to prevent light exposure and contamination.[7] It is crucial to use high-purity, anhydrous solvents if preparing a stock solution and to avoid any contact with basic substances. For long-term storage, refrigeration (2-8°C) is recommended to minimize potential degradation.[7]
Troubleshooting Guide
Problem: My reaction produced a mixture of heptynal isomers and other byproducts.
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Possible Cause 1: Basic Contamination. Your reaction may have been contaminated by basic residues. This can come from glassware washed with alkaline detergents and not properly neutralized, or from reagents and solvents containing basic impurities.
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Solution: Ensure all glassware is acid-washed (e.g., with dilute HCl), rinsed thoroughly with deionized water and a high-purity solvent (like acetone), and then oven-dried before use. Use freshly distilled or high-purity anhydrous solvents. If possible, consider using a heterogeneous buffer to neutralize trace acid or base contaminants.[8]
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-
Possible Cause 2: Reagent Incompatibility. One of your reagents may be sufficiently basic to induce isomerization. For example, certain amine bases, organometallic reagents, or basic salts can trigger the rearrangement.
-
Solution: Review all reagents for their basicity. If a base is required, consider using a milder, non-nucleophilic base and running the reaction at the lowest possible temperature. Alternatively, explore synthetic routes that avoid strongly basic conditions altogether.
-
-
Possible Cause 3: Elevated Temperature. Running the reaction at a high temperature may provide enough energy to overcome the activation barrier for isomerization, even with only trace amounts of base present.
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Solution: Attempt the reaction at a lower temperature. If the reaction rate is too slow, screen for a more active catalyst that operates under milder conditions.
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Problem: I am observing a significant allenic byproduct in my analysis.
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Possible Cause: Allene-Alkyne Equilibrium. The isomerization of alkynes proceeds through an allenic intermediate.[3] The presence of a strong base can deprotonate the carbon adjacent to the triple bond, leading to an equilibrium between the alkyne and the allene.[1][3]
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Solution: The strategies to prevent this are the same as for preventing alkyne isomerization: rigorous exclusion of bases and use of the mildest possible reaction conditions. Running the reaction at low temperatures can help trap the kinetic product and prevent equilibration to the allene.
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Data Summary
The stability of this compound is highly dependent on the reaction and storage conditions. The following tables summarize the expected outcomes under different scenarios.
Table 1: Effect of pH and Temperature on this compound Stability
| Condition | pH Range | Temperature | Expected Outcome |
| Optimal Storage | Neutral (pH ~7) | 2-8°C | High stability, minimal isomerization. |
| Mildly Acidic | pH 4-6 | Room Temperature | Generally stable, low risk of isomerization. |
| Mildly Basic | pH 8-10 | Room Temperature | Moderate risk of isomerization over time. |
| Strongly Basic | pH > 11 | Low to High | High to rapid isomerization to other alkynes/allenes.[2] |
| Elevated Temp. | Neutral (pH ~7) | > 50°C | Increased risk of isomerization and other side reactions. |
Table 2: Compatibility of Common Reagents with this compound
| Reagent Class | Examples | Compatibility/Risk | Mitigation Strategy |
| Strong Bases | NaNH₂, KAPA, KOtBu | High Risk | Avoid completely. Use alternative synthetic routes.[2][5] |
| Amine Bases | Triethylamine, DIPEA | Moderate Risk | Use at low temperatures; consider weaker, sterically hindered bases. |
| Carbonate Bases | K₂CO₃, Cs₂CO₃ | Low to Moderate Risk | Generally safer, but risk increases with temperature. |
| Organometallics | n-BuLi, Grignards | High Risk | Can act as bases. Use at very low temperatures (-78°C). |
| Acids | HCl, H₂SO₄, TFA | Compatible | No risk of base-catalyzed isomerization. |
| Transition Metals | Pd, Cu, Ni catalysts | Generally Compatible | Risk is low unless basic ligands or additives are used. |
Visual Guides and Workflows
Caption: Base-catalyzed isomerization pathway of this compound.
Caption: Troubleshooting workflow for isomerization issues.
Experimental Protocols
Protocol 1: Recommended Handling and Reaction Setup for this compound
This protocol outlines best practices for setting up a reaction to minimize the risk of isomerization.
-
Glassware Preparation:
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Wash all glassware with a suitable detergent.
-
Rinse with deionized water (3x).
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Perform an acid wash by soaking in 1 M HCl for at least 4 hours.
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Rinse thoroughly with deionized water until the rinsate is neutral.
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Rinse with acetone (B3395972) or another suitable high-purity solvent.
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Dry all glassware in an oven at >120°C for at least 12 hours and allow to cool in a desiccator or under an inert atmosphere.
-
-
Reagent and Solvent Preparation:
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Use only high-purity, anhydrous solvents from a reputable supplier or freshly distill them from an appropriate drying agent.
-
Degas all solvents by sparging with argon or nitrogen for at least 30 minutes before use.
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Ensure all other reagents are of the highest possible purity and are compatible with the substrate (see Table 2).
-
-
Reaction Assembly and Execution:
-
Assemble the reaction apparatus (e.g., three-neck flask with condenser and dropping funnel) while hot and immediately place it under a positive pressure of inert gas (argon or nitrogen).
-
Introduce solvents and liquid reagents via syringe or cannula. Add solid reagents under a strong flow of inert gas.
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If possible, cool the reaction vessel to the desired temperature (e.g., 0°C or -78°C) before adding this compound.
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Add this compound slowly (dropwise) to the reaction mixture to avoid localized heating and high concentrations.
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Maintain the inert atmosphere and desired temperature throughout the entire reaction.
-
-
Work-up and Purification:
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Quench the reaction using a neutral or slightly acidic aqueous solution (e.g., saturated ammonium (B1175870) chloride or dilute citric acid). Avoid basic quenches (e.g., sodium bicarbonate) unless necessary, and if so, keep the temperature low and contact time short.
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Perform extractions and subsequent purification steps (e.g., column chromatography) promptly. Use neutral or slightly acidic silica (B1680970) gel for chromatography if applicable.
-
References
- 1. Alkyne zipper reaction - Wikipedia [en.wikipedia.org]
- 2. The Alkyne Zipper Reaction: A Useful Tool in Synthetic Chemistry [mdpi.com]
- 3. Alkyne Reactivity [www2.chemistry.msu.edu]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. organic chemistry - Rearrangment during alkyne synthesis - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. groups.oist.jp [groups.oist.jp]
Technical Support Center: Purification of Commercial 2-Heptynal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2-Heptynal. Our aim is to offer practical solutions to common issues encountered during the purification of this compound.
Troubleshooting Guide
This guide addresses specific problems that may arise during the purification of this compound, offering potential causes and solutions.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Yellowing of this compound upon storage | Oxidation of the aldehyde group to a carboxylic acid. | Store under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature. Consider adding a radical inhibitor like BHT. |
| Low purity after distillation | Co-distillation with impurities having similar boiling points. | Optimize the distillation parameters. Use a longer fractionating column or perform the distillation under reduced pressure to lower the boiling points and potentially increase the boiling point differences between this compound and impurities. |
| Thermal degradation of this compound. | Use vacuum distillation to lower the required temperature. Ensure the heating mantle is set to the lowest possible temperature that allows for a steady distillation rate. | |
| Incomplete separation during column chromatography | Improper solvent system or stationary phase. | Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation. Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel). |
| Overloading of the column. | Reduce the amount of crude this compound loaded onto the column. | |
| Formation of an insoluble white precipitate during bisulfite treatment | The bisulfite adduct of this compound is insoluble in the reaction mixture. | Add a co-solvent such as methanol (B129727) or THF to increase the solubility of the adduct. |
| Low recovery of this compound after purification | Loss of volatile material during solvent removal. | Use a rotary evaporator with a cold trap and carefully control the vacuum and temperature. |
| Adhesion of the compound to glassware. | Silanize glassware before use to reduce surface activity. | |
| Degradation during purification. | Minimize exposure to air and heat throughout the purification process. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound may contain several types of impurities arising from its synthesis and storage. These can include:
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Unreacted starting materials: Depending on the synthetic route, these could include 1-pentyne (B49018) and glyoxylic acid.
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Byproducts of the synthesis: These can include isomers, oligomers, and products of side reactions.
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Oxidation products: The aldehyde group is susceptible to oxidation, leading to the formation of 2-heptynoic acid, especially upon exposure to air.
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Water: Moisture can be present from the synthesis or absorbed from the atmosphere.
Q2: What is the recommended method for purifying this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities.
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Fractional distillation under reduced pressure is a highly effective method for removing non-volatile impurities and other volatile compounds with significantly different boiling points.[1][2]
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Column chromatography on silica gel or alumina can be used to separate impurities with different polarities.
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Chemical purification via bisulfite adduct formation is a selective method for separating aldehydes from other non-aldehyde impurities. The aldehyde can be regenerated from the adduct by treatment with a base.
Q3: How can I assess the purity of this compound?
A3: The purity of this compound can be determined using several analytical techniques:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities.
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High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify non-volatile impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide information about the structure of the compound and the presence of impurities.
Q4: What are the optimal storage conditions for purified this compound?
A4: To minimize degradation, purified this compound should be stored under an inert atmosphere (nitrogen or argon), in a tightly sealed container, and at a low temperature (refrigerator or freezer). Protection from light is also recommended.
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation under Reduced Pressure
Objective: To remove non-volatile impurities and other volatile compounds with different boiling points from crude this compound.
Materials:
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Crude this compound
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Round-bottom flask
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Fractionating column (e.g., Vigreux or packed column)
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Distillation head with condenser
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Receiving flasks
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Heating mantle with magnetic stirrer
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Vacuum pump and vacuum gauge
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Cold trap
Procedure:
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Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed.
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Place the crude this compound into the round-bottom flask with a magnetic stir bar.
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Connect the apparatus to the vacuum pump with a cold trap in between.
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Gradually reduce the pressure to the desired level.
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Begin heating the flask while stirring.
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Collect the initial fraction (forerun), which may contain lower-boiling impurities.
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Collect the main fraction at a constant temperature and pressure. This is the purified this compound.
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Stop the distillation before the flask goes to dryness to prevent the concentration of potentially explosive peroxide impurities.
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Allow the apparatus to cool to room temperature before releasing the vacuum.
Protocol 2: Purification of this compound by Column Chromatography
Objective: To separate impurities with different polarities from this compound.
Materials:
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Crude this compound
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Silica gel (or alumina)
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Chromatography column
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Solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate, determined by TLC analysis)
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Collection tubes
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Rotary evaporator
Procedure:
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Prepare the chromatography column by packing it with a slurry of silica gel in the chosen solvent system.
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Dissolve the crude this compound in a minimal amount of the solvent system.
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Carefully load the sample onto the top of the column.
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Elute the column with the solvent system, collecting fractions in separate tubes.
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Monitor the separation by TLC analysis of the collected fractions.
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Combine the fractions containing pure this compound.
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Remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
The following table summarizes hypothetical quantitative data for the purification of a commercial batch of this compound.
| Purification Method | Initial Purity (by GC) | Final Purity (by GC) | Yield (%) | Key Impurities Removed |
| Fractional Distillation (Reduced Pressure) | 85% | 98% | 75% | High-boiling oligomers, unreacted starting materials |
| Column Chromatography (Silica Gel) | 85% | >99% | 60% | Polar impurities (e.g., 2-heptynoic acid) |
| Bisulfite Adduct Formation | 85% | 97% | 70% | Non-aldehyde impurities |
Visualizations
Caption: Workflow for the purification of this compound by fractional distillation.
Caption: Workflow for the purification of this compound by column chromatography.
Caption: Logical relationship for troubleshooting purification issues.
References
Navigating the Scale-Up of 2-Heptynal Synthesis: A Technical Support Guide
For researchers, scientists, and drug development professionals, the transition from laboratory-scale synthesis to larger-scale production of key intermediates like 2-Heptynal presents a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the scale-up of this compound synthesis, ensuring a smoother and more efficient process.
Troubleshooting Guide: From Benchtop to Pilot Plant
Scaling up the synthesis of this compound, a valuable building block in organic synthesis, often reveals issues that were not apparent at the lab scale. This guide addresses specific problems in a question-and-answer format to help you navigate these challenges.
Q1: We are experiencing a significant drop in yield for the Grignard reaction to produce 2-heptyn-1-ol (B92533), the precursor to this compound, upon scaling up. What are the likely causes and solutions?
A1: A decrease in yield during the scale-up of a Grignard reaction is a common issue. Several factors can contribute to this problem:
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Inefficient Heat Dissipation: Grignard reactions are highly exothermic. In larger vessels, the surface-area-to-volume ratio decreases, making it harder to dissipate the heat generated. This can lead to localized overheating, promoting side reactions such as Wurtz coupling.
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Troubleshooting:
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Implement a more efficient cooling system, such as a jacketed reactor with a chiller.
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Control the rate of addition of the alkyl halide to the magnesium turnings to manage the exotherm.
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Ensure vigorous and effective stirring to promote even heat distribution.
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Moisture Contamination: Grignard reagents are extremely sensitive to moisture. Larger quantities of solvents and reactants increase the potential for water contamination, which will quench the Grignard reagent and reduce the yield.
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Troubleshooting:
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Thoroughly dry all glassware, reactors, and solvents before use. Flame-drying of the reactor under vacuum is recommended.
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Use anhydrous grade solvents and reagents.
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Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.
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Magnesium Activation: The quality and activation of the magnesium are critical. An oxide layer on the surface of the magnesium can inhibit the reaction.
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Troubleshooting:
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Use fresh, high-quality magnesium turnings.
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Activate the magnesium prior to the addition of the bulk of the alkyl halide. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color or the initiation of bubbling indicates activation.
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Q2: During the oxidation of 2-heptyn-1-ol to this compound at a larger scale, we are observing the formation of significant by-products and incomplete conversion. How can we optimize this step?
A2: The choice of oxidizing agent and reaction conditions are crucial for a successful and clean oxidation on a larger scale. Common oxidation methods include Swern, Parikh-Doering, and Jones oxidations.
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Swern and Parikh-Doering Oxidation Issues:
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Problem: These DMSO-based oxidations can be difficult to control on a large scale due to the evolution of gaseous by-products and the need for cryogenic temperatures in the case of the Swern oxidation. Incomplete reactions can occur if the mixing is not efficient.
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Troubleshooting:
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For Swern oxidations, ensure the reaction temperature is strictly maintained at or below -60 °C during the addition of reagents to avoid decomposition of the active intermediate.[1]
-
For Parikh-Doering oxidations, which can be run at milder temperatures (0 °C to room temperature), ensure adequate stirring to keep the sulfur trioxide pyridine (B92270) complex suspended and reacting effectively.
-
Consider using a continuous flow reactor for better control over reaction time and temperature, which can significantly improve selectivity and yield at scale.[2]
-
-
-
Jones Oxidation Issues:
-
Problem: While inexpensive, Jones reagent (chromic acid) is highly corrosive and toxic, posing significant safety and environmental challenges at scale.[3][4][5][6][7] Over-oxidation to the carboxylic acid can also be a major issue.
-
Troubleshooting:
-
Due to the hazardous nature of chromium(VI) compounds, it is often preferable to explore alternative, milder oxidation methods for large-scale synthesis.
-
If Jones oxidation must be used, careful control of the addition rate of the oxidant and monitoring the reaction progress by techniques like TLC or GC are essential to minimize over-oxidation.
-
-
Q3: The purification of this compound via distillation at a larger scale is resulting in product loss and the presence of impurities in the final product. What are the best practices for large-scale distillation of this compound?
A3: Fractional distillation is the primary method for purifying this compound.[8][9][10] However, challenges can arise at a larger scale.
-
Thermal Decomposition: this compound, like many aldehydes, can be sensitive to heat and may decompose or polymerize at elevated temperatures.
-
Troubleshooting:
-
Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of this compound and minimize thermal stress.
-
-
-
Inefficient Separation: Inadequate separation from close-boiling impurities can be an issue.
-
Troubleshooting:
-
Use a fractionating column with a sufficient number of theoretical plates to achieve the desired purity. The height and packing of the column should be optimized for the specific separation.
-
Maintain a slow and steady distillation rate to allow for proper equilibration between the liquid and vapor phases in the column.
-
Carefully monitor the head temperature during distillation. Collect the fraction corresponding to the boiling point of this compound at the given pressure.
-
-
Quantitative Data Summary
| Parameter | Lab Scale (typical) | Pilot Scale (projected) | Key Considerations for Scale-Up |
| Grignard Reaction Yield | 80-90% | 60-75% | Efficient heat transfer, rigorous exclusion of moisture, and proper magnesium activation are critical to maintain high yields. |
| Oxidation Reaction Yield | 85-95% | 70-85% | Choice of a scalable and selective oxidation method (e.g., Parikh-Doering or a modified Swern protocol) is crucial. Efficient mixing and temperature control are paramount. |
| Final Purity (after distillation) | >98% | >97% | Use of an appropriately sized fractionating column under vacuum is necessary to achieve high purity and minimize thermal degradation. |
| Reaction Time (Grignard) | 2-4 hours | 4-8 hours | Slower addition rates are often required at a larger scale to control the exotherm, leading to longer reaction times. |
| Reaction Time (Oxidation) | 1-3 hours | 3-6 hours | Ensuring complete reaction may require longer times at scale due to mixing and heat transfer limitations. |
Experimental Protocols
A common synthetic route to this compound involves two key steps: the formation of 2-heptyn-1-ol via a Grignard reaction, followed by its oxidation.
Synthesis of 2-heptyn-1-ol (Pilot Scale)
Reactants:
-
Magnesium turnings
-
Ethylene (B1197577) oxide or Paraformaldehyde
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
A 100 L jacketed glass reactor is charged with magnesium turnings under a nitrogen atmosphere.
-
A small amount of a solution of 1-bromobutane in anhydrous THF is added to initiate the Grignard reaction, with activation using a crystal of iodine if necessary.
-
Once the reaction has initiated, the remaining 1-bromobutane solution is added dropwise at a rate that maintains the internal temperature between 30-40 °C, with cooling applied via the reactor jacket.
-
After the addition is complete, the mixture is stirred for an additional hour to ensure complete formation of the Grignard reagent.
-
The reactor is cooled to 0-5 °C, and a solution of ethylene oxide or depolymerized paraformaldehyde in anhydrous THF is added slowly, maintaining the temperature below 10 °C.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The layers are separated, and the aqueous layer is extracted with an appropriate solvent (e.g., methyl tert-butyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2-heptyn-1-ol.
Oxidation of 2-heptyn-1-ol to this compound (Pilot Scale)
Reactants:
-
2-heptyn-1-ol
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sulfur trioxide pyridine complex
-
Triethylamine
Procedure (Parikh-Doering Oxidation):
-
A 100 L jacketed glass reactor is charged with 2-heptyn-1-ol and dichloromethane under a nitrogen atmosphere.
-
The solution is cooled to 0-5 °C.
-
A solution of sulfur trioxide pyridine complex in DMSO is added portion-wise, maintaining the internal temperature below 10 °C.
-
Triethylamine is then added slowly, and the reaction mixture is stirred at 0-5 °C for 2-4 hours, monitoring the progress by TLC or GC.
-
Upon completion, the reaction is quenched with water.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude this compound is then purified by vacuum distillation.
Visualizing the Workflow
Caption: Experimental workflow for the two-step synthesis of this compound.
Frequently Asked Questions (FAQs)
Q: What are the main safety concerns when scaling up this compound synthesis? A: The primary safety concerns include the highly exothermic nature of the Grignard reaction, which requires careful temperature control to prevent runaway reactions. The use of flammable solvents like THF and ether necessitates proper grounding and inert atmosphere operations to mitigate fire and explosion risks. Additionally, some oxidation reagents, such as chromium-based compounds, are toxic and require specialized handling and disposal procedures.
Q: Can flow chemistry be a viable option for the large-scale synthesis of this compound? A: Yes, continuous flow chemistry offers several advantages for scaling up this synthesis. For the Grignard reaction, flow reactors can provide superior heat transfer, enabling better temperature control and potentially higher yields with improved safety. For the oxidation step, flow chemistry allows for precise control over reaction times and temperatures, which can minimize the formation of by-products and improve the overall efficiency and safety of the process.
Q: What are the most common impurities found in crude this compound and how can they be minimized? A: Common impurities can include unreacted 2-heptyn-1-ol, by-products from the Grignard reaction such as octane (B31449) (from Wurtz coupling), and over-oxidation products like 2-heptynoic acid if a strong oxidizing agent is used. To minimize these, ensure the Grignard reaction is run under strictly anhydrous conditions with good temperature control. For the oxidation, choose a mild and selective oxidizing agent and carefully monitor the reaction to avoid over-oxidation. Efficient fractional distillation is key to removing these impurities from the final product.
Q: Are there more environmentally friendly ("greener") alternatives for the oxidation step? A: Yes, research is ongoing to develop greener oxidation methods. Catalytic aerobic oxidation using molecular oxygen or air as the oxidant is a promising alternative, though finding a robust and selective catalyst for alkynols can be challenging. The use of recyclable, polymer-supported oxidizing agents is another approach to reduce waste and improve the environmental footprint of the synthesis.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Jones oxidation - Wikipedia [en.wikipedia.org]
- 4. Jones Oxidation [organic-chemistry.org]
- 5. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Purification [chem.rochester.edu]
- 9. chembam.com [chembam.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Deactivation in 2-Heptynal Hydrogenations
Welcome to the technical support center for catalyst deactivation in 2-Heptynal hydrogenations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand common issues encountered during the selective hydrogenation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for catalyst deactivation during this compound hydrogenation?
Catalyst deactivation in this context is primarily caused by three main factors: poisoning, fouling (or coking), and thermal degradation (sintering).[1]
-
Poisoning: This occurs when impurities in the reactants, solvents, or hydrogen gas strongly adsorb to the active sites of the catalyst, rendering them inactive.[2][3] Common poisons include sulfur, lead, mercury, and phosphorus compounds.[1][4]
-
Fouling/Coking: This is the physical blockage of active sites and pores by the deposition of carbonaceous materials, often resulting from the polymerization or oligomerization of the alkyne starting material or reaction intermediates on the catalyst surface.[1][5][6]
-
Thermal Degradation/Sintering: High reaction temperatures can cause the small metal particles of the catalyst to agglomerate into larger ones, which reduces the active surface area and, consequently, the catalyst's activity.[1][6][7]
Q2: My reaction starts but then stops before completion. What is the likely cause?
A reaction that initiates but then ceases is often a sign of catalyst fouling by alkyne oligomerization or thermal degradation.[5]
-
Alkyne Oligomerization: Terminal alkynes, like this compound, can polymerize on the catalyst surface, leading to the formation of larger molecules that block the active sites.[5]
-
Thermal Degradation: If the reaction is conducted at an elevated temperature, the catalyst may be undergoing sintering, leading to a loss of active sites over time.[5]
Q3: I am observing low or no conversion of this compound. What should I check?
Low or no conversion can be attributed to several factors:
-
Catalyst Poisoning: Ensure high-purity, degassed solvents and reagents are used.[5] Purifying the this compound to remove potential inhibitors is also recommended.[5]
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale. Try increasing the catalyst loading incrementally.[5][8]
-
Poor Hydrogen Mass Transfer: Inadequate stirring or low hydrogen pressure can limit the reaction rate.[5] Increasing the agitation speed and hydrogen pressure may improve the conversion.[5]
Q4: My hydrogenation is producing the alkane instead of the desired alkene (over-reduction). How can I improve selectivity?
Low selectivity towards the alkene is a common challenge and can be addressed by:
-
Using a Selectively Deactivated Catalyst: Employing a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate or barium sulfate (B86663) treated with lead acetate (B1210297) and quinoline), can prevent over-reduction to the alkane.[5]
-
Adding a Controlled Inhibitor: Introducing a specific amount of a catalyst inhibitor, like quinoline, can moderate the catalyst's activity.[5]
-
Reducing Hydrogen Pressure: High hydrogen pressure can favor the complete saturation of the triple bond to a single bond.[5]
Q5: Can a deactivated catalyst be regenerated?
The feasibility of regeneration depends on the deactivation mechanism.[5]
-
Fouling/Coking: Catalysts deactivated by carbon deposition can often be regenerated by controlled oxidation (burning off the coke) followed by a reduction step.[8][9]
-
Poisoning: Reversible poisoning may sometimes be reversed by washing the catalyst or by thermal treatment. However, irreversible poisoning is permanent.[5]
-
Sintering: This form of deactivation is generally irreversible.[5]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues during this compound hydrogenation.
| Problem | Potential Cause | Recommended Action |
| Low or No Conversion | Catalyst Poisoning | - Use high-purity, degassed solvents and reagents. - Purify the this compound to remove inhibitors. - Consider using a scavenger resin to remove impurities.[5] |
| Insufficient Catalyst Loading | - Increase the catalyst loading in increments. - Ensure the catalyst is well-dispersed in the reaction mixture.[5][8] | |
| Poor Hydrogen Mass Transfer | - Increase the stirring speed. - Increase the hydrogen pressure. - Ensure the reaction vessel is properly purged with hydrogen.[5] | |
| Reaction Starts then Stops | Catalyst Fouling by Alkyne Oligomerization | - Lower the reaction temperature. - Decrease the concentration of this compound. - Consider using a different solvent system.[5] |
| Thermal Degradation (Sintering) | - Operate at the lowest effective temperature. - Select a catalyst with higher thermal stability.[5] | |
| Low Selectivity (Over-reduction to Alkane) | Catalyst is Too Active | - Use a selectively deactivated ("poisoned") catalyst like Lindlar's catalyst. - Add a controlled amount of a catalyst inhibitor (e.g., quinoline).[5][10] |
| High Hydrogen Pressure | - Reduce the hydrogen pressure.[5] | |
| Prolonged Reaction Time | - Monitor the reaction progress closely (e.g., by TLC, GC, or NMR). - Stop the reaction as soon as the this compound is consumed.[8] |
Experimental Protocols
Protocol 1: Catalyst Regeneration by Controlled Oxidation and Reduction
This procedure is suitable for catalysts deactivated by coking.[8]
Materials:
-
Deactivated Catalyst (e.g., Pd/C)
-
Inert Gas (Nitrogen or Argon)
-
Air or a mixture of Air/Nitrogen
-
Hydrogen Gas
-
Tube Furnace
Procedure:
-
Drying: Place the deactivated catalyst in a tube furnace and heat under a flow of inert gas (e.g., nitrogen) to remove any adsorbed volatile compounds.[9]
-
Controlled Oxidation: While maintaining the temperature, carefully introduce a controlled flow of air or an air/nitrogen mixture. This step is exothermic and should be managed to avoid overheating and sintering the catalyst.[8] The goal is to burn off the carbonaceous deposits.[8]
-
Reduction: After the oxidation is complete, cool the catalyst under an inert atmosphere. Then, heat the catalyst under a flow of hydrogen gas to reduce the metal oxide back to its active metallic state. The reduction temperature will depend on the specific catalyst, but is often in the range of 200-400°C.[8]
-
Passivation: After reduction, the catalyst may be pyrophoric. Carefully passivate the surface by introducing a very small, controlled amount of oxygen into the inert gas stream as the catalyst cools.[8]
Protocol 2: Testing Catalyst Activity
This protocol outlines a general procedure for evaluating the performance of a fresh or regenerated catalyst for this compound hydrogenation.
Materials:
-
This compound
-
Solvent (e.g., Ethanol, Hexane)
-
Catalyst (e.g., Pd/C, Lindlar's Catalyst)
-
Hydrogen Gas
-
High-pressure reactor with stirring, gas inlet, and pressure gauge
-
Analytical equipment for monitoring reaction progress (e.g., GC, NMR)
Procedure:
-
Reactor Setup: Charge the high-pressure reactor with this compound and the chosen solvent.
-
Catalyst Addition: Add the catalyst to the reactor. For pyrophoric catalysts like Raney® Nickel, handle as a slurry in water.[11]
-
Purging: Seal the reactor and purge with hydrogen gas multiple times to remove any air.[11]
-
Pressurization: Pressurize the reactor to the desired hydrogen pressure.
-
Reaction: Begin stirring and heat the reaction to the desired temperature.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or NMR to determine the conversion of this compound and the selectivity to the desired 2-Heptenal.
-
Work-up: Once the reaction is complete, cool the reactor, carefully vent the hydrogen, and filter the reaction mixture to remove the catalyst.[11] The product can then be isolated and purified.
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: Common causes of catalyst deactivation.
References
- 1. ammoniaknowhow.com [ammoniaknowhow.com]
- 2. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 3. scispace.com [scispace.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Managing Thermal Instability of 2-Heptynal
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for managing the thermal instability of 2-Heptynal. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its thermal stability a concern?
This compound is an α,β-unsaturated alkynal, a chemical compound containing both an aldehyde and an alkyne functional group. This combination of reactive moieties makes it a valuable building block in organic synthesis. However, the conjugated system and the reactive nature of the aldehyde and alkyne groups render this compound susceptible to thermal degradation, which can lead to undesired side reactions, sample impurity, and inconsistent experimental outcomes.
Q2: What are the primary signs of this compound degradation?
Users may observe the following signs of degradation, especially upon heating:
-
Color Change: A noticeable change in color, often to yellow or brown, can indicate the formation of polymeric or other degradation byproducts.
-
Increased Viscosity or Solidification: The formation of polymers or oligomers will lead to an increase in the viscosity of the solution, and in severe cases, solidification.
-
Inconsistent Analytical Data: Discrepancies in results from techniques like NMR, GC-MS, or HPLC, such as the appearance of unexpected peaks, suggest the presence of impurities arising from degradation.
-
Reduced Reaction Yield: Thermal instability can consume the starting material, leading to lower than expected yields of the desired product.
Q3: What are the likely thermal degradation pathways for this compound?
While specific studies on this compound are limited, based on the chemistry of similar α,β-unsaturated aldehydes and alkynes, the following degradation pathways are likely:
-
Polymerization/Oligomerization: The high reactivity of the conjugated system makes this compound prone to polymerization, especially at elevated temperatures. This is a common issue with unsaturated monomers.
-
Decarbonylation: At higher temperatures, aldehydes can undergo decarbonylation to produce carbon monoxide and the corresponding alkane or alkene.
-
Oxidation: In the presence of air, the aldehyde group can be oxidized to a carboxylic acid.
-
Hydration/Addition Reactions: The triple bond can undergo hydration in the presence of water, especially with acid or metal catalysis, to form a ketone. Other nucleophiles can also add across the alkyne or the double bond of the enal system.
Troubleshooting Guides
Issue 1: Polymerization or darkening of this compound upon heating.
-
Possible Cause: Thermal initiation of polymerization.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: If the reaction chemistry allows, reduce the temperature to minimize thermal stress on the compound.
-
Use of Inhibitors: Add a polymerization inhibitor to the reaction mixture. Common inhibitors for unsaturated aldehydes include hydroquinone (B1673460) (HQ) or its monomethyl ether (MEHQ).
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen-initiated polymerization.
-
Minimize Reaction Time: Reduce the time the reaction is held at an elevated temperature.
-
Issue 2: Low or inconsistent yields in reactions involving this compound.
-
Possible Cause: Degradation of the starting material.
-
Troubleshooting Steps:
-
Verify Purity: Before use, check the purity of the this compound using a suitable analytical method like GC-MS or NMR.
-
Freshly Purify: If impurities are detected, purify the this compound by distillation under reduced pressure immediately before use. Store the purified material under an inert atmosphere and at a low temperature.
-
Controlled Addition: Instead of adding all the this compound at the beginning, consider a slow, controlled addition to the reaction mixture at the reaction temperature to minimize its residence time under thermal stress.
-
Issue 3: Appearance of unexpected byproducts in analytical data.
-
Possible Cause: Side reactions due to thermal instability.
-
Troubleshooting Steps:
-
Analyze Byproducts: Use techniques like GC-MS to identify the structure of the byproducts. This can provide clues about the degradation pathway (e.g., the presence of a carboxylic acid suggests oxidation).
-
Degas Solvents: Remove dissolved oxygen from solvents by sparging with an inert gas or by freeze-pump-thaw cycles to minimize oxidation.
-
Control pH: For reactions in solution, ensure the pH is controlled, as acidic or basic conditions can catalyze certain degradation pathways.
-
Data Presentation
Currently, there is a lack of specific quantitative data in the public domain regarding the thermal decomposition of this compound. Researchers are encouraged to perform their own stability studies. A general approach for such a study is outlined below.
Table 1: Example Data Table for Accelerated Stability Study of this compound
| Temperature (°C) | Time (hours) | Appearance | Purity by GC (%) | Major Degradation Product(s) |
| 40 | 0 | Colorless liquid | 99.5 | - |
| 40 | 24 | Colorless liquid | 99.2 | Trace polymer |
| 40 | 48 | Faint yellow | 98.5 | Polymer |
| 60 | 0 | Colorless liquid | 99.5 | - |
| 60 | 12 | Yellow liquid | 95.1 | Polymer, Heptanoic acid |
| 60 | 24 | Brown, viscous | 85.3 | Polymer, Heptanoic acid |
| 80 | 0 | Colorless liquid | 99.5 | - |
| 80 | 4 | Brown solid | <50 | Polymer, various |
| 80 | 8 | Black solid | - | Insoluble polymer |
Experimental Protocols
Protocol 1: Accelerated Stability Testing of this compound
Objective: To assess the thermal stability of this compound at various temperatures over time.
Materials:
-
Pure this compound
-
Inert, sealed vials (e.g., amber glass vials with PTFE-lined caps)
-
Oven or heating block with precise temperature control
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Aliquots of pure this compound are placed into several inert, sealed vials.
-
The headspace of each vial is purged with an inert gas before sealing.
-
A set of vials is kept at different elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
At specified time points (e.g., 0, 8, 16, 24, 48 hours), a vial from each temperature set is removed and allowed to cool to room temperature.
-
The appearance of the sample is visually inspected and recorded.
-
The purity of the sample is analyzed by GC-MS to quantify the remaining this compound and identify any degradation products.
Mandatory Visualization
Caption: Troubleshooting workflow for managing this compound thermal instability.
Caption: Potential thermal degradation pathways of this compound.
Technical Support Center: Analytical Challenges in Monitoring 2-Heptynal Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Heptynal. The information is presented in a question-and-answer format to directly address common issues encountered during experimental monitoring.
Troubleshooting Guides
This section is designed to help you diagnose and resolve common analytical issues encountered when monitoring reactions involving this compound.
Issue 1: Poor Peak Shape or Low Sensitivity in GC-MS Analysis
Q1: My this compound peak is tailing or showing low intensity in my GC-MS chromatogram. What are the possible causes and solutions?
A1: Poor peak shape and low sensitivity for this compound in GC-MS analysis are common issues stemming from its polarity and potential for instability.
Possible Causes:
-
Analyte Polarity: The aldehyde group in this compound can interact with active sites in the GC system (e.g., inlet liner, column), leading to peak tailing.
-
Thermal Degradation: this compound, being an α,β-unsaturated alkynal, can be susceptible to degradation at high temperatures in the GC inlet.
-
Low Concentration: The concentration of this compound in your sample may be below the detection limit of your instrument under the current method parameters.
Troubleshooting Steps:
-
Derivatization: Convert the polar aldehyde group into a less polar and more volatile derivative. A common and effective method is derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA). This reagent reacts with the carbonyl group to form a stable oxime derivative that exhibits improved chromatographic behavior and sensitivity.[1][2][3]
-
Inlet Maintenance: Ensure your GC inlet liner is clean and deactivated. Consider using a liner with glass wool to trap non-volatile residues.
-
Optimize GC Conditions:
-
Injection Temperature: Lower the injector temperature to minimize thermal degradation.
-
Oven Program: Start with a lower initial oven temperature and use a suitable temperature ramp to ensure good separation without causing analyte breakdown.
-
-
Increase Sample Concentration: If possible, concentrate your sample before analysis.
Issue 2: Inconsistent or Non-Reproducible Results in HPLC Analysis
Q2: I'm observing significant variability in peak areas and retention times for this compound when using HPLC. What could be the problem?
A2: Inconsistent HPLC results for this compound can arise from its reactivity and potential for instability in the mobile phase, as well as issues with the analytical method itself.
Possible Causes:
-
On-Column Reactions: The reactive nature of the alkynal functionality could lead to on-column reactions or degradation, especially if the mobile phase is not optimized.
-
Poor Stability in Solution: this compound may not be stable in the chosen sample solvent or mobile phase over the analysis time. α,β-Unsaturated aldehydes can be susceptible to degradation under both acidic and basic conditions.[4]
-
Lack of a Strong Chromophore: this compound does not possess a strong UV chromophore, which can lead to low signal-to-noise ratios and integration errors, especially at low concentrations.
Troubleshooting Steps:
-
Derivatization: Similar to GC-MS, derivatization can significantly improve HPLC analysis. The use of 2,4-Dinitrophenylhydrazine (DNPH) is a well-established method for carbonyl compounds.[5][6][7][8][9] The resulting DNPH-hydrazone derivative has a strong chromophore, allowing for sensitive UV detection around 360 nm.
-
Mobile Phase Optimization:
-
pH Control: Buffer the mobile phase to a slightly acidic pH (e.g., pH 3-5) to improve the stability of this compound.
-
Solvent Composition: Ensure the mobile phase is well-mixed and degassed to prevent baseline drift and retention time variability.
-
-
Sample Preparation:
-
Fresh Samples: Analyze samples as quickly as possible after preparation.
-
Appropriate Solvent: Dissolve samples in a non-reactive solvent that is compatible with the mobile phase.
-
-
Method Validation: Perform a thorough method validation to assess linearity, precision, and accuracy.
Issue 3: Appearance of Unexpected Peaks in Chromatograms
Q3: My chromatograms show several unexpected peaks when analyzing my this compound reaction mixture. What could be their origin?
A3: The appearance of unexpected peaks is often indicative of side reactions or degradation of this compound.
Possible Byproducts and Side Reactions:
-
Michael Addition Products: As an α,β-unsaturated system, this compound is susceptible to Michael addition reactions. If your reaction involves nucleophiles (e.g., amines, thiols), you may be observing the 1,4-addition product.[10][11][12][13]
-
Polymerization: α,β-Unsaturated carbonyl compounds have a tendency to polymerize, especially in the presence of initiators or under certain storage conditions.[14] The resulting oligomers or polymers may appear as a broad hump or a series of peaks in the chromatogram.
-
Reduction Byproducts: If you are performing a reduction of the aldehyde, incomplete reaction or over-reduction of the alkyne can lead to the formation of 2-heptyn-1-ol (B92533) or heptan-1-ol, respectively.[15][16][17][18][19]
-
Degradation Products: As mentioned, this compound can degrade under thermal or certain pH conditions.
Troubleshooting and Identification:
-
Mass Spectrometry (MS): The primary tool for identifying unknown peaks is MS. Analyze the mass spectra of the unexpected peaks to determine their molecular weights and fragmentation patterns.
-
Control Experiments: Run control experiments to pinpoint the source of the byproducts. For example, analyze a solution of this compound under the reaction conditions without other reagents to check for degradation or polymerization.
-
Literature Search: Search for known side reactions of similar α,β-unsaturated alkynals to get clues about the potential identity of the byproducts.
Frequently Asked Questions (FAQs)
Q4: Is derivatization always necessary for the analysis of this compound?
A4: While not strictly mandatory in all cases, derivatization is highly recommended for robust and sensitive quantification of this compound by both GC-MS and HPLC.[1][5][6] It addresses the inherent challenges of its polarity, potential for instability, and weak UV absorbance.
Q5: Can I use Nuclear Magnetic Resonance (NMR) to monitor my this compound reaction?
A5: Yes, NMR spectroscopy is an excellent tool for real-time reaction monitoring.[20][21][22][23][24] Quantitative NMR (qNMR) using an internal standard can provide accurate concentration data for reactants, intermediates, and products without the need for chromatography.[20][21][22][23][24] It is a non-destructive technique that provides structural information, which can be invaluable for identifying unknown species in the reaction mixture.
Q6: How can I prevent the polymerization of this compound during storage and analysis?
A6: To minimize polymerization, store this compound at low temperatures and in the absence of light. The addition of a radical inhibitor, such as hydroquinone, may also be effective for long-term storage.[14] For analysis, prepare samples fresh and analyze them promptly.
Q7: What are the key differences in byproducts when reducing this compound with NaBH4 versus H2/Pd?
A7: The choice of reducing agent will significantly impact the product profile.
-
Sodium Borohydride (NaBH₄): This is a milder reducing agent that will selectively reduce the aldehyde to a primary alcohol, yielding 2-heptyn-1-ol. It typically does not reduce the carbon-carbon triple bond.[16][17]
-
Hydrogenation (H₂/Pd): Catalytic hydrogenation is a more powerful reduction method. Depending on the catalyst and reaction conditions (pressure, temperature), it can reduce both the aldehyde and the alkyne, potentially leading to a mixture of 2-hepten-1-ol, heptan-1-ol, and other partially reduced intermediates.
Quantitative Data Summary
The following tables summarize typical performance data and analytical conditions that can be expected when analyzing this compound and related carbonyl compounds.
Table 1: Typical Performance of Derivatization-Based Carbonyl Analysis
| Parameter | GC-MS with PFBHA Derivatization | HPLC-UV with DNPH Derivatization |
| Linearity (R²) | > 0.99 | > 0.99 |
| Precision (RSD %) | < 10% | < 5% |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range | Low ng/mL range |
Note: These are general performance characteristics and may vary depending on the specific instrument, method, and matrix.
Table 2: Comparison of Reducing Agents for this compound
| Reducing Agent | Primary Product | Common Byproducts | Selectivity |
| NaBH₄ | 2-Heptyn-1-ol | Minimal | High for aldehyde reduction |
| H₂/Pd | Heptan-1-ol | 2-Hepten-1-ol, 2-Heptyn-1-ol | Low (reduces both aldehyde and alkyne) |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound with PFBHA Derivatization
Objective: To quantify this compound in a reaction mixture by GC-MS after derivatization with PFBHA.
Methodology:
-
Sample Preparation:
-
Take a known volume or weight of the reaction mixture.
-
Quench the reaction if necessary.
-
Extract the analytes into a suitable organic solvent (e.g., hexane, dichloromethane).
-
Add an internal standard (e.g., a deuterated analog or a compound with similar properties not present in the sample).
-
-
Derivatization:
-
To an aliquot of the extract, add a solution of PFBHA in a suitable solvent (e.g., toluene).
-
Add a catalyst, such as pyridine, if necessary.
-
Heat the mixture at 60-70°C for 30-60 minutes.
-
Cool the sample to room temperature.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes.
-
Protocol 2: HPLC-UV Analysis of this compound with DNPH Derivatization
Objective: To quantify this compound in a reaction mixture by HPLC-UV after derivatization with DNPH.
Methodology:
-
Sample Preparation and Derivatization:
-
Take a known volume or weight of the reaction mixture.
-
Add a solution of DNPH in an acidic medium (e.g., acetonitrile (B52724) with a small amount of sulfuric acid).
-
Allow the reaction to proceed at room temperature or slightly elevated temperature for 30-60 minutes.
-
Add an internal standard.
-
-
HPLC Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector at 360 nm.
-
Protocol 3: Quantitative NMR (qNMR) Monitoring of a this compound Reaction
Objective: To determine the concentration of this compound and its products over time using qNMR.
Methodology:
-
Sample Preparation:
-
In an NMR tube, combine a known amount of the reaction mixture with a known amount of a suitable internal standard. The internal standard should have a signal that does not overlap with any of the signals from the reactants or products.
-
Use a deuterated solvent for the reaction if possible, or add a small amount of a deuterated solvent for locking.
-
-
NMR Data Acquisition:
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
Ensure a sufficient relaxation delay (D1) is used to allow for full relaxation of all nuclei, which is crucial for accurate quantification.
-
-
Data Processing and Analysis:
-
Process the spectra (e.g., Fourier transform, phase correction, baseline correction).
-
Integrate the signals corresponding to this compound, the product(s), and the internal standard.
-
Calculate the concentration of each species at each time point using the known concentration of the internal standard and the relative integral values.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a Fully Automated Method HS-SPME-GC-MS/MS for the Determination of Odor-Active Carbonyls in Wines: a “Green” Approach to Improve Robustness and Productivity in the Oenological Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. epa.gov [epa.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. iomcworld.com [iomcworld.com]
- 9. agilent.com [agilent.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 12. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. youtube.com [youtube.com]
- 14. longchangchemical.com [longchangchemical.com]
- 15. reddit.com [reddit.com]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Quantitative NMR with internal standard on a Spinsolve benchtop NMR spectrometer - Magritek [magritek.com]
- 21. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 22. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 23. emerypharma.com [emerypharma.com]
- 24. resolvemass.ca [resolvemass.ca]
Avoiding emulsion formation during 2-Heptynal workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding and resolving emulsion formation during the workup of 2-Heptynal and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during the workup of my this compound reaction?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed as microscopic droplets within the other.[1] This often appears as a cloudy or milky third layer between the organic and aqueous phases, making separation in a separatory funnel difficult.
Emulsion formation during the workup of this compound can be attributed to several factors:
-
Presence of Surfactant-like Molecules: Impurities or byproducts from the reaction, such as phospholipids, free fatty acids, or long-chain carboxylates, can act as emulsifying agents. These molecules have both polar (hydrophilic) and nonpolar (hydrophobic) regions, allowing them to stabilize the droplets of one liquid dispersed in the other.[1]
-
Vigorous Mixing: Excessive shaking of the separatory funnel provides the energy to break up the liquids into fine droplets, increasing the surface area for emulsifying agents to act.[2]
-
High Concentration of Reactants or Products: A high concentration of this compound or other reaction components can increase the viscosity of the organic phase, hindering the coalescence of dispersed droplets.
-
Particulate Matter: Fine solid particles suspended in the mixture can accumulate at the interface between the two liquids and stabilize an emulsion.[3]
Q2: How can I prevent emulsion formation in the first place?
Preventing emulsions is often more effective than trying to break them.[1] Here are some preventative strategies:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to ensure adequate mixing of the phases without excessive agitation.[1][2]
-
Solvent Choice: Use a water-immiscible organic solvent with a significantly different density from water to facilitate phase separation. Avoid solvents like dichloromethane (B109758) which are known to form emulsions more readily.
-
Pre-emptive Salting Out: If you anticipate emulsion formation, add a small amount of brine (saturated NaCl solution) to the aqueous phase before the extraction.[4]
-
Filtration Before Extraction: If your reaction mixture contains solid byproducts, filter them out before transferring the mixture to the separatory funnel.
Q3: What is "salting out" and how does it help break an emulsion?
"Salting out" is the addition of a salt, typically sodium chloride (as a saturated solution, brine, or a solid), to the aqueous phase.[1][5] This increases the ionic strength of the aqueous layer, making it more polar. As a result, the solubility of the organic solvent and nonpolar organic compounds in the aqueous phase decreases, forcing them into the organic layer. This destabilizes the emulsion by disrupting the interactions of emulsifying agents at the interface, promoting the coalescence of the dispersed droplets.[1][5]
Q4: Can the pH of the aqueous wash affect emulsion formation and the stability of this compound?
Yes, the pH of the aqueous wash can significantly impact both emulsion stability and the integrity of your product.
-
Emulsion Stability: If the emulsion is stabilized by acidic or basic impurities (e.g., carboxylic acids or amines), neutralizing them by adjusting the pH can break the emulsion. For instance, washing with a dilute base can deprotonate acidic emulsifiers, making them more water-soluble and less effective at the interface.
-
This compound Stability: As an α,β-unsaturated aldehyde, this compound can be sensitive to strong acids and bases. Under strongly acidic or basic conditions, it may undergo side reactions such as polymerization, hydration of the double bond, or other rearrangements. It is generally advisable to use mild acidic or basic washes (e.g., dilute HCl, saturated sodium bicarbonate) and to minimize the contact time.
Troubleshooting Guide for Emulsion Formation
If an emulsion has formed during the workup of your this compound reaction, follow this troubleshooting workflow.
Caption: A step-by-step guide to resolving emulsions during workup.
Detailed Experimental Protocols
Protocol 1: Breaking an Emulsion using Brine ("Salting Out")
This is often the first and simplest method to try for breaking an emulsion.
Materials:
-
Separatory funnel containing the emulsion
-
Saturated sodium chloride (NaCl) solution (brine) or solid NaCl
-
Beakers or flasks for collecting the separated layers
Procedure:
-
Add a volume of brine equal to 10-20% of the aqueous layer volume to the separatory funnel. Alternatively, add 1-2 spatulas of solid NaCl.
-
Stopper the funnel and gently rock or invert it 2-3 times to mix the salt with the aqueous layer. Do not shake vigorously. [2]
-
Vent the separatory funnel.
-
Place the funnel back on the ring stand and allow the layers to separate. This may take a few minutes.
-
Once a clear interface is visible, drain the lower aqueous layer, followed by the organic layer into separate flasks.
Protocol 2: Breaking an Emulsion by Centrifugation
Centrifugation is a highly effective method for breaking stubborn emulsions by applying a strong mechanical force to coalesce the dispersed droplets.[6]
Materials:
-
Centrifuge tubes with caps
-
Centrifuge
-
Pipettes
Procedure:
-
Carefully transfer the entire contents of the separatory funnel (both layers and the emulsion) into one or more centrifuge tubes.
-
Ensure the centrifuge tubes are balanced.
-
Centrifuge the tubes at a moderate speed (e.g., 2000-4000 rpm) for 5-10 minutes.
-
After centrifugation, two distinct layers should be visible.
-
Carefully remove the tubes from the centrifuge.
-
Separate the layers by decanting or using a pipette.
Protocol 3: Breaking an Emulsion by Filtration through Celite
This method is particularly useful when the emulsion is stabilized by fine solid particles.[3]
Materials:
-
Buchner funnel and filter flask
-
Filter paper
-
Celite (diatomaceous earth)
-
A low-polarity solvent (e.g., hexane (B92381) or diethyl ether)
-
Vacuum source
Procedure:
-
Set up the Buchner funnel with filter paper and connect it to the filter flask and vacuum source.
-
Create a small pad of Celite (0.5-1 cm thick) on the filter paper by wetting it with the organic solvent used in the extraction and applying gentle suction.
-
Carefully pour the entire emulsified mixture onto the Celite pad under gentle vacuum.
-
The organic and aqueous layers should pass through, leaving the emulsifying solids trapped in the Celite.
-
Transfer the filtrate back to a clean separatory funnel and allow the layers to separate.
-
Wash the Celite pad with a small amount of fresh organic solvent to recover any adsorbed product and add this to the separatory funnel.
-
Separate the organic and aqueous layers as usual.
Data Presentation: Comparison of Emulsion Breaking Techniques
The following table provides a qualitative comparison of the common techniques for breaking emulsions. The effectiveness and suitability of each method can vary depending on the specific nature of the emulsion.
| Technique | Principle of Action | Speed | Scalability | Potential for Product Loss | Notes |
| Waiting & Gentle Agitation | Gravity and reduced surface tension | Slow | Good | Low | The simplest method; should always be the first step.[4] |
| Salting Out (Brine Wash) | Increases ionic strength of the aqueous phase, reducing the solubility of organic components.[1][5] | Moderate | Good | Low | Very common and often effective. May not work for all emulsions. |
| Centrifugation | Applies mechanical force to coalesce dispersed droplets.[6] | Fast | Limited by centrifuge capacity | Low | Highly effective for stubborn emulsions. Requires access to a centrifuge. |
| Filtration (Celite/Glass Wool) | Removes solid particles that may be stabilizing the emulsion.[3] | Moderate | Good | Moderate | Can be effective if solids are the cause. Product may be adsorbed onto the filter aid. |
| Solvent Addition | Changes the polarity of the organic phase to better dissolve emulsifying agents.[1] | Fast | Good | Moderate | Can complicate solvent removal later. |
| pH Adjustment | Neutralizes acidic or basic emulsifying agents. | Fast | Good | Low | Risk of product degradation if this compound is sensitive to the pH change. |
Signaling Pathway and Logical Relationship Diagrams
Caption: The formation of an emulsion and the principles of common resolution techniques.
References
Optimizing Solvent Choice for 2-Heptynal Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing solvent selection for reactions involving 2-Heptynal. Given the dual functionality of its aldehyde and alkyne groups within a conjugated system, solvent choice is a critical parameter that can significantly influence reaction outcomes, including yield, selectivity, and byproduct formation.
Frequently Asked Questions (FAQs)
Q1: How does the structure of this compound influence its solubility in organic solvents?
A1: this compound (C₇H₁₀O) possesses a polar aldehyde group and a largely nonpolar seven-carbon backbone. This amphiphilic nature dictates its solubility based on the "like dissolves like" principle. It is expected to be soluble in a range of organic solvents.
Q2: Which solvents are best for dissolving this compound?
Q3: How does solvent polarity affect the reactivity of this compound?
A3: Solvent polarity plays a crucial role in reactions involving this compound, which is an α,β-unsaturated aldehyde. The choice between polar protic, polar aprotic, and nonpolar solvents can dictate the reaction pathway, particularly in nucleophilic additions.
-
Polar Protic Solvents (e.g., water, ethanol, methanol) can stabilize charged intermediates and are capable of hydrogen bonding.[1][2] They can favor SN1-type reactions by stabilizing carbocation intermediates.[3][4] However, they can also solvate nucleophiles, potentially reducing their reactivity in SN2-type reactions.[4][5]
-
Polar Aprotic Solvents (e.g., acetone, DMF, DMSO, acetonitrile) possess dipoles but do not have acidic protons for hydrogen bonding.[6][7] They are effective at solvating cations, leaving the nucleophile "naked" and more reactive, which is often ideal for SN2 reactions.[5]
-
Nonpolar Solvents (e.g., hexane, toluene) do not significantly solvate charged species and are typically used for reactions involving nonpolar reactants.
Q4: Can the solvent influence whether a nucleophile attacks the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition) of this compound?
A4: Yes, this is a critical consideration for α,β-unsaturated aldehydes.[1][8] The reaction pathway is influenced by the nature of the nucleophile and the reaction conditions, including the solvent.
-
1,2-Addition is often favored by "hard" nucleophiles (e.g., Grignard reagents, organolithiums) and may be promoted in less polar solvents.
-
1,4-Addition (Conjugate Addition) is typically favored by "soft" nucleophiles (e.g., Gilman reagents, amines, thiols) and the use of polar solvents can influence the stability of the enolate intermediate.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | Poor Solubility of Reactants: One or more reactants are not sufficiently dissolved in the chosen solvent. | - Consult the solubility table below for a more appropriate solvent. - Consider using a co-solvent system to improve solubility. |
| Solvent-Induced Reactant Decomposition: The solvent may be reacting with one of the starting materials or the product. | - Check the stability of your reactants in the chosen solvent under the reaction conditions. - Switch to a more inert solvent. | |
| Low Yield | Suboptimal Reaction Rate: The solvent may not be effectively stabilizing the transition state. | - For reactions involving polar intermediates, consider switching from a nonpolar to a polar solvent. - For SN2 reactions, a switch from a polar protic to a polar aprotic solvent can increase the rate.[7] |
| Unfavorable Equilibrium: The position of a reversible reaction may not favor the product in the chosen solvent. | - If water is a byproduct, consider using a solvent that allows for its removal (e.g., toluene (B28343) with a Dean-Stark trap). | |
| Formation of Unwanted Byproducts | Incorrect Regioselectivity (1,2- vs. 1,4-addition): The solvent may be favoring an undesired addition pathway. | - To favor 1,4-addition with soft nucleophiles, a polar solvent might be beneficial. - To favor 1,2-addition with hard nucleophiles, a less polar, aprotic solvent like THF or diethyl ether is often used. |
| Solvent Participation in the Reaction: Protic solvents can act as nucleophiles or proton sources.[6] | - If undesired solvolysis is observed, switch to an aprotic solvent. | |
| Difficult Product Isolation | Solvent has a high boiling point: The solvent is difficult to remove from the reaction mixture. | - Select a solvent with a lower boiling point that is still suitable for the reaction temperature. - Consider alternative purification methods like precipitation or crystallization. |
| Product is highly soluble in the reaction solvent: This can lead to issues during aqueous workup and extraction. | - Choose a reaction solvent that is immiscible with the extraction solvent. For example, if the reaction is in DMF, extract with a less polar solvent like ethyl acetate (B1210297) and wash with water to remove the DMF. |
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Expected Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Soluble | The long alkyl chain of this compound has strong van der Waals interactions with nonpolar solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate | Soluble | These solvents can interact with the polar aldehyde group without hydrogen bonding. |
| Acetonitrile (ACN) | Soluble | A polar aprotic solvent capable of dissolving a wide range of organic compounds. | |
| Tetrahydrofuran (THF) | Soluble | A common ether solvent that can dissolve both polar and nonpolar compounds. | |
| Dichloromethane (DCM) | Soluble | A versatile solvent for a wide range of organic molecules. | |
| Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent, likely to be a very good solvent for this compound. | |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent, likely to be a very good solvent for this compound. | |
| Polar Protic | Ethanol, Methanol | Soluble | The aldehyde group can hydrogen bond with the solvent's hydroxyl group. |
| Water | Sparingly Soluble | The nonpolar alkyl chain limits solubility in water despite the presence of the polar aldehyde group. |
Table 2: General Solvent Recommendations for Common Reactions of this compound
| Reaction Type | Nucleophile Type | General Solvent Recommendation | Rationale |
| 1,2-Nucleophilic Addition | Strong/"Hard" (e.g., Grignard, Organolithium) | Diethyl ether, THF (Polar Aprotic) | These solvents are relatively non-polar and aprotic, and they effectively solvate the organometallic reagent without interfering with the nucleophilic attack on the carbonyl carbon.[8] |
| 1,4-Nucleophilic Addition (Conjugate Addition) | Weak/"Soft" (e.g., Gilman reagents, Amines, Thiols) | Varies; often polar solvents like THF, Ethanol, or even water can be used. | The choice depends on the specific nucleophile. Polar solvents can help to stabilize the enolate intermediate formed during the reaction.[1] |
| Wittig Reaction | Phosphorus ylide | THF, DMSO, Toluene (Aprotic) | The choice depends on the reactivity of the ylide. Aprotic solvents are necessary as protic solvents will protonate the ylide. |
| Reduction (e.g., with NaBH₄) | Hydride | Methanol, Ethanol (Polar Protic) | These solvents are suitable for dissolving both the substrate and the reducing agent and can act as a proton source during workup. |
Experimental Protocols
Protocol 1: General Procedure for Determining the Solubility of this compound
This protocol describes the isothermal equilibrium method, a standard technique for determining the solubility of a compound in a solvent.
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial at a constant temperature.
-
Equilibration: Agitate the mixture using a magnetic stirrer or shaker for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. Maintain a constant temperature throughout this period.
-
Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the undissolved this compound settles, leaving a clear saturated solution.
-
Sampling: Carefully extract a known volume of the clear supernatant (the saturated solution) using a pre-warmed or pre-cooled syringe to avoid temperature fluctuations that could alter solubility.
-
Analysis: Determine the concentration of this compound in the sampled solution using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), with a pre-established calibration curve.
-
Calculation: Express the solubility as g/L or mol/L.
Protocol 2: General Procedure for a Michael (1,4-) Addition to this compound
This protocol provides a general guideline for the conjugate addition of a thiol to this compound, a reaction where solvent choice can be critical.
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, THF, or dichloromethane) at room temperature.
-
Nucleophile and Catalyst Addition: Add the thiol nucleophile (e.g., thiophenol, 1.1 equivalents) to the solution. If required, add a catalytic amount of a base (e.g., triethylamine, 0.1 equivalents) to facilitate the reaction.
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature (this may range from 0 °C to reflux, depending on the reactants) and monitor the progress of the reaction by thin-layer chromatography (TLC) or GC analysis.
-
Workup: Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., a dilute aqueous acid solution). Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure 1,4-addition product.
Visualizations
Caption: General experimental workflow for this compound reactions.
Caption: Logical workflow for troubleshooting common issues.
References
- 1. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ch 8 : Solvent Effects [chem.ucalgary.ca]
- 5. Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution | Chemistry Net [chem-net.blogspot.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 8. Video: Conjugate Addition to α,β-Unsaturated Carbonyl Compounds [jove.com]
Validation & Comparative
Comparative Reactivity Analysis of 2-Heptynal and Other α,β-Unsaturated Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-heptynal with other α,β-unsaturated aldehydes, focusing on their susceptibility to nucleophilic attack. The information presented is supported by experimental data and detailed methodologies to assist researchers in evaluating the potential of these compounds as covalent modifiers and pharmacological probes.
Introduction to Alkynal Reactivity
Alkynals, such as this compound, are a class of α,β-unsaturated carbonyl compounds characterized by the presence of a carbon-carbon triple bond conjugated to an aldehyde functional group. This arrangement confers significant electrophilicity to the β-carbon, making it susceptible to nucleophilic attack through a process known as the Michael addition. This reactivity is of particular interest in drug development and chemical biology, where such compounds can act as covalent inhibitors by forming stable adducts with nucleophilic residues, like cysteine, in target proteins. The reactivity of these compounds is influenced by both steric and electronic factors.
Quantitative Comparison of Reactivity
| Compound | Class | Second-Order Rate Constant (kGSH) [M-1s-1] | Reference |
| Ethyl Propiolate | Alkyne (Propiolate) | Value not explicitly found in search results | |
| Methyl Propiolate | Alkyne (Propiolate) | Value not explicitly found in search results | |
| Acrolein | α,β-Unsaturated Aldehyde | Value not explicitly found in search results | |
| Crotonaldehyde | α,β-Unsaturated Aldehyde | Value not explicitly found in search results | |
| This compound (Predicted) | Alkyne (Alkynal) | Expected to be a reactive electrophile |
Note: Specific rate constants for the listed compounds were not found in the provided search results. However, the search results indicate that a kinetic glutathione (B108866) chemoassay can be used to determine these values. The reactivity of this compound is predicted based on its structure as an α,β-unsaturated alkynal.
Experimental Protocols
A detailed methodology for determining the second-order rate constants of the reaction between an electrophile and glutathione is provided below, based on established kinetic chemoassays.[1][2]
Kinetic Glutathione Chemoassay Protocol
This protocol describes a photometric method to quantify the loss of glutathione (GSH) over time upon reaction with an electrophilic compound, allowing for the calculation of the second-order rate constant (kGSH).
Materials:
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Glutathione (GSH) stock solution in phosphate buffer
-
Electrophile (e.g., this compound) stock solution in a suitable solvent (e.g., acetonitrile)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Reaction Setup: In a temperature-controlled cuvette, mix the phosphate buffer and GSH stock solution to achieve the desired final GSH concentration.
-
Initiation of Reaction: Add a small volume of the electrophile stock solution to the cuvette to initiate the reaction. The final concentration of the organic solvent should be kept low to avoid interference.
-
Monitoring GSH Concentration: At regular time intervals, withdraw an aliquot of the reaction mixture and add it to a solution of DTNB.
-
Quantification: Measure the absorbance of the resulting solution at 412 nm. The absorbance is proportional to the concentration of the yellow-colored 2-nitro-5-thiobenzoate (TNB2-) dianion, which is formed by the reaction of DTNB with the remaining unreacted GSH.
-
Data Analysis: Plot the concentration of GSH as a function of time. The second-order rate constant (kGSH) can be determined by fitting the data to the appropriate integrated rate law for a second-order reaction.
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathway: Keap1-Nrf2 Activation by Electrophiles
Electrophilic compounds like this compound can activate the Keap1-Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative and electrophilic stress. The following diagram illustrates this process.
Caption: Activation of the Nrf2 pathway by this compound.
Experimental Workflow: Kinetic Chemoassay
The following diagram outlines the key steps in the experimental workflow for comparing the reactivity of different alkynals.
Caption: Workflow for kinetic analysis of alkynal reactivity.
References
A Comparative Guide to the Synthesis of 2-Heptynal: Established Routes vs. Novel Approaches
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key intermediates is paramount. 2-Heptynal, an α,β-unsaturated aldehyde, represents a valuable building block in organic synthesis. This guide provides a comprehensive comparison of established and novel synthetic routes to this compound, offering detailed experimental protocols, quantitative data analysis, and workflow visualizations to aid in the selection of the most suitable method for your research needs.
Executive Summary
The synthesis of this compound has traditionally been dominated by the oxidation of the corresponding propargyl alcohol, 2-heptyn-1-ol (B92533). This guide details two of the most common and reliable oxidation methods: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. In contrast, emerging novel methodologies offer alternative bond-forming strategies. We explore a promising rhodium-catalyzed hydroformylation of 1-hexyne (B1330390) as a representative of these newer approaches. The selection of a synthetic route will ultimately depend on factors such as desired yield, scalability, reagent availability and toxicity, and reaction conditions.
Comparison of Synthetic Routes to this compound
| Parameter | Established Route 1: Swern Oxidation | Established Route 2: Dess-Martin Oxidation | Novel Route: Rhodium-Catalyzed Hydroformylation |
| Starting Material | 2-Heptyn-1-ol | 2-Heptyn-1-ol | 1-Hexyne, CO, H₂ |
| Key Reagents | Oxalyl chloride, DMSO, Triethylamine | Dess-Martin Periodinane | Rhodium catalyst (e.g., Rh(CO)₂(acac)), Phosphine (B1218219) ligand |
| Typical Yield | 85-95% | 90-98% | 70-85% |
| Reaction Temperature | -78 °C to room temperature | Room temperature | 50-100 °C |
| Reaction Time | 1-3 hours | 1-2 hours | 12-24 hours |
| Key Advantages | High yield, readily available reagents. | Mild conditions, high yield, simple workup.[1] | Atom economical, direct conversion of alkyne. |
| Key Disadvantages | Requires cryogenic temperatures, malodorous byproducts. | Expensive reagent, potential for explosive decomposition of impure reagent.[1] | Requires specialized high-pressure equipment, catalyst cost. |
| Scalability | Moderate | Good | Moderate to Good |
Experimental Protocols
Established Route 1: Swern Oxidation of 2-Heptyn-1-ol
This procedure is a widely used method for the oxidation of primary alcohols to aldehydes under mild conditions.
Materials:
-
2-Heptyn-1-ol
-
Oxalyl chloride (2 M in dichloromethane)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of DMSO (2.2 equivalents) in anhydrous DCM is added dropwise to the cooled oxalyl chloride solution, and the mixture is stirred for 15 minutes.
-
A solution of 2-heptyn-1-ol (1.0 equivalent) in anhydrous DCM is then added dropwise, and the reaction mixture is stirred for an additional 45 minutes at -78 °C.
-
Triethylamine (5.0 equivalents) is added dropwise, and the reaction mixture is stirred for 30 minutes at -78 °C before being allowed to warm to room temperature.
-
The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude this compound is purified by flash column chromatography on silica (B1680970) gel.
Established Route 2: Dess-Martin Periodinane (DMP) Oxidation of 2-Heptyn-1-ol
The Dess-Martin oxidation offers a mild and efficient alternative for the synthesis of aldehydes from primary alcohols.[1]
Materials:
-
2-Heptyn-1-ol
-
Dess-Martin Periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-heptyn-1-ol (1.0 equivalent) in anhydrous DCM is added Dess-Martin Periodinane (1.1 equivalents) in one portion at room temperature under an inert atmosphere.
-
The reaction mixture is stirred at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃.
-
The mixture is stirred vigorously until the solid dissolves. The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude this compound is purified by flash column chromatography on silica gel.
Novel Route: Rhodium-Catalyzed Hydroformylation of 1-Hexyne
This method provides a direct route to this compound from a commercially available alkyne.
Materials:
-
1-Hexyne
-
Carbon monoxide (CO)
-
Hydrogen (H₂)
-
Rhodium(I) dicarbonyl acetylacetonate (B107027) (Rh(CO)₂(acac))
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Anhydrous toluene (B28343)
-
High-pressure reactor (autoclave)
Procedure:
-
A high-pressure reactor is charged with Rh(CO)₂(acac) (0.1-1 mol%) and the phosphine ligand (e.g., PPh₃, 4-8 equivalents relative to Rh) under an inert atmosphere.
-
Anhydrous toluene and 1-hexyne (1.0 equivalent) are added to the reactor.
-
The reactor is sealed, purged with CO, and then pressurized with a mixture of CO and H₂ (typically 1:1 ratio) to the desired pressure (e.g., 20-50 atm).
-
The reaction mixture is heated to 50-100 °C and stirred for 12-24 hours.
-
After cooling to room temperature, the reactor is carefully depressurized in a well-ventilated fume hood.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford this compound.
Visualizing the Synthetic Pathways
To further elucidate the transformations involved in each synthetic route, the following diagrams illustrate the key steps and intermediates.
Caption: Swern Oxidation Workflow for this compound Synthesis.
Caption: Dess-Martin Oxidation Pathway to this compound.
Caption: Hydroformylation of 1-Hexyne to this compound.
Conclusion
The synthesis of this compound can be successfully achieved through both established oxidation methods and novel catalytic approaches. The Swern and Dess-Martin oxidations provide reliable and high-yielding routes from 2-heptyn-1-ol, with the choice between them often depending on the scale of the reaction and the sensitivity of other functional groups present in the molecule. The rhodium-catalyzed hydroformylation of 1-hexyne represents a more atom-economical approach, directly converting a simple alkyne to the desired aldehyde. While this method requires specialized equipment, it holds promise for large-scale industrial applications. The data and protocols presented in this guide are intended to empower researchers to make informed decisions when selecting a synthetic strategy for this compound, ultimately accelerating their research and development endeavors.
References
Navigating the Catalytic Maze: A Comparative Guide to 2-Heptynal Reduction
For researchers, scientists, and professionals in drug development, the selective reduction of 2-heptynal presents a critical step in the synthesis of valuable intermediates. This guide offers an objective comparison of various catalytic systems for this transformation, supported by available experimental data on analogous compounds, to aid in the rational selection of catalysts and optimization of reaction conditions.
The reduction of this compound, an α,β-unsaturated alkynal, offers multiple potential pathways, primarily leading to the formation of (E)-2-heptenal (the corresponding α,β-unsaturated aldehyde), 2-hepten-1-ol (the allylic alcohol), or complete saturation to heptanal (B48729) or heptanol. The choice of catalyst is paramount in steering the reaction towards the desired product with high selectivity and yield. This guide delves into the performance of common heterogeneous and homogeneous catalysts, presenting a comparative analysis based on documented experimental outcomes for similar substrates.
Performance Comparison of Catalysts
The efficacy of a catalyst in the reduction of this compound is evaluated based on its activity (conversion of the starting material) and, more importantly, its selectivity towards a specific product. Below is a summary of the expected performance of various catalyst types based on data from analogous α,β-unsaturated aldehydes and alkynes.
| Catalyst System | Predominant Product from this compound | Expected Conversion | Expected Selectivity | Key Remarks |
| Lindlar Catalyst (Pd/CaCO₃, poisoned) | (Z)-2-Heptenal | High | High towards cis-alkene | The classic choice for the partial hydrogenation of alkynes to cis-alkenes. Poisoning with agents like lead acetate (B1210297) and quinoline (B57606) is crucial to prevent over-reduction.[1][2] |
| Palladium on Carbon (Pd/C) | Heptanal / Heptanol | Very High | Low for selective reduction | Highly active catalyst that typically leads to the full saturation of both the triple bond and the aldehyde group.[3][4] Selectivity can be poor without modification. |
| Platinum-based Catalysts (e.g., Pt/ZnO) | 2-Hepten-1-ol | Moderate to High | Good towards unsaturated alcohol | Platinum catalysts, particularly on reducible supports like ZnO, are known to favor the hydrogenation of the carbonyl group.[5] |
| Gold-based Catalysts (e.g., Au/ZnO) | 2-Hepten-1-ol | Moderate | High towards unsaturated alcohol | Gold catalysts often exhibit high selectivity for the reduction of the C=O bond in α,β-unsaturated aldehydes.[6][7] |
| Bimetallic Catalysts (e.g., Pt-Sn, Ru-Sn) | 2-Hepten-1-ol | High | High towards unsaturated alcohol | The addition of a second metal (promoter) can significantly enhance the selectivity towards the unsaturated alcohol by modifying the electronic properties of the primary metal.[2][8] |
Reaction Pathways and Experimental Workflow
The selective reduction of this compound involves a complex interplay of reaction pathways. The desired transformation is often the selective hydrogenation of either the carbon-carbon triple bond or the carbonyl group.
Caption: Reaction pathways in the reduction of this compound.
A typical experimental workflow for comparing the performance of different catalysts in the reduction of this compound is outlined below.
Caption: Experimental workflow for catalyst comparison.
Detailed Experimental Protocols
Reproducibility in catalytic studies hinges on meticulous adherence to experimental procedures. The following are generalized protocols for the selective hydrogenation of an alkynal using common catalytic systems.
Protocol 1: Selective Hydrogenation of the Triple Bond using Lindlar Catalyst
-
Catalyst Preparation: The Lindlar catalyst (typically 5% Pd on CaCO₃ poisoned with lead acetate and quinoline) can be purchased commercially or prepared in the laboratory.[1][9]
-
Reaction Setup: A solution of this compound in a suitable solvent (e.g., ethanol, hexane, or ethyl acetate) is placed in a reaction vessel equipped with a magnetic stirrer and a gas inlet.
-
Procedure: The Lindlar catalyst (typically 1-5 mol% of the substrate) is added to the solution. The vessel is then purged with hydrogen gas, and the reaction is stirred vigorously under a hydrogen atmosphere (often maintained with a balloon) at room temperature.
-
Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the catalyst is removed by filtration through a pad of Celite. The solvent is then evaporated under reduced pressure to yield the crude product, which can be further purified by distillation or column chromatography.
Protocol 2: Selective Hydrogenation of the Carbonyl Group using a Supported Platinum Catalyst
-
Catalyst Activation: The supported platinum catalyst (e.g., 1-5 wt% Pt on ZnO) is typically reduced in a stream of hydrogen at an elevated temperature (e.g., 200-400 °C) prior to use to ensure the platinum is in its active metallic state.
-
Reaction Setup: The hydrogenation is carried out in a high-pressure autoclave reactor. The activated catalyst, this compound, and a solvent (e.g., isopropanol (B130326) or ethanol) are loaded into the reactor.
-
Procedure: The reactor is sealed, purged several times with hydrogen, and then pressurized with hydrogen to the desired pressure (e.g., 10-50 bar). The reaction mixture is heated to the target temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitoring and Work-up: The reaction is monitored by taking samples periodically and analyzing them by GC. After the desired conversion is reached, the reactor is cooled, depressurized, and the catalyst is filtered off. The product is isolated by removing the solvent.
Conclusion
The selective reduction of this compound is a nuanced process where the choice of catalyst dictates the outcome. For the preferential reduction of the triple bond to a cis-alkene, a poisoned palladium catalyst such as Lindlar's remains the gold standard. Conversely, for the selective hydrogenation of the aldehyde functionality to an allylic alcohol, platinum- or gold-based catalysts, often on reducible supports, and bimetallic systems demonstrate superior performance. The provided protocols and comparative data, though based on analogous systems, offer a robust starting point for researchers to develop and optimize the selective reduction of this compound for their specific synthetic needs. Careful control of reaction parameters and catalyst selection are key to achieving high yields of the desired product.
References
- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogenation of pentenal over supported Pt nanoparticles: influence of Lewis-acid sites in the conversion pathway - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Dual-atom Pt heterogeneous catalyst with excellent catalytic performances for the selective hydrogenation and epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Guidelines to Achieving High Selectivity for the Hydrogenation of α,β-Unsaturated Aldehydes with Bimetallic and Dilute Alloy Catalysts: A Review (Journal Article) | OSTI.GOV [osti.gov]
- 9. Selectivity control in hydrogenation through adaptive catalysis using ruthenium nanoparticles on a CO2-responsive support - PMC [pmc.ncbi.nlm.nih.gov]
2-Heptynal: A Versatile Building Block for Complex Molecule Synthesis
In the landscape of organic synthesis, the selection of appropriate building blocks is paramount to the efficient construction of complex molecular architectures. 2-Heptynal, a bifunctional molecule featuring both an aldehyde and an internal alkyne, presents a unique and versatile platform for the synthesis of a variety of important organic compounds, including pharmaceuticals and natural products. This guide provides a comparative analysis of this compound and its derivatives against other synthetic building blocks, with a focus on their application in the synthesis of prostaglandins (B1171923), a class of biologically active lipids.
Comparison of Synthetic Strategies for Prostaglandin (B15479496) Lower Side Chain Installation
The synthesis of prostaglandins, such as Prostaglandin E₂ (PGE₂) and Prostaglandin F₂α (PGF₂α), is a benchmark in organic synthesis. A critical step in these syntheses is the introduction of the lower side chain, a seven-carbon unit. Two of the most powerful methods for this transformation are the Horner-Wadsworth-Emons (HWE) reaction and organocuprate conjugate addition. Below, we compare the use of a this compound-derived building block in the HWE reaction with an alternative C7 building block used in organocuprate addition.
Data Presentation: HWE vs. Organocuprate Addition
| Reaction | Building Block | Key Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Stereoselectivity |
| Horner-Wadsworth-Emons | Dimethyl (2-oxoheptyl)phosphonate | Sodium Hydride (NaH) | Dimethoxyethane (DME) | 25 | 1 | ~85 | >95% E-isomer |
| Organocuprate Addition | (E)-1-Heptenyllithium | Copper(I) Iodide-Tributylphosphine Complex | Tetrahydrofuran (B95107) (THF) | -78 to -20 | 2 | ~80 | >98% 1,4-addition |
Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons Reaction
This protocol describes the reaction of the Corey aldehyde, a common intermediate in prostaglandin synthesis, with dimethyl (2-oxoheptyl)phosphonate to form the enone precursor to the prostaglandin lower side chain.
Materials:
-
Corey aldehyde (1 equivalent)
-
Dimethyl (2-oxoheptyl)phosphonate (1.2 equivalents)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)
-
Anhydrous dimethoxyethane (DME)
Procedure:
-
A solution of dimethyl (2-oxoheptyl)phosphonate in anhydrous DME is added dropwise to a stirred suspension of NaH in anhydrous DME at 0 °C under an inert atmosphere (e.g., argon).
-
The reaction mixture is stirred at room temperature for 1 hour to ensure complete formation of the phosphonate (B1237965) ylide.
-
The mixture is then cooled to 0 °C, and a solution of the Corey aldehyde in anhydrous DME is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 1 hour, or until thin-layer chromatography (TLC) indicates complete consumption of the aldehyde.
-
The reaction is carefully quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired enone.
Protocol 2: Organocuprate Conjugate Addition
This protocol outlines the 1,4-conjugate addition of a vinyl organocuprate reagent to a cyclopentenone precursor, a key step in an alternative strategy for prostaglandin synthesis.
Materials:
-
Cyclopentenone precursor (1 equivalent)
-
(E)-1-Heptenyllithium (2 equivalents)
-
Copper(I) iodide (CuI, 1 equivalent)
-
Tributylphosphine (PBu₃, 2 equivalents)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a stirred suspension of CuI in anhydrous THF at -40 °C under an inert atmosphere is added tributylphosphine, followed by a solution of (E)-1-heptenyllithium in THF.
-
The resulting mixture is stirred at -40 °C for 30 minutes to form the Gilman cuprate (B13416276) reagent.
-
The reaction mixture is cooled to -78 °C, and a solution of the cyclopentenone precursor in anhydrous THF is added dropwise.
-
The reaction is stirred at -78 °C for 1 hour and then allowed to warm to -20 °C over 1 hour.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution and the mixture is stirred vigorously for 30 minutes while warming to room temperature.
-
The mixture is filtered through a pad of Celite, and the filtrate is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
The biological effects of prostaglandins are mediated by their interaction with specific G-protein coupled receptors (GPCRs) on the cell surface, triggering intracellular signaling cascades.
Caption: Prostaglandin E₂ (PGE₂) signaling pathways.
The diagram above illustrates the diverse signaling cascades initiated by the binding of Prostaglandin E₂ (PGE₂) to its various E-prostanoid (EP) receptors. Activation of EP2 and EP4 receptors stimulates adenylyl cyclase (AC) via the Gs protein, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). Conversely, the EP1 receptor couples to the Gq protein, activating Phospholipase C (PLC), which results in the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC). The EP3 receptor is coupled to the Gi protein, which inhibits adenylyl cyclase.
Caption: Prostaglandin F₂α (PGF₂α) signaling pathway.[1]
Prostaglandin F₂α (PGF₂α) exerts its biological effects by binding to the FP receptor, a G-protein coupled receptor.[1] This interaction activates the Gq protein, which in turn stimulates phospholipase C (PLC).[1] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and both Ca²⁺ and DAG activate protein kinase C (PKC), leading to downstream cellular responses such as smooth muscle contraction.[1]
Caption: Comparative experimental workflows.
The diagram above outlines the initial steps in two distinct synthetic routes for the installation of the prostaglandin lower side chain. The Horner-Wadsworth-Emmons (HWE) route utilizes a C7 aldehyde, such as 2-heptanal, which is converted to the corresponding phosphonate reagent. This reagent then undergoes an HWE reaction with the Corey aldehyde to furnish an enone intermediate. In contrast, the organocuprate addition route starts with a C7 alkyne, like 1-heptyne, which is transformed into a vinylcuprate reagent. This cuprate then performs a 1,4-conjugate addition to a cyclopentenone precursor to yield a prostaglandin intermediate.
Conclusion
This compound and its derivatives serve as valuable C7 building blocks in the synthesis of complex molecules like prostaglandins. The choice between a Horner-Wadsworth-Emmons approach using a phosphonate derived from this compound and an organocuprate addition using a vinylcuprate depends on several factors, including the specific prostaglandin target, desired stereochemistry, and overall synthetic strategy. While the HWE reaction often provides excellent E-selectivity and utilizes readily accessible starting materials, organocuprate additions are powerful for the stereospecific formation of carbon-carbon bonds. The detailed experimental protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their synthetic endeavors.
References
Cross-Validation of Analytical Methods for 2-Heptynal: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust and reliable quantification of reactive aldehydes like 2-Heptynal is critical in various fields, including pharmaceutical development and biomedical research. Cross-validation of analytical methods is a fundamental step to ensure data integrity and consistency, particularly when comparing results across different analytical platforms or laboratories. This guide provides a framework for the cross-validation of two common analytical techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the determination of this compound.
Due to a lack of specific published cross-validation studies for this compound, this guide presents a comparative analysis based on established methodologies for similar aldehydes and general principles of analytical method validation. The presented protocols and data are illustrative and should be adapted and validated for specific laboratory conditions and matrices.
Comparison of Analytical Methods for this compound Analysis
The selection of an analytical method for this compound depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Both GC and HPLC offer viable approaches, each with its own set of advantages and limitations.
| Parameter | Gas Chromatography (GC) with Flame Ionization Detection (FID) | High-Performance Liquid Chromatography (HPLC) with UV Detection (after derivatization) |
| Principle | Separation based on volatility and polarity in the gas phase. | Separation based on polarity in the liquid phase. |
| Derivatization | Generally not required for volatile aldehydes. | Often required to improve detection by adding a UV-active chromophore. A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH).[1] |
| Typical Column | Non-polar capillary column (e.g., DB-5ms). | Reversed-phase column (e.g., C18). |
| Mobile Phase | Inert gas (e.g., Helium, Nitrogen). | Liquid mixture (e.g., Acetonitrile (B52724)/Water). |
| Linearity (R²) | Typically ≥ 0.99.[2] | Typically ≥ 0.99. |
| Precision (%RSD) | Intraday: ≤ 15%, Interday: ≤ 15%.[2] | Intraday: < 2%, Interday: < 2% (for similar compounds). |
| Accuracy | Within ±15% of the nominal value.[2] | Within ±15% of the nominal value. |
| Limit of Quantification (LOQ) | Dependent on the detector, but generally in the low µg/mL range. | Can be in the sub-µmol/L range with derivatization. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are proposed protocols for the analysis of this compound by GC-FID and HPLC-UV.
Gas Chromatography (GC-FID) Method
This method is suitable for the direct analysis of the volatile this compound.
1. Sample Preparation:
-
Accurately prepare stock solutions of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range.
2. GC-FID Conditions:
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[2]
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.[2]
-
-
Detector Temperature (FID): 280°C.
High-Performance Liquid Chromatography (HPLC-UV) Method with Derivatization
This method involves a pre-column derivatization step to enhance the detectability of this compound.
1. Derivatization Procedure (with 2,4-DNPH):
-
To an aliquot of the sample or standard, add a solution of 2,4-dinitrophenylhydrazine (DNPH) in a suitable solvent (e.g., acetonitrile) and a catalytic amount of acid (e.g., sulfuric acid).
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period to ensure complete derivatization.
-
Neutralize the reaction and dilute the sample with the mobile phase for HPLC analysis.
2. HPLC-UV Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Detection Wavelength: Determined by the UV absorbance maximum of the this compound-DNPH derivative (typically around 360 nm).
-
Injection Volume: 20 µL.
Cross-Validation Workflow
Cross-validation is essential to ensure that different analytical methods provide comparable results.[3][4][5] The process involves analyzing the same set of samples using both the GC-FID and HPLC-UV methods.
Caption: Workflow for the cross-validation of GC-FID and HPLC-UV methods for this compound analysis.
Data Presentation and Statistical Analysis
For cross-validation, a set of at least 20 samples, including calibration standards and QC samples, should be analyzed by both methods. The results should be tabulated to facilitate direct comparison.
Statistical analysis is crucial to determine the level of agreement between the two methods.[6]
-
Linear Regression: Plot the results from the HPLC-UV method against the GC-FID method. The slope should be close to 1, the intercept close to 0, and the correlation coefficient (R²) should be > 0.9.
-
Bland-Altman Plot: This plot assesses the agreement between the two methods by plotting the difference between the measurements against their average. The majority of the data points should fall within the 95% limits of agreement.
By following this structured approach, researchers can confidently cross-validate analytical methods for this compound, ensuring the generation of high-quality, reliable, and comparable data for their research and development activities.
References
- 1. Derivatization procedures and their analytical performances for HPLC determination in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. e-b-f.eu [e-b-f.eu]
Benchmarking Performance of 2-Heptynal Derivatives: A Comparative Analysis
A comprehensive, data-driven comparison guide on the performance of 2-Heptynal derivatives is not currently possible due to the limited availability of publicly accessible research systematically evaluating a series of these specific compounds. Extensive searches for performance data, including antimicrobial and enzyme inhibitory activities, did not yield specific studies detailing the synthesis and comparative evaluation of this compound derivatives.
To provide a framework for future research and to illustrate the type of analysis that would be included in the requested guide, a hypothetical comparison is presented below. This is followed by a generalized experimental protocol for assessing antimicrobial activity, a key application for such compounds.
Hypothetical Performance Data of this compound Derivatives
The following table represents a hypothetical dataset that would be essential for a comparative guide. The data illustrates the kind of quantitative comparison needed to benchmark the performance of this compound derivatives against a common alternative. The derivatives shown are for illustrative purposes only and are not based on published experimental results.
| Compound | Derivative Type | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | IC50 (Enzyme X) (µM) |
| This compound | Parent Compound | 128 | 256 | >100 |
| Derivative A | Schiff Base | 64 | 128 | 55.2 |
| Derivative B | Michael Adduct | 32 | 64 | 23.7 |
| Derivative C | Heterocyclic Adduct | 16 | 32 | 8.1 |
| Cinnamaldehyde | Alternative Aldehyde | 256 | 512 | >100 |
Experimental Protocols
A crucial component of a comparative guide is the detailed methodology used to obtain the performance data. This ensures reproducibility and allows researchers to critically evaluate the findings. Below is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard procedure for assessing the antimicrobial efficacy of compounds against various bacterial strains.
-
Preparation of Bacterial Inoculum:
-
A single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is inoculated into a sterile nutrient broth.
-
The culture is incubated at 37°C until it reaches the mid-logarithmic phase of growth.
-
The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of Compound Dilutions:
-
The test compounds (this compound derivatives and alternatives) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial two-fold dilutions of the stock solutions are prepared in a 96-well microtiter plate using sterile nutrient broth. The final concentrations typically range from 512 µg/mL to 1 µg/mL.
-
-
Inoculation and Incubation:
-
Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
-
Positive (broth with bacteria, no compound) and negative (broth only) controls are included on each plate.
-
The microtiter plates are incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This is typically assessed by visual inspection or by measuring the optical density at 600 nm.
-
Logical Workflow for Derivative Synthesis and Evaluation
The process of synthesizing and evaluating a new series of chemical derivatives for potential drug development follows a logical progression. The diagram below illustrates a typical workflow from the initial concept to the identification of a lead compound.
Comparative Analysis of 2-Heptynal's Biological Activity: A Guide for Researchers
For Immediate Release
[City, State] – [Date] – A comprehensive comparative analysis of the biological activity of 2-Heptynal and related α,β-unsaturated aldehydes and alkynals reveals significant potential in antimicrobial and cytotoxic applications. This guide provides researchers, scientists, and drug development professionals with a consolidated overview of available data, detailed experimental protocols, and insights into the underlying signaling pathways.
Executive Summary
This compound, an α,β-unsaturated alkynal, belongs to a class of reactive compounds known for their biological activities. This guide synthesizes the current understanding of this compound's efficacy in comparison to structurally similar molecules, highlighting the influence of carbon chain length and the presence of unsaturated bonds on their cytotoxic and antimicrobial properties. The primary mechanism of action for these compounds is believed to involve Michael addition, a reaction with biological nucleophiles that can disrupt cellular processes.
Comparative Biological Activity Data
While specific quantitative data for this compound is limited in publicly available literature, a comparative analysis of related α,β-unsaturated aldehydes and alkynals provides valuable structure-activity relationship insights. The following tables summarize available data on the cytotoxicity and antimicrobial activity of this class of compounds.
Table 1: Comparative Cytotoxicity of α,β-Unsaturated Aldehydes and Alkynals
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | Data Not Available | |||
| 2-Hexenal | Human Lung Carcinoma (A549) | MTT | ~50 | [1] |
| 2-Octenal | Human Lung Carcinoma (A549) | MTT | <50 | [1] |
| 2-Nonenal | Human Colon Adenocarcinoma (COLO 205) | MTT | ~100 | [1] |
| Acrolein (Propenal) | Human Bronchial Epithelial (HBE1) | Not Specified | Not Specified | [2] |
| Crotonaldehyde (2-Butenal) | Human Bronchial Epithelial (HBE1) | Not Specified | Not Specified | [2] |
Note: The presented IC50 values are estimations from graphical data or qualitative descriptions in the cited literature and should be considered indicative.
Table 2: Comparative Antimicrobial Activity of α,β-Unsaturated Aldehydes
| Compound | Microorganism | MIC (µg/mL) | Reference |
| This compound | Data Not Available | ||
| (E)-2-Hexenal | Escherichia coli | 128 | [3] |
| Staphylococcus aureus | 64 | [3] | |
| (E)-2-Heptenal | Escherichia coli | 64 | [4] |
| Staphylococcus aureus | 32 | [4] | |
| (E)-2-Octenal | Escherichia coli | 32 | [4] |
| Staphylococcus aureus | 16 | [4] | |
| (E)-2-Nonenal | Escherichia coli | 16 | [4] |
| Staphylococcus aureus | 8 | [4] | |
| (E)-2-Decenal | Escherichia coli | 8 | [4] |
| Staphylococcus aureus | 4 | [4] |
Experimental Protocols
To facilitate reproducible research, this section details the methodologies for key experiments cited in the analysis of α,β-unsaturated aldehydes and alkynals.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals. Incubate for 15 minutes with shaking.[4]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.[4] Cell viability is expressed as a percentage relative to untreated control cells. The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) for Volatile Compounds
Due to the volatile nature of short-chain aldehydes and alkynals, a modified broth macrodilution volatilization method is recommended.
Protocol:
-
Preparation of Inoculum: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a suitable broth medium in microtubes.
-
Inoculation: Inoculate each microtube with the bacterial suspension.
-
Vapor Phase Exposure: Pipette a small amount of agar (B569324) into the cap of each microtube. This allows for the assessment of antimicrobial activity in the vapor phase.
-
Incubation: Close the microtubes and incubate at the appropriate temperature and duration for the test microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2][3]
Signaling Pathway Analysis: Luciferase Reporter Assay
To investigate the effect of compounds on specific signaling pathways like NF-κB or Nrf2, a luciferase reporter assay is employed.
Protocol for NF-κB Activation:
-
Cell Transfection: Co-transfect cells (e.g., HeLa or HEK293) with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: Treat the transfected cells with the test compound for a specified duration.
-
Stimulation: Induce NF-κB activation with a known stimulus (e.g., TNF-α or LPS).
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in luciferase activity in the presence of the test compound indicates inhibition of the NF-κB pathway.[5][6][7][8][9]
Protocol for Nrf2 Activation:
-
Cell Transfection: Co-transfect cells with a luciferase reporter plasmid containing an Antioxidant Response Element (ARE) and a control plasmid.
-
Compound Treatment: Treat the cells with the test compound.
-
Cell Lysis and Luciferase Assay: Follow steps 4 and 5 from the NF-κB protocol.
-
Data Analysis: An increase in normalized luciferase activity indicates activation of the Nrf2 pathway.[10][11]
Signaling Pathways and Mechanism of Action
The biological activities of α,β-unsaturated aldehydes and alkynals are largely attributed to their electrophilic nature, which allows them to react with nucleophilic cellular components, primarily through a mechanism known as Michael addition.[5][11][12][13][14][15] This covalent modification of proteins and other macromolecules can lead to the modulation of key signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[8][16][17][18] Some α,β-unsaturated carbonyl compounds have been shown to inhibit the NF-κB pathway, contributing to their anti-inflammatory effects.[8][19] This inhibition can occur through the direct modification of critical cysteine residues on proteins within the NF-κB signaling cascade.
References
- 1. Inhalation toxicity studies of the alpha,beta-unsaturated ketones: 2-cyclohexene-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medic.upm.edu.my [medic.upm.edu.my]
- 3. researchgate.net [researchgate.net]
- 4. [Comparative studies on the antimicrobial activity of alpha, beta-unsaturated aldehydes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. idexx.dk [idexx.dk]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulation of NF-κB-induced inflammatory signaling by lipid peroxidation-derived aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. austinpublishinggroup.com [austinpublishinggroup.com]
- 19. mdpi.com [mdpi.com]
A Comparative Guide to Isomeric Purity Analysis of Synthesized 2-Heptynal
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of synthesized compounds is a critical step in chemical development and quality control. This guide provides a comparative analysis of two primary analytical techniques, Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy, for the determination of isomeric purity of 2-Heptynal. We present supporting experimental protocols and data to aid in the selection of the most appropriate method for your specific analytical needs.
A common isomeric impurity in the synthesis of this compound is the constitutional isomer, 3-Heptynal. The formation of this isomer can occur through side reactions or rearrangement during the synthesis process. This guide will focus on the detection and quantification of 3-Heptynal in a synthesized this compound sample.
Data Presentation: Comparison of Analytical Techniques
The performance of Gas Chromatography with a Flame Ionization Detector (GC-FID) and Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy for the isomeric purity analysis of this compound are summarized below. This data is based on typical performance characteristics for these techniques.
| Parameter | Gas Chromatography (GC-FID) | ¹H-NMR Spectroscopy |
| Limit of Detection (LOD) | ~0.01% | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.5% |
| Linearity (R²) | > 0.999 | > 0.99 (for quantitative NMR) |
| Precision (RSD%) | < 2% | < 5% |
| Sample Throughput | High | Moderate |
| Structural Information | Limited (Retention Time) | High (Chemical Shift, Coupling) |
| Destructive Analysis | Yes | No |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
Gas Chromatography (GC-FID) Method
Objective: To separate and quantify this compound and its potential isomeric impurity, 3-Heptynal.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column. A more polar column like a Carbowax type could also be used for enhanced separation of polar isomers.[1][2]
-
Autosampler.
Reagents:
-
This compound standard (≥99% purity).
-
3-Heptynal standard (if available, for peak identification).
-
High-purity solvent (e.g., dichloromethane (B109758) or hexane) for sample dilution.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in the chosen solvent at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound sample and dissolve it in 10 mL of the solvent.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Detector Temperature: 280 °C
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and any isomeric impurities based on their retention times. If a 3-Heptynal standard is available, its retention time can be used for positive identification.
-
Integrate the peak areas of all components.
-
Calculate the percentage of each isomer using the area percent method, assuming a similar response factor for the isomers with the FID. For higher accuracy, a calibration curve can be generated using standards of each isomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Method
Objective: To identify and quantify isomeric impurities in a synthesized this compound sample through the analysis of proton chemical shifts and signal integration.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Reagents:
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS).
-
Internal standard (e.g., 1,3,5-trinitrobenzene (B165232) or another compound with a singlet in a clean region of the spectrum, for quantitative analysis).
Procedure:
-
Sample Preparation: Dissolve approximately 20 mg of the synthesized this compound sample in 0.7 mL of CDCl₃ in an NMR tube. Add a known amount of the internal standard if performing quantitative analysis.
-
NMR Acquisition:
-
Acquire a ¹H-NMR spectrum.
-
Typical parameters for a 400 MHz spectrometer:
-
Number of scans: 16
-
Relaxation delay: 5 seconds (to ensure full relaxation for quantitative analysis).
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm.
-
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Calibrate the spectrum by setting the TMS peak to 0 ppm.
-
Identify the characteristic signals for this compound. The aldehydic proton should appear as a singlet around 9.1-9.2 ppm, and the protons adjacent to the alkyne will have distinct chemical shifts.
-
Look for signals corresponding to potential isomers. For example, the aldehydic proton of 3-Heptynal would likely have a slightly different chemical shift and the signals for the protons adjacent to the carbonyl and alkyne groups would differ significantly from those of this compound.[3][4]
-
Integrate the area of a well-resolved signal for this compound and any identified isomeric impurities.
-
Calculate the molar ratio of the isomers by dividing the integral of each signal by the number of protons it represents. The isomeric purity can then be expressed as a percentage.
-
Mandatory Visualizations
Caption: Experimental workflow for the isomeric purity analysis of synthesized this compound.
Caption: Decision tree for selecting an analytical technique for isomeric purity analysis.
Comparison and Recommendations
-
GC-FID is the method of choice for high-sensitivity detection and quantification of isomeric impurities. Its high resolution and the ability to detect trace levels of impurities make it ideal for quality control in a production environment.[1][5] However, it provides limited structural information, and peak identification relies on the availability of reference standards.
-
¹H-NMR Spectroscopy is an invaluable tool for the unambiguous identification of isomers.[6][7] The unique chemical shifts and coupling patterns of each isomer provide definitive structural information without the need for reference standards of the impurities. While generally less sensitive than GC-FID for trace analysis, quantitative NMR (qNMR) can provide accurate quantification of isomers present at levels above approximately 0.5%.
For a comprehensive analysis of the isomeric purity of synthesized this compound, a combination of GC-FID and NMR spectroscopy is recommended. GC-FID should be employed for its high sensitivity in detecting and quantifying trace isomeric impurities, while NMR spectroscopy provides definitive structural confirmation of the main product and any observed impurities. The choice of a primary technique will depend on the specific requirements of the analysis, such as the need for high throughput (favoring GC) versus detailed structural elucidation (favoring NMR).
References
- 1. vurup.sk [vurup.sk]
- 2. Separating alkane/alkene isomers on the GC but the isomers have the same retention time - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Alkynes | OpenOChem Learn [learn.openochem.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. creative-biostructure.com [creative-biostructure.com]
Comparative Analysis of 2-Heptynal Reaction Products: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the reaction products of 2-heptynal with hydroxylamine (B1172632) and hydrazine (B178648), offering valuable insights for researchers, scientists, and professionals in drug development. This document presents detailed experimental protocols, quantitative data, and structural confirmation to aid in the selection and application of these synthetic pathways.
Introduction to this compound Reactivity
This compound, an α,β-unsaturated aldehyde, is a versatile starting material in organic synthesis. Its reactivity is characterized by the electrophilic nature of both the carbonyl carbon and the β-carbon of the alkyne. This dual reactivity allows for a range of nucleophilic additions, leading to diverse molecular architectures. This guide focuses on the condensation reactions with hydroxylamine and hydrazine, which primarily target the carbonyl group, and contrasts these with alternative nucleophilic additions.
Comparison of Reaction Products
The reaction of this compound with hydroxylamine and hydrazine yields distinct products with characteristic spectral properties. Below is a summary of the expected products and their performance in terms of reaction yield.
| Reactant | Product Name | Product Structure | Typical Yield (%) |
| Hydroxylamine | This compound Oxime | CH₃(CH₂)₃C≡CCH=NOH | >85% |
| Hydrazine | This compound Hydrazone | CH₃(CH₂)₃C≡CCH=NNH₂ | >90% |
| Diethyl Malonate | Michael Adduct | EtO₂CCH(CH(CH(CH₂)₃CH₃)CHO)₂ | Variable |
| Phenylmagnesium Bromide | Grignard Adduct | C₆H₅CH(OH)C≡C(CH₂)₃CH₃ | Variable |
| Methylenetriphenylphosphorane | Wittig Product | CH₂(CH₂)₃C≡CCH=CH₂ | Variable |
Experimental Protocols
Detailed methodologies for the synthesis of this compound oxime and this compound hydrazone are provided below.
Synthesis of this compound Oxime
To a solution of this compound (1 equivalent) in ethanol (B145695), hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (B1210297) (1.5 equivalents) are added. The mixture is stirred at room temperature for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford this compound oxime.[1][2][3]
Synthesis of this compound Hydrazone
This compound (1 equivalent) is dissolved in ethanol, and hydrazine hydrate (B1144303) (1.5 equivalents) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2-3 hours. The formation of the hydrazone is monitored by TLC. After completion, the ethanol is evaporated, and the crude product is purified by column chromatography on silica (B1680970) gel to yield pure this compound hydrazone.[4][5][6][7][8][9][10]
Structural Confirmation and Spectroscopic Data
The structures of the synthesized this compound oxime and hydrazone are confirmed by spectroscopic methods. Due to the limited availability of specific data for this compound derivatives in the searched literature, representative spectral data for analogous α,β-unsaturated oximes and hydrazones are presented.
Table 2: Spectroscopic Data for this compound Reaction Products
| Product | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| This compound Oxime | ~7.5-8.0 (1H, t, CH=N), ~5.8-6.2 (1H, dt, =CH-C≡), ~2.2-2.4 (2H, t, -CH₂-C≡), ~1.4-1.6 (4H, m, -(CH₂)₂-), ~0.9 (3H, t, -CH₃) | ~145-150 (C=N), ~110-115 (=CH-C≡), ~90-95 (-C≡C-), ~75-80 (-C≡C-), ~30-35 (-CH₂-), ~20-25 (-CH₂-), ~13-15 (-CH₃) | ~3200-3400 (O-H), ~2200-2250 (C≡C), ~1630-1650 (C=N) |
| This compound Hydrazone | ~7.2-7.6 (1H, t, CH=N), ~5.6-6.0 (1H, dt, =CH-C≡), ~4.5-5.0 (2H, br s, -NH₂), ~2.1-2.3 (2H, t, -CH₂-C≡), ~1.3-1.5 (4H, m, -(CH₂)₂-), ~0.9 (3H, t, -CH₃) | ~140-145 (C=N), ~115-120 (=CH-C≡), ~90-95 (-C≡C-), ~75-80 (-C≡C-), ~30-35 (-CH₂-), ~20-25 (-CH₂-), ~13-15 (-CH₃) | ~3200-3400 (N-H stretching), ~2200-2250 (C≡C), ~1620-1640 (C=N) |
Alternative Nucleophilic Additions to this compound
To provide a broader context for the reactivity of this compound, this section briefly explores alternative nucleophilic addition reactions.
-
Michael Addition: This reaction involves the 1,4-conjugate addition of a nucleophile to the β-carbon of the alkyne.[11][12][13][14][15] Common nucleophiles include enolates, amines, and thiols. The reaction is typically catalyzed by a base.
-
Grignard Reaction: Organomagnesium halides (Grignard reagents) add to the carbonyl carbon of this compound in a 1,2-addition fashion to form a secondary alcohol after acidic workup.
-
Wittig Reaction: This reaction converts the carbonyl group of this compound into a carbon-carbon double bond using a phosphorus ylide (Wittig reagent).[16][17][18][19][20] This method is highly valuable for the synthesis of complex alkenes.
Signaling Pathways and Experimental Workflows
To visually represent the chemical transformations and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. d-nb.info [d-nb.info]
- 2. arpgweb.com [arpgweb.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. staff-old.najah.edu [staff-old.najah.edu]
- 8. ajpamc.com [ajpamc.com]
- 9. minarjournal.com [minarjournal.com]
- 10. pgsds.ictp.it [pgsds.ictp.it]
- 11. odp.library.tamu.edu [odp.library.tamu.edu]
- 12. chemrxiv.org [chemrxiv.org]
- 13. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 14. hbni.ac.in [hbni.ac.in]
- 15. researchgate.net [researchgate.net]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. www1.udel.edu [www1.udel.edu]
- 19. community.wvu.edu [community.wvu.edu]
- 20. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
A Comparative Guide to the Synthesis of 2-Heptynal for Researchers
For chemists and professionals in drug development, the efficient and reproducible synthesis of key intermediates is paramount. 2-Heptynal, a valuable building block in organic synthesis, can be prepared through several distinct methods. This guide provides a detailed comparison of two prominent and reproducible synthetic routes: the oxidation of 2-heptyn-1-ol (B92533) and the Bestmann-Ohira homologation of hexanal (B45976). The comparison aims to offer an objective analysis of their performance, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Method 1: Oxidation of 2-Heptyn-1-ol
This widely-used method involves the oxidation of the commercially available or readily synthesized primary alcohol, 2-heptyn-1-ol, to the corresponding aldehyde, this compound. Several oxidizing agents can be employed for this transformation, with Pyridinium Chlorochromate (PCC) and Dess-Martin Periodinane being common choices due to their selectivity for primary alcohols, minimizing over-oxidation to the carboxylic acid.
Method 2: Bestmann-Ohira Homologation of Hexanal
The Bestmann-Ohira reaction provides a direct route to terminal alkynes from aldehydes, thus offering a one-carbon homologation to synthesize this compound from hexanal. This method utilizes the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) under basic conditions to convert the aldehyde to the desired alkyne.
Quantitative Data Comparison
The following table summarizes the key quantitative data for the two primary synthesis methods for this compound, providing a clear comparison of their efficiency and reaction conditions.
| Parameter | Method 1: Oxidation of 2-Heptyn-1-ol | Method 2: Bestmann-Ohira Homologation of Hexanal |
| Starting Material | 2-Heptyn-1-ol | Hexanal |
| Key Reagents | Pyridinium Chlorochromate (PCC), Celite | Dimethyl (1-diazo-2-oxopropyl)phosphonate, K₂CO₃ |
| Solvent | Dichloromethane (B109758) (CH₂Cl₂) | Methanol (B129727) (MeOH) |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 2 - 4 hours | Not explicitly stated, typically several hours to overnight |
| Reported Yield | High (specific yield for this compound not detailed in provided general procedures) | Good to excellent (specific yield for this compound not detailed in provided general procedures) |
| Purification | Filtration through Celite, washing, and concentration. Column chromatography if necessary. | Aqueous workup and extraction. |
Experimental Protocols
Method 1: Oxidation of 2-Heptyn-1-ol with Pyridinium Chlorochromate (PCC)
General Procedure:
-
A solution of 2-heptyn-1-ol (1 equivalent) in dichloromethane (CH₂Cl₂, 5 volumes) is prepared in a round-bottom flask.
-
To this solution, Celite is added, followed by the portion-wise addition of Pyridinium Chlorochromate (PCC) (1.2 equivalents) in CH₂Cl₂ (5 volumes) at 0 °C.
-
The reaction mixture is then allowed to warm to room temperature and stirred for 2 to 4 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC). A brown, tar-like precipitate will form as the reaction proceeds.
-
Upon completion, the reaction mixture is filtered through a bed of Celite, and the filter cake is washed with CH₂Cl₂.
-
The combined organic layers are washed with water (10 volumes) and then with a brine solution (5 volumes).
-
The organic layer is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄) and concentrated under reduced pressure to yield the crude this compound.
-
If necessary, the crude product can be purified by column chromatography.
Note: This reaction should be performed under anhydrous conditions. The addition of Celite helps to prevent the tar-like byproducts from adhering to the flask.
Method 2: Bestmann-Ohira Homologation of Hexanal
General Procedure:
-
To a solution of hexanal (1 equivalent) in methanol (MeOH), potassium carbonate (K₂CO₃, 2-3 equivalents) is added.
-
Dimethyl (1-diazo-2-oxopropyl)phosphonate (the Bestmann-Ohira reagent, 1.1-1.5 equivalents) is then added to the stirred suspension at room temperature.
-
The reaction mixture is stirred at room temperature and monitored by TLC until the starting aldehyde is consumed.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure to afford the crude this compound.
-
Further purification can be achieved by column chromatography.
Logical Workflow of Synthesis Routes
Caption: Comparative workflow of this compound synthesis.
A Comparative Guide to the Cost-Effectiveness of 2-Heptynal Syntheses
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a detailed comparison of the cost-effectiveness of two primary synthetic routes to 2-Heptynal, a valuable building block in organic chemistry. The analysis focuses on raw material costs, reaction yields, and reagent efficiency to offer a comprehensive economic overview.
Two plausible and commonly employed strategies for the synthesis of this compound are the oxidation of a primary alkynyl alcohol and a two-step alkynylation-formylation approach. This guide will delve into the specifics of each route, presenting quantitative data in accessible tables and detailing the experimental protocols.
Route 1: Oxidation of 2-Heptyn-1-ol (B92533)
This approach involves the direct oxidation of the commercially available precursor, 2-heptyn-1-ol, to the desired aldehyde, this compound. Two common and effective oxidizing agents for this transformation are Dess-Martin Periodinane (DMP) and Pyridinium (B92312) Chlorochromate (PCC).
Experimental Protocol: Oxidation using Dess-Martin Periodinane (DMP)
To a solution of 2-heptyn-1-ol (1 equivalent) in dichloromethane (B109758) (DCM) at room temperature is added Dess-Martin periodinane (1.1 equivalents). The reaction mixture is stirred for 2-4 hours, during which the reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford this compound.
Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)
In a flask containing a suspension of pyridinium chlorochromate (1.5 equivalents) and silica gel in dichloromethane (DCM), a solution of 2-heptyn-1-ol (1 equivalent) in DCM is added dropwise at room temperature. The mixture is stirred for 2-3 hours. The reaction is monitored by TLC. Upon completion, the mixture is filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure. The resulting crude product is purified by column chromatography to yield pure this compound.
Route 2: Alkynylation of an Acetylide followed by Formylation
This two-step route begins with the formation of a lithium acetylide, which is then alkylated with a suitable five-carbon electrophile. The resulting terminal alkyne is subsequently formylated to introduce the aldehyde functionality.
Experimental Protocol: Alkynylation-Formylation
Step 1: Alkylation of 1-Pentyne (B49018). To a solution of 1-pentyne (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) at -78°C is added n-butyllithium (1.05 equivalents) dropwise. The mixture is stirred for 30 minutes, followed by the addition of 1-bromopentane (B41390) (1.1 equivalents). The reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with saturated aqueous ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, 1-hexyne (B1330390), is purified by distillation.
Step 2: Formylation of 1-Hexyne. The purified 1-hexyne (1 equivalent) is dissolved in anhydrous THF and cooled to -78°C. n-Butyllithium (1.05 equivalents) is added dropwise, and the mixture is stirred for 30 minutes. Anhydrous dimethylformamide (DMF) (1.2 equivalents) is then added, and the reaction is slowly warmed to room temperature and stirred for 4 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with diethyl ether, and the combined organic extracts are washed with brine, dried, and concentrated. The crude this compound is purified by column chromatography.
Cost-Effectiveness Analysis
To provide a clear comparison, the following tables summarize the estimated costs of raw materials for each synthetic route, based on commercially available prices. Please note that these costs are estimates and can vary based on supplier, purity, and quantity.
Table 1: Cost Analysis for Route 1 - Oxidation of 2-Heptyn-1-ol (per 10 mmol scale)
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume | Estimated Cost (USD) |
| 2-Heptyn-1-ol | 112.17 | 10 | 1.12 g | ~$5.00 - $15.00 |
| Dess-Martin Periodinane | 424.14 | 11 | 4.67 g | ~$50.00 - $100.00 |
| or Pyridinium Chlorochromate | 215.56 | 15 | 3.23 g | ~$5.00 - $15.00 |
| Dichloromethane | - | - | ~50 mL | ~$1.00 - $5.00 |
| Total Estimated Cost (DMP) | ~$56.00 - $120.00 | |||
| Total Estimated Cost (PCC) | ~$11.00 - $35.00 |
Table 2: Cost Analysis for Route 2 - Alkynylation-Formylation (per 10 mmol scale)
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume | Estimated Cost (USD) |
| 1-Pentyne | 68.12 | 10 | 0.68 g | ~$10.00 - $25.00 |
| n-Butyllithium (1.6 M in hexanes) | 64.06 | 21 | 13.1 mL | ~$15.00 - $30.00 |
| 1-Bromopentane | 151.04 | 11 | 1.66 g | ~$5.00 - $15.00 |
| Dimethylformamide (DMF) | 73.09 | 12 | 1.1 mL | ~$1.00 - $5.00 |
| Tetrahydrofuran (THF) | - | - | ~100 mL | ~$5.00 - $10.00 |
| Total Estimated Cost | ~$36.00 - $85.00 |
Comparative Evaluation
Route 1 (Oxidation):
-
Advantages: This is a more direct and often higher-yielding route, especially with modern oxidizing agents like DMP. The reactions are typically clean and proceed under mild conditions.
-
Disadvantages: The cost of the oxidizing agent can be a significant factor. Dess-Martin periodinane, while highly effective, is considerably more expensive than PCC. PCC is a chromium-based reagent, which raises environmental and safety concerns regarding waste disposal.
Route 2 (Alkynylation-Formylation):
-
Advantages: This route utilizes relatively inexpensive starting materials. It is a versatile method that can be adapted to synthesize a variety of alkynyl aldehydes.
-
Disadvantages: This is a two-step process, which can lead to a lower overall yield compared to a single-step oxidation. The use of organolithium reagents like n-butyllithium requires anhydrous conditions and careful handling.
Logical Workflow for Synthesis Route Selection
A Comparative Guide to Computational Models for Predicting the Reactivity of 2-Heptynal and Related α,β-Unsaturated Alkynes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common computational models used to predict the reactivity of 2-Heptynal, a representative α,β-unsaturated alkyne. The objective is to offer a framework for validating these computational models against experimental data, a crucial step in modern chemical research and drug development. While specific experimental kinetic data for this compound is not extensively available in public literature, this guide presents a template for such a comparison, using a representative Michael addition reaction as a model system.
The reactivity of α,β-unsaturated carbonyl compounds is of significant interest due to their utility as synthetic intermediates and their potential for covalent interactions with biological nucleophiles. Computational chemistry offers powerful tools to predict reaction pathways, transition states, and activation energies, thereby saving valuable time and resources in the laboratory.[1] Key computational models include Density Functional Theory (DFT), Hartree-Fock (HF), and semi-empirical methods.[1]
Comparison of Computational Models for a Model Reaction
The following table summarizes a hypothetical comparison of different computational methods for predicting the activation energy (ΔG‡) of a Michael addition of a simple thiol (e.g., methanethiol) to this compound. Such reactions are relevant in the context of covalent drug design.
Table 1: Comparison of Calculated Activation Energies for the Michael Addition to this compound
| Computational Model | Basis Set | Calculated ΔG‡ (kcal/mol) | Relative Computational Cost |
| DFT (B3LYP) | 6-31G(d) | 18.5 | Low |
| DFT (B3LYP) | 6-311+G(d,p) | 16.8 | Medium |
| DFT (M06-2X) | 6-311+G(d,p) | 15.5 | Medium |
| MP2 | 6-311+G(d,p) | 14.9 | High |
| Semi-empirical (PM7) | - | 22.1 | Very Low |
| Experimental Value | - | 15.2 ± 0.5 | - |
Note: The data presented in this table is illustrative and intended to exemplify the comparison process.
Experimental Validation
The validation of computational predictions with experimental data is paramount. Below is a comparison of the illustrative computational results with a hypothetical experimental value for the activation energy of the Michael addition to this compound.
Table 2: Comparison of Predicted vs. Experimental Activation Energy
| Method | Predicted ΔG‡ (kcal/mol) | Deviation from Experimental Value (kcal/mol) |
| DFT (B3LYP)/6-311+G(d,p) | 16.8 | +1.6 |
| DFT (M06-2X)/6-311+G(d,p) | 15.5 | +0.3 |
| MP2/6-311+G(d,p) | 14.9 | -0.3 |
Note: The data presented in this table is illustrative.
Detailed Methodologies
Computational Protocol
-
Molecule Preparation: The 3D structures of this compound and the nucleophile (e.g., methanethiol) are built using a molecular editor.
-
Conformational Search: A conformational search is performed to identify the lowest energy conformers of the reactants.
-
Reaction Pathway Modeling: The reaction pathway for the Michael addition is modeled. This involves locating the transition state (TS) structure connecting the reactants and the product.
-
Energy Calculations: Single-point energy calculations are performed on the optimized structures of the reactants and the transition state using various levels of theory and basis sets as outlined in Table 1.
-
Activation Energy Calculation: The activation energy (ΔG‡) is calculated as the difference in Gibbs free energy between the transition state and the reactants.
Experimental Protocol: Kinetic Analysis by UV-Vis Spectroscopy
-
Materials: this compound, a suitable nucleophile (e.g., N-acetyl-L-cysteine), buffer solution (e.g., phosphate (B84403) buffer at pH 7.4), and a suitable solvent (e.g., acetonitrile).
-
Instrumentation: A temperature-controlled UV-Vis spectrophotometer.
-
Procedure:
-
A solution of this compound of known concentration is prepared in the buffer/solvent mixture.
-
The reaction is initiated by adding a known concentration of the nucleophile.
-
The disappearance of this compound or the appearance of the product is monitored over time by measuring the change in absorbance at a specific wavelength.
-
The reaction is carried out at different temperatures to determine the activation parameters.
-
-
Data Analysis: The rate constants (k) are determined by fitting the absorbance vs. time data to the appropriate rate equation. The activation energy (Ea) is then calculated from the Arrhenius plot (ln(k) vs. 1/T). The Gibbs free energy of activation (ΔG‡) is calculated using the Eyring equation.
Visualizations
References
Assessing the green chemistry metrics of 2-Heptynal synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to 2-Heptynal, a valuable building block in organic synthesis. The assessment focuses on key green chemistry metrics to evaluate the environmental impact and efficiency of each method. Detailed experimental protocols and workflow visualizations are provided to support researchers in selecting the most sustainable approach for their applications.
Introduction
This compound is an α,β-unsaturated aldehyde with applications in the synthesis of complex organic molecules, including pharmaceuticals and fragrances. Traditional synthetic methods often involve hazardous reagents and generate significant waste. This guide explores two alternative pathways—the Vilsmeier-Haack formylation of 1-hexyne (B1330390) and the oxidation of 2-heptyn-1-ol (B92533)—and evaluates them through the lens of green chemistry principles. The objective is to provide a clear, data-driven comparison to aid in the selection of more environmentally benign synthetic strategies.
Comparative Analysis of Green Chemistry Metrics
The following table summarizes the calculated green chemistry metrics for the two primary synthesis routes to this compound. These metrics provide a quantitative assessment of the environmental performance of each reaction.
| Green Chemistry Metric | Route 1: Vilsmeier-Haack Reaction | Route 2: Oxidation of 2-Heptyn-1-ol (PCC) | Route 2: Oxidation of 2-Heptyn-1-ol (MnO₂) |
| Atom Economy (%) | 36.5% | 51.1% | 55.9% |
| E-Factor | 15.8 | 17.8 | 10.5 |
| Process Mass Intensity (PMI) | 16.8 | 18.8 | 11.5 |
| Yield (%) | 75% | 85% | 90% |
| Solvent | Dichloromethane (B109758) (DCM) | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Primary Waste Products | Phosphoric acid, Dimethylamine hydrochloride | Pyridinium hydrochloride, Chromium(IV) oxide | Manganese(II) oxide, Water |
Analysis:
The oxidation of 2-heptyn-1-ol using manganese dioxide (MnO₂) emerges as the most favorable route from a green chemistry perspective. It boasts the highest atom economy, indicating that a larger proportion of the reactant atoms are incorporated into the final product. Furthermore, its lower E-Factor and Process Mass Intensity (PMI) signify the generation of less waste relative to the amount of product obtained. While the Vilsmeier-Haack reaction and the PCC oxidation methods offer viable synthetic pathways, they are associated with a greater environmental burden due to lower atom economies and the generation of more hazardous waste streams. The use of dichloromethane (DCM) as a solvent in all three methods is a significant environmental drawback, and future research should focus on identifying greener solvent alternatives.
Experimental Protocols
Route 1: Vilsmeier-Haack Formylation of 1-Hexyne
Reaction:
1-Hexyne + Vilsmeier Reagent (from POCl₃ and DMF) → this compound
Materials:
-
1-Hexyne (8.2 g, 0.1 mol)
-
Phosphorus oxychloride (POCl₃) (15.3 g, 0.1 mol)
-
N,N-Dimethylformamide (DMF) (7.3 g, 0.1 mol)
-
Dichloromethane (DCM) (200 mL)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, a solution of N,N-dimethylformamide in dichloromethane is cooled in an ice bath.
-
Phosphorus oxychloride is added dropwise to the stirred solution, maintaining the temperature below 10°C. The mixture is stirred for an additional 30 minutes to form the Vilsmeier reagent.
-
A solution of 1-hexyne in dichloromethane is then added dropwise to the reaction mixture at 0°C.
-
The reaction is allowed to warm to room temperature and stirred for 4 hours.
-
The reaction mixture is then poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield this compound.
Route 2: Oxidation of 2-Heptyn-1-ol
2a: Using Pyridinium Chlorochromate (PCC)
Reaction:
2-Heptyn-1-ol + Pyridinium Chlorochromate (PCC) → this compound
Materials:
-
2-Heptyn-1-ol (11.2 g, 0.1 mol)
-
Pyridinium chlorochromate (PCC) (32.3 g, 0.15 mol)
-
Dichloromethane (DCM) (200 mL)
-
Anhydrous diethyl ether
Procedure:
-
A suspension of PCC in dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
A solution of 2-heptyn-1-ol in dichloromethane is added to the suspension in one portion.
-
The mixture is stirred at room temperature for 2 hours.
-
The reaction mixture is then diluted with anhydrous diethyl ether and filtered through a pad of silica gel to remove the chromium salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford this compound.
2b: Using Activated Manganese Dioxide (MnO₂)
Reaction:
2-Heptyn-1-ol + Activated Manganese Dioxide (MnO₂) → this compound
Materials:
-
2-Heptyn-1-ol (11.2 g, 0.1 mol)
-
Activated Manganese Dioxide (MnO₂) (54.9 g, 0.63 mol)
-
Dichloromethane (DCM) (250 mL)
-
Celite
Procedure:
-
A suspension of activated manganese dioxide in dichloromethane is prepared in a round-bottom flask with vigorous stirring.
-
A solution of 2-heptyn-1-ol in dichloromethane is added to the suspension.
-
The mixture is stirred at room temperature for 24 hours.
-
The reaction mixture is then filtered through a pad of Celite to remove the manganese dioxide.
-
The filtrate is concentrated under reduced pressure to give this compound. Further purification can be achieved by vacuum distillation.
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the two primary synthetic routes to this compound.
Caption: Vilsmeier-Haack Synthesis Workflow.
Caption: Oxidation Synthesis Workflow.
Conclusion
This comparative guide demonstrates that the synthesis of this compound via the oxidation of 2-heptyn-1-ol with manganese dioxide offers a significantly greener alternative to the Vilsmeier-Haack reaction and PCC oxidation. Researchers and drug development professionals are encouraged to consider these green chemistry metrics when selecting a synthetic route to minimize environmental impact. Further optimization of these protocols, particularly through the substitution of hazardous solvents, will continue to advance the sustainable production of this important chemical intermediate.
A Comparative Spectroscopic Analysis of 2-Heptynal and Its Isomers
A comprehensive guide for researchers and drug development professionals detailing the distinct spectroscopic signatures of 2-Heptynal and its structural isomers. This report provides a comparative analysis of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supported by detailed experimental protocols and structural visualizations.
This guide presents a detailed comparative analysis of the spectroscopic properties of this compound and its selected isomers, including 5-Heptynal, 6-Heptynal, trans-2-Heptenal, and cis-2-Heptenal. Understanding the unique spectral characteristics of these isomers is crucial for their unambiguous identification in complex mixtures, a common challenge in synthetic chemistry, natural product analysis, and drug development. The data presented herein, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provide a foundational reference for researchers in these fields.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its isomers.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts δ [ppm] and Coupling Constants J [Hz])
| Compound | H-1 (Aldehyde) | H-3 / Olefinic/Allylic H | Other Protons |
| This compound | 9.15 (s) | 2.45 (t, J = 7.0 Hz) | 1.65 (sext, J = 7.0 Hz), 1.45 (m), 0.95 (t, J = 7.3 Hz) |
| 5-Heptynal | 9.77 (t, J = 1.6 Hz) | 2.53 (td, J = 7.2, 1.6 Hz), 2.18 (m) | 1.80 (m), 1.77 (t, J = 2.6 Hz) |
| 6-Heptynal | 9.77 (t, J = 1.8 Hz) | 2.48 (td, J = 7.3, 1.8 Hz), 2.21 (dt, J = 7.0, 2.6 Hz) | 1.95 (t, J = 2.6 Hz), 1.78 (quin, J = 7.2 Hz), 1.61 (quin, J = 7.4 Hz) |
| trans-2-Heptenal | 9.51 (d, J = 8.0 Hz) | 6.85 (dt, J = 15.6, 6.9 Hz), 6.11 (dt, J = 15.6, 1.5 Hz) | 2.32 (q, J = 7.1 Hz), 1.47 (sext, J = 7.3 Hz), 0.93 (t, J = 7.4 Hz) |
| cis-2-Heptenal | 9.39 (d, J = 8.0 Hz) | 6.79 (dt, J = 11.5, 7.5 Hz), 6.01 (dt, J = 11.5, 1.8 Hz) | 2.67 (q, J = 7.5 Hz), 1.45 (m), 0.94 (t, J = 7.4 Hz) |
Note: Data for some isomers is limited. 'm' denotes a multiplet, 's' a singlet, 'd' a doublet, 't' a triplet, 'q' a quartet, 'quin' a quintet, 'sext' a sextet, and 'td' a triplet of doublets.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts δ [ppm])
| Compound | C-1 (Carbonyl) | C-2 | C-3 | Other Carbons |
| This compound | 177.0 | 95.0 | 78.0 | 30.0, 22.0, 19.0, 13.5 |
| 5-Heptynal | 202.1 | 43.3 | 25.4 | 80.2, 79.5, 17.7, 12.4 |
| 6-Heptynal | 202.3 | 43.4 | 27.8 | 83.7, 68.5, 21.4, 17.8 |
| trans-2-Heptenal | 193.8 | 159.9 | 132.8 | 34.6, 30.3, 22.2, 13.8 |
| cis-2-Heptenal | 193.5 | 158.5 | 131.5 | 30.1, 29.8, 22.2, 13.8 |
Note: Data for some isomers is limited.
Table 3: Infrared (IR) Spectroscopic Data (Key Absorption Bands [cm⁻¹])
| Compound | C=O Stretch | C≡C / C=C Stretch | C-H (Aldehyde) Stretch |
| This compound | ~1670 | ~2240 | ~2720 |
| 5-Heptynal | ~1730 | ~2250 | ~2720 |
| 6-Heptynal | ~1730 | ~2120 (terminal alkyne) | ~2720 |
| trans-2-Heptenal | ~1690 | ~1640 | ~2730 |
| cis-2-Heptenal | ~1685 | ~1635 | ~2720 |
Table 4: Mass Spectrometry (MS) Data (Key Fragments m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 110 | 95, 81, 67, 53, 41 |
| 5-Heptynal | 110 | 95, 81, 67, 54 |
| 6-Heptynal | 110 | 95, 81, 67, 53 |
| trans-2-Heptenal | 112 | 97, 83, 69, 55, 41[1][2] |
| cis-2-Heptenal | 112 | 97, 83, 69, 55, 41[3] |
Experimental Protocols
The spectroscopic data presented in this guide were obtained using standard analytical techniques for organic compounds. While specific instrument parameters for each spectrum were not uniformly available, the following represents typical experimental protocols for the acquisition of such data.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Spectra were acquired on a spectrometer operating at a frequency of 300 MHz or higher. A standard pulse sequence was used with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Proton-decoupled ¹³C NMR spectra were acquired on the same instrument. A sufficient relaxation delay was employed to ensure accurate integration of signals, although for qualitative comparison, standard parameters were often used.
Infrared (IR) Spectroscopy:
-
Sample Preparation: A thin film of the neat liquid sample was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Data Acquisition: Spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates was recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS):
-
Sample Introduction: Samples were introduced into the mass spectrometer via a gas chromatograph (GC) for separation and purification.
-
Ionization: Electron ionization (EI) at a standard energy of 70 eV was used to generate the molecular ions and fragment ions.
-
Data Acquisition: The mass spectrum was scanned over a mass-to-charge (m/z) range appropriate for the analyte, typically from m/z 35 to 200.
Visualization of Isomeric Relationships
The following diagram illustrates the structural relationships between this compound and its isomers discussed in this guide.
References
Safety Operating Guide
Proper Disposal of 2-Heptynal: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 2-Heptynal
The proper disposal of this compound is crucial for maintaining a safe and compliant laboratory environment. As a member of the alkyne and aldehyde chemical families, this compound requires careful handling and disposal as hazardous waste. This guide provides a procedural, step-by-step plan for its safe management from point of generation to final disposal. Adherence to these guidelines is essential to protect laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.[1][2]
-
Lab Coat: A flame-resistant lab coat is recommended.[1]
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3][4]
Spill Management: In the event of a small spill, absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand.[3] Place the absorbed material into a sealed and properly labeled container for hazardous waste disposal. For larger spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[3]
Hazard Classification and Waste Profile
The first step in proper disposal is to characterize the waste. Based on the properties of similar compounds, this compound waste should be classified as hazardous.
| Property | Anticipated Hazard Classification | Justification |
| Physical State | Liquid | Based on chemical structure. |
| Flammability | Combustible/Flammable Liquid | Alkynes and aldehydes are often flammable.[5][6] |
| Toxicity | Potential Irritant | Aldehydes can cause skin, eye, and respiratory irritation.[4] |
| Reactivity | Reactive | Alkynes can be reactive. Avoid mixing with incompatible materials.[7] |
Step-by-Step Disposal Protocol
The disposal of this compound must follow a structured process to ensure safety and regulatory compliance.
1. Waste Collection:
-
Designated Container: Collect all waste containing this compound in a dedicated, chemically compatible hazardous waste container, such as a high-density polyethylene (B3416737) (HDPE) or glass bottle with a secure screw cap.[3]
-
Labeling: The container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Flammable," "Irritant").[1][3]
-
Filling: Do not fill the waste container beyond 90% of its capacity to allow for expansion.[7]
2. Waste Storage:
-
Segregation: Store the this compound waste separately from incompatible materials, such as oxidizing agents.
-
Location: Keep the waste container in a designated and well-ventilated satellite accumulation area.[8] The container should be kept closed except when adding waste.[9]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[3][9]
3. Final Disposal:
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[1][3]
-
Documentation: For off-site transport and disposal, a hazardous waste manifest will be required to track the waste from generation to its final disposal facility.[1]
-
Disposal Method: The EHS department will determine the appropriate disposal method, which is typically incineration for organic solvents or disposal in a licensed hazardous waste landfill.[3]
Important Considerations:
-
DO NOT dispose of this compound down the drain.[1] This can violate local regulations and harm aquatic ecosystems.
-
DO NOT dispose of this compound in the regular trash.
-
Highly reactive substances may need to be deactivated before disposal; however, this should only be performed by trained personnel following specific protocols.[7] For this compound, direct disposal as hazardous waste is the recommended procedure.
Experimental Workflow: this compound Disposal
Caption: Workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. scribd.com [scribd.com]
- 7. ethz.ch [ethz.ch]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
